1-(3,5-Difluoropyridin-2-yl)ethanone
Description
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Properties
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGIFMVJOGACLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717404 | |
| Record name | 1-(3,5-Difluoropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075756-90-9 | |
| Record name | 1-(3,5-Difluoropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-Difluoropyridin-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-(3,5-Difluoropyridin-2-yl)ethanone (CAS: 1075756-90-9): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 1-(3,5-Difluoropyridin-2-yl)ethanone is a fluorinated heterocyclic ketone that serves as a critical building block in medicinal chemistry and drug discovery. The strategic placement of two fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties, enhancing its utility as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, key applications, analytical characterization, and essential safety protocols, tailored for researchers and professionals in the pharmaceutical and chemical sciences.
Introduction: The Strategic Role of Fluorinated Pyridines
The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, becomes a particularly powerful synthon when functionalized with fluorine.
This compound, a member of this esteemed class of compounds, presents a versatile platform for chemical exploration. The electron-withdrawing nature of the fluorine atoms activates the pyridine ring for certain transformations and provides points for metabolic resistance, while the acetyl group at the 2-position offers a reactive handle for a wide array of chemical modifications. This combination makes it a valuable intermediate for constructing complex molecular architectures aimed at various therapeutic targets.[3][4]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1075756-90-9 | [5][6] |
| Molecular Formula | C₇H₅F₂NO | [6] |
| Molecular Weight | 157.12 g/mol | [6] |
| Appearance | White to off-white powder (typical) | [2] |
| Storage Conditions | Store in a freezer (-20°C), under an inert atmosphere, and sealed in a dry environment. | [6] |
The structure is characterized by a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and an ethanone (acetyl) group at position 2. This substitution pattern creates a unique electronic and steric environment that dictates the molecule's reactivity and potential biological interactions.
Synthesis and Chemical Reactivity
While specific, scaled-up synthesis protocols for this compound are proprietary, a plausible synthetic strategy can be devised based on established organometallic and heterocyclic chemistry principles. The synthesis of functionalized difluoropyridines often begins with more substituted precursors, such as trichloropyridine, which undergoes halogen exchange (Halex) reactions followed by functional group interconversion.[7][8]
A logical synthetic pathway could involve the acylation of a 3,5-difluoropyridine intermediate. This approach leverages the stability of the difluoropyridine ring while introducing the reactive ketone functionality.
Caption: Plausible Synthetic Workflow for this compound.
General Experimental Protocol (Illustrative)
This protocol is illustrative and should be adapted and optimized based on laboratory-specific safety assessments and experimental goals.
-
Preparation of Organometallic Intermediate: To a solution of 3,5-difluoro-2-halopyridine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar) at low temperature (-78°C), slowly add a stoichiometric equivalent of an organolithium reagent (e.g., n-BuLi) or magnesium metal to generate the corresponding lithiated or Grignard reagent.
-
Acylation: While maintaining the low temperature, slowly add a slight excess of a suitable acylating agent, such as acetyl chloride or acetic anhydride, to the solution of the organometallic intermediate.
-
Reaction Monitoring & Quenching: Allow the reaction to stir for several hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final compound.
The reactivity of the final product is dominated by the ketone group, which can undergo reduction to an alcohol, oxidation, or participate in condensation reactions to build more complex molecular scaffolds.[3]
Applications in Drug Discovery and Medicinal Chemistry
This compound is primarily used as a versatile intermediate in the synthesis of pharmacologically active compounds.[3] Its structural motifs are found in molecules targeting a range of diseases. For instance, the related 1-(6-amino-3,5-difluoropyridin-2-yl) moiety is a key component in the synthesis of novel fluoroquinolone antibiotics with potent antibacterial and antimycobacterial activity.[2][9]
The compound's utility stems from its capacity to serve as a launchpad for generating diverse chemical libraries for high-throughput screening.
Caption: Role as a versatile building block in drug discovery workflows.
Analytical Characterization Profile
Structural confirmation and purity assessment are critical. The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected NMR Spectral Characteristics:
-
¹H NMR: The spectrum would feature a singlet in the aliphatic region (~2.5-2.7 ppm) corresponding to the three protons of the acetyl methyl group. The two aromatic protons on the pyridine ring would appear in the downfield region (~7.5-8.5 ppm) and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.[10][11]
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon (~190-200 ppm) and the methyl carbon (~25-30 ppm). The four aromatic carbons would appear in the region of ~110-160 ppm, with their chemical shifts and splitting patterns being significantly influenced by large carbon-fluorine (C-F) coupling constants.[12]
-
¹⁹F NMR: This is a highly specific technique for fluorinated compounds. The spectrum would show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to coupling with the aromatic protons.[1][13]
Standard Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important as it can influence chemical shifts.[1]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition: Insert the tube into the NMR spectrometer. Perform standard instrument setup procedures, including locking, tuning, and shimming, to optimize magnetic field homogeneity.
-
Spectral Recording: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. Ensure a sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis using the residual solvent signal or an internal standard (e.g., TMS).
Safety, Handling, and Storage
Working with fluorinated heterocyclic compounds requires strict adherence to safety protocols. While a specific, verified Safety Data Sheet (SDS) for this compound should always be consulted, the hazard profile can be inferred from structurally related compounds.[14]
-
Potential Hazards: Similar compounds are often classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[14][15]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[16][17] Essential PPE includes:
-
Chemical splash goggles and a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A flame-resistant lab coat.
-
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[18]
-
Storage: As indicated by supplier data, the compound should be stored in a tightly sealed container under an inert atmosphere in a freezer (-20°C) to maintain its integrity.[6]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[16]
-
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and the advantageous properties imparted by its fluorine substituents make it a high-value building block for creating the next generation of pharmaceuticals. For researchers and scientists, a comprehensive understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in the laboratory.
References
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. innospk.com [innospk.com]
- 3. Buy 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 1075756-90-9 [chemicalbook.com]
- 6. 1075756-90-9|this compound|BLD Pharm [bldpharm.com]
- 7. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Fluoropyridine(372-47-4) 1H NMR [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. chemscene.com [chemscene.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 18. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1-(3,5-Difluoropyridin-2-yl)ethanone: Molecular Structure, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-Difluoropyridin-2-yl)ethanone, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The guide details its molecular structure, physicochemical properties, and outlines robust methodologies for its synthesis and characterization. While a specific, detailed experimental protocol for this exact molecule is not widely published, this guide synthesizes established procedures for analogous compounds to provide a reliable framework for its preparation and analysis. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and application of novel fluorinated heterocyclic compounds.
Introduction
Fluorinated organic molecules play a pivotal role in modern drug discovery and materials science. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This compound, with its unique arrangement of a difluoropyridine ring and an ethanone moiety, represents a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Understanding its molecular characteristics and having access to reliable synthetic and analytical protocols are crucial for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₂NO | [1] |
| Molecular Weight | 157.12 g/mol | [1] |
| CAS Number | 1075756-90-9 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from similar compounds |
The molecular structure of this compound is depicted below:
References
Spectroscopic Characterization of 1-(3,5-Difluoropyridin-2-yl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Difluoropyridin-2-yl)ethanone is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. As such, the precise structural elucidation of these compounds is paramount. This guide provides a detailed technical overview of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
This document will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for data acquisition, and offer expert interpretation of the spectral data. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a field-proven perspective for researchers.
Molecular Structure and Key Features
To fully appreciate the spectral data, it is essential to first understand the molecular structure of this compound.
Figure 1: Molecular structure of this compound.
The molecule consists of a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and an acetyl group at position 2. This substitution pattern gives rise to a unique electronic environment that is reflected in its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are crucial, with ¹⁹F NMR also offering valuable insights.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.2 | d | ~2.5 (⁴JHF) |
| H-6 | 8.4 - 8.6 | d | ~2.5 (⁴JHF) |
| CH₃ | 2.6 - 2.8 | s | - |
Note: Predicted values are based on the analysis of similar fluorinated pyridine derivatives. Actual experimental values may vary.
Interpretation and Causality:
-
Aromatic Protons (H-4 and H-6): The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen deshields the aromatic protons, causing them to resonate at a relatively downfield region (8.0 - 8.6 ppm). The observed multiplicity for each will be a doublet due to coupling with the fluorine atom at the meta position (⁴JHF).
-
Acetyl Protons (CH₃): The methyl protons of the acetyl group are expected to appear as a singlet in the upfield region (2.6 - 2.8 ppm), as there are no adjacent protons to cause splitting.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their electronic environments.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C=O | 195 - 205 | t (³JCF) |
| C-2 | 145 - 155 | d (²JCF) |
| C-3 | 155 - 165 | d (¹JCF) |
| C-4 | 120 - 130 | t (³JCF) |
| C-5 | 155 - 165 | d (¹JCF) |
| C-6 | 140 - 150 | d (²JCF) |
| CH₃ | 25 - 35 | q (³JCF) |
Note: Predicted values are based on the analysis of similar fluorinated pyridine derivatives. Actual experimental values may vary.
Interpretation and Causality:
-
Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum. It will likely appear as a triplet due to coupling with the two fluorine atoms three bonds away.
-
Fluorinated Carbons (C-3 and C-5): The carbons directly bonded to fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will be significantly deshielded.
-
Other Aromatic Carbons (C-2, C-4, C-6): These carbons will also show coupling to the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.
-
Methyl Carbon (CH₃): The methyl carbon will appear in the upfield region and may show a small quartet coupling to the fluorine atoms.
Experimental Protocol for NMR Spectroscopy
Figure 2: Workflow for NMR data acquisition and processing.
Rationale for Experimental Choices:
-
Deuterated Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to avoid a large solvent signal in the ¹H NMR spectrum that would obscure the analyte signals. The deuterium signal is also used for locking the magnetic field frequency.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper and better-resolved NMR signals.
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard to reference the chemical shifts to 0 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₇H₅F₂NO), which is approximately 157.12 g/mol .
-
Key Fragmentation Peaks: Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group.
| m/z | Possible Fragment |
| 142 | [M - CH₃]⁺ |
| 114 | [M - COCH₃]⁺ |
| 78 | [C₅H₃FN]⁺ |
Interpretation and Causality:
-
[M - CH₃]⁺ (m/z 142): Loss of the methyl group from the acetyl moiety is a common fragmentation pathway for methyl ketones.
-
[M - COCH₃]⁺ (m/z 114): Cleavage of the bond between the pyridine ring and the carbonyl group results in the loss of the acetyl group.
-
[C₅H₃FN]⁺ (m/z 78): Further fragmentation of the pyridine ring can lead to various smaller ions.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Figure 3: General workflow for Electron Ionization Mass Spectrometry.
Rationale for Experimental Choices:
-
Electron Ionization (EI): EI is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation. A standard electron energy of 70 eV is used to ensure reproducible fragmentation and allow for comparison with library spectra.
-
High Vacuum: The entire process is carried out under a high vacuum to prevent ion-molecule collisions and ensure a clear path for the ions to the detector.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretch |
| ~1700 | C=O stretch (ketone) |
| ~1600, 1450 | C=C and C=N ring stretches (pyridine) |
| ~1300-1100 | C-F stretch |
Interpretation and Causality:
-
C=O Stretch: The strong absorption around 1700 cm⁻¹ is a characteristic feature of the carbonyl group in a ketone.
-
Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are indicative of the C-H bonds on the pyridine ring.
-
Pyridine Ring Stretches: The absorptions around 1600 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
-
C-F Stretch: The presence of strong absorption bands in the 1300-1100 cm⁻¹ region is a clear indication of the carbon-fluorine bonds.
Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
Figure 4: Workflow for FTIR-ATR data acquisition.
Rationale for Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR is a convenient technique for analyzing solid and liquid samples with minimal sample preparation. It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.
-
Background Scan: A background scan is essential to subtract the absorbance of the atmosphere (e.g., CO₂, H₂O) and the instrument itself, resulting in a spectrum of only the sample.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, MS, and IR techniques provides a detailed and unambiguous structural confirmation. Each technique offers complementary information, and their combined interpretation allows for a high degree of confidence in the assigned structure. This guide has outlined the theoretical basis, practical experimental protocols, and expert interpretation of the spectral data, providing a valuable resource for researchers working with this and related fluorinated pyridine derivatives. The understanding and application of these spectroscopic methods are fundamental to the advancement of medicinal chemistry and drug discovery.
An In-depth Technical Guide to 1-(3,5-Difluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the myriad of fluorinated heterocycles, substituted pyridines are of paramount interest due to the prevalence of the pyridine motif in a vast array of biologically active compounds and approved pharmaceuticals.
This guide provides a comprehensive technical overview of 1-(3,5-Difluoropyridin-2-yl)ethanone, a valuable building block for the synthesis of novel pharmaceutical agents. We will delve into its physical and chemical properties, explore a plausible synthetic route with a detailed experimental protocol, and discuss its potential applications in the field of drug development, all grounded in established scientific principles and supported by relevant literature.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The following tables summarize the key identifiers and predicted properties of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(3,5-Difluoropyridin-2-yl)ethan-1-one |
| CAS Number | 1075756-90-9 |
| Molecular Formula | C₇H₅F₂NO |
| Molecular Weight | 157.12 g/mol |
| Canonical SMILES | CC(=O)C1=C(C=C(F)C=N1)F |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
| LogP | 1.35 (Predicted) |
| pKa | Not available |
Spectral Data (Predicted)
To aid in the identification and characterization of this compound, the following spectral data have been predicted based on its chemical structure.
1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.35 | d | 1H | H-6 |
| ~7.45 | ddd | 1H | H-4 |
| ~2.65 | s | 3H | -CH₃ |
Note: The coupling constants for the aromatic protons will be influenced by both H-H and H-F coupling.
2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O |
| ~158 (dd) | C-3 (CF) |
| ~155 (dd) | C-5 (CF) |
| ~145 (d) | C-6 |
| ~140 (d) | C-2 |
| ~115 (dd) | C-4 |
| ~25 | -CH₃ |
Note: The signals for the fluorine-bearing carbons will appear as doublets of doublets due to C-F coupling.
3. Predicted Mass Spectrum (EI)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 157. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) and subsequent fragmentation of the difluoropyridine ring.
4. Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1700 | C=O stretch (ketone) |
| ~1600, ~1450 | Aromatic C=C and C=N stretches |
| ~1250-1000 | C-F stretches |
Synthesis of this compound
Conceptual Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Bromo-3,5-difluoropyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Acetyl chloride (or Acetic Anhydride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the addition funnel, prepare a solution of 2-bromo-3,5-difluoropyridine in anhydrous THF.
-
Add a small portion of the bromopyridine solution to the magnesium turnings and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once the reaction has initiated, add the remaining 2-bromo-3,5-difluoropyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Acylation:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of acetyl chloride (or acetic anhydride) in anhydrous THF.
-
Add the acetyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.
-
Chemical Reactivity and Synthetic Utility
This compound possesses several reactive sites that can be exploited for further synthetic transformations.
-
Carbonyl Group: The ketone functionality can undergo a wide range of classical reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and various condensation reactions (e.g., aldol, Knoevenagel).
-
Methyl Group: The α-protons of the acetyl group are acidic and can be deprotonated with a suitable base to form an enolate, which can then participate in alkylation, acylation, and condensation reactions.
-
Pyridine Ring: The fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles, allowing for further functionalization of the heterocyclic core.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The difluoropyridine moiety is of particular interest in medicinal chemistry for several reasons:
-
Metabolic Stability: The strong C-F bonds can block sites of metabolism, leading to an improved pharmacokinetic profile of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing interactions with biological targets and improving cell permeability.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing the potency of a drug.
A notable application of a closely related structure is in the synthesis of novel fluoroquinolone antibiotics. For instance, derivatives of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone have been synthesized and evaluated for their antimycobacterial and antibacterial activity[2]. This highlights the utility of the difluoropyridinyl ethanone core in the development of new anti-infective agents.
Illustrative Role in Bioactive Compound Synthesis
Caption: General synthetic utility in drug discovery.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.
-
Toxicology: The toxicological properties have not been fully investigated. It should be treated as a potentially hazardous substance.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its unique combination of a reactive ketone functionality and a difluorinated pyridine ring offers numerous opportunities for the construction of complex molecular architectures with potentially enhanced biological activity and favorable pharmacokinetic properties. This guide has provided a comprehensive overview of its known and predicted properties, a plausible and detailed synthetic route, and an outlook on its applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to the Solubility of 1-(3,5-Difluoropyridin-2-yl)ethanone for Researchers and Drug Development Professionals
Foreword: Understanding Solubility as a Cornerstone of Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter.[1] It is a property that dictates the fate of a compound through every stage of its journey, from initial in vitro screening to formulation and, ultimately, its bioavailability in a clinical setting.[2][3] A compound with poor solubility can present significant and costly challenges, leading to unreliable bioassay results, difficulties in formulation, and poor absorption.[4][5] This guide provides a comprehensive technical overview of the solubility of 1-(3,5-Difluoropyridin-2-yl)ethanone, a fluorinated pyridine derivative of interest in medicinal chemistry. We will move beyond a simple listing of data to provide a framework for understanding and predicting its solubility based on its molecular structure, and we will detail robust methodologies for its experimental determination.
Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally governed by its molecular structure.[6][7] A thorough analysis of the structure of this compound allows us to make informed predictions about its behavior in various solvents.
Chemical Structure:
-
Name: this compound
-
Molecular Formula: C₇H₅F₂NO
-
Molecular Weight: 157.12 g/mol [8]
The molecule consists of a pyridine ring substituted with two fluorine atoms and an acetyl group. This combination of functional groups imparts a distinct polarity and potential for intermolecular interactions.
Polarity and the "Like Dissolves Like" Principle
The adage "like dissolves like" is a foundational concept in solubility, suggesting that polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[9] The polarity of this compound is a composite of its constituent parts:
-
Difluoropyridine Ring: The pyridine ring itself is a polar aromatic heterocycle due to the presence of the electronegative nitrogen atom. The addition of two highly electronegative fluorine atoms significantly increases the polarity of the ring system.[10][11] These fluorine atoms create strong dipole moments within the molecule.
-
Acetyl Group (Ketone): The carbonyl group (C=O) in the acetyl moiety is highly polarized, with a partial negative charge on the oxygen atom and a partial positive charge on the carbon atom.[12] This makes the ketone group a significant contributor to the molecule's overall polarity.
Given the presence of both the difluoropyridine ring and the ketone, this compound is predicted to be a polar molecule . This suggests it will have a higher affinity for polar solvents over nonpolar solvents.
Hydrogen Bonding Capability
Hydrogen bonding is a strong type of intermolecular force that plays a crucial role in the solubility of compounds in protic solvents like water and alcohols.[2]
-
Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group in the ketone possesses lone pairs of electrons and a partial negative charge, making it a potent hydrogen bond acceptor .[2][12] It can form hydrogen bonds with solvent molecules that have hydrogen atoms bonded to highly electronegative atoms (hydrogen bond donors), such as the hydroxyl group of water or alcohols.[13][14]
-
Hydrogen Bond Donor: The molecule itself lacks a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen). Therefore, this compound cannot act as a hydrogen bond donor .[13]
The ability to accept hydrogen bonds is a key factor that is expected to enhance its solubility in polar protic solvents.
Molecular Size
While polarity is a primary driver, molecular size also influences solubility. Larger molecules generally exhibit lower solubility as more energy is required to disrupt the crystal lattice and to create a larger cavity in the solvent.[6] With a molecular weight of 157.12 g/mol , this compound is a relatively small molecule, which is generally favorable for solubility.
A Rational Approach to Solvent Selection
Based on the structural analysis, a systematic approach to solvent selection for solubility testing can be devised. The goal is to build a comprehensive solubility profile across a range of solvent polarities.
A suggested tiered approach to solvent selection is outlined below:
Caption: Rational Solvent Selection Workflow.
Experimental Determination of Solubility
While theoretical predictions are invaluable, experimental determination remains the gold standard. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3][15]
-
Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, typically dissolved in a co-solvent like DMSO, precipitates when added to an aqueous buffer.[4][5] These values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[16]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution at a specific temperature and pressure.[1] It is a more time-consuming but more accurate measure, critical for later-stage development and formulation.[4] The shake-flask method is the most common technique for determining thermodynamic solubility.[17]
Experimental Workflow Overview
The general workflow for determining the thermodynamic solubility of this compound is depicted below.
Caption: Thermodynamic Solubility Determination Workflow.
Detailed Protocol: Thermodynamic Solubility via the Shake-Flask Method
This protocol is designed to determine the equilibrium solubility of this compound and is aligned with principles outlined in ICH guidelines.[18][19]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, pH 1.2, 4.5, 6.8 buffers, methanol, ethanol, acetonitrile, DMSO, toluene, heptane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. A 5-fold excess over the estimated solubility is recommended.[20]
-
Accurately add a known volume of the chosen solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Prepare each solvent in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biorelevant studies).[17][21]
-
Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with some protocols extending to 48 hours.[20] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter (0.22 µm).[22] Filtration is often preferred, but care must be taken to ensure the compound does not adsorb to the filter material.
-
-
Quantification by HPLC:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. From this stock, prepare a series of at least five calibration standards of decreasing concentration.[23]
-
Sample Preparation: Accurately dilute a known volume of the clear, saturated filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration standards.
-
HPLC Analysis: Inject the calibration standards and the diluted samples onto the HPLC system. A reverse-phase C18 column is a common starting point for this type of molecule. The mobile phase could consist of a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid). UV detection should be set to the wavelength of maximum absorbance (λmax) for the compound.[24][25]
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
Report the average solubility and standard deviation for the triplicate measurements.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (µM) |
| Polar Protic | Water | ||
| pH 1.2 Buffer | |||
| pH 4.5 Buffer | |||
| pH 6.8 Buffer | |||
| Methanol | |||
| Ethanol | |||
| Polar Aprotic | Acetonitrile | ||
| Acetone | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Nonpolar | Toluene | ||
| Heptane |
Interpretation of Results:
-
Aqueous Solubility: The solubility across the pH range of 1.2 to 6.8 is particularly important for predicting oral absorption, as per the Biopharmaceutics Classification System (BCS).[18][19] A drug substance is considered "highly soluble" if the highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over this pH range at 37°C.[19]
-
Organic Solvents: Solubility in organic solvents is crucial for process chemistry, including reaction conditions, purification (e.g., crystallization), and formulation of non-aqueous dosage forms. High solubility in a particular solvent may indicate its suitability for these processes.
Conclusion
This guide has provided a comprehensive framework for understanding, predicting, and determining the solubility of this compound. By analyzing its molecular structure, we predict it to be a polar molecule with a higher affinity for polar solvents, particularly those capable of acting as hydrogen bond donors. The detailed experimental protocol for the shake-flask method provides a robust and reliable means of obtaining thermodynamic solubility data. For researchers and drug development professionals, a thorough understanding and characterization of solubility are not merely procedural steps but essential components of a scientifically sound development program, ultimately enabling the rational design of effective and bioavailable medicines.
References
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 1075756-90-9|this compound|BLD Pharm [bldpharm.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. thestudentroom.co.uk [thestudentroom.co.uk]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. bioassaysys.com [bioassaysys.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. pharmaguru.co [pharmaguru.co]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(3,5-Difluoropyridin-2-yl)ethanone: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-Difluoropyridin-2-yl)ethanone, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms onto the pyridine scaffold imparts unique electronic properties, rendering this molecule a valuable building block in the synthesis of complex pharmaceutical agents. This document will delve into the synthesis, chemical properties, spectroscopic characterization, and potential applications of this versatile intermediate, offering insights for its effective utilization in drug discovery and development pipelines.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and bioactive natural products. Chemical modification of this core structure is a cornerstone of medicinal chemistry, aiming to optimize pharmacological profiles. The introduction of fluorine atoms, in particular, has become a powerful strategy to enhance the efficacy, metabolic stability, and bioavailability of drug candidates.[1]
The strong electron-withdrawing nature of fluorine significantly alters the electronic landscape of the pyridine ring, influencing its reactivity and interaction with biological targets. In the case of this compound, the two fluorine atoms at the 3- and 5-positions enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution reactions. This heightened reactivity is a key attribute that medicinal chemists leverage for the construction of novel molecular architectures.
This guide will focus specifically on the synthesis, properties, and applications of this compound, a key intermediate that serves as a gateway to a diverse range of more complex molecules with therapeutic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. Below is a summary of the key identifiers and properties for this compound.
| Property | Value | Reference |
| CAS Number | 1075756-90-9 | [2] |
| Molecular Formula | C₇H₅F₂NO | |
| Molecular Weight | 157.12 g/mol | |
| Appearance | Solid (form may vary) | |
| Purity | Typically >97% |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a comprehensive, publicly available dataset for this compound is not readily found in peer-reviewed literature, the expected spectral characteristics can be inferred from the analysis of similar structures and general principles of spectroscopy.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The coupling of the aromatic protons with the fluorine atoms will result in characteristic splitting patterns (doublets or doublet of doublets). The methyl protons will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift.
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ corresponding to the carbonyl group of the ketone.
-
C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the carbon-fluorine bonds.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H Stretch: Bands corresponding to the aromatic and methyl C-H bonds, typically in the 2900-3100 cm⁻¹ region.
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 157.12).
-
Fragmentation Pattern: Common fragmentation pathways for ketones include the loss of the methyl group (M-15) and the acetyl group (M-43), leading to the formation of an acylium ion.[1]
Synthesis of this compound
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in the primary literature, a plausible synthetic route can be devised based on established organometallic and heterocyclic chemistry principles. A common approach to introduce an acetyl group to a pyridine ring involves the reaction of an organometallic derivative of the pyridine with an acetylating agent.
Proposed Synthetic Workflow
A potential synthetic pathway could start from a readily available difluoropyridine derivative.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on common laboratory practices for similar transformations. It should be optimized and validated by the end-user.
Materials:
-
3,5-Difluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
N,N-Dimethylacetamide (DMA) or Acetyl chloride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3,5-difluoropyridine and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA in a suitable solvent is added dropwise while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Acetylation: N,N-Dimethylacetamide or acetyl chloride is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 1-2 hours and then slowly warmed to room temperature.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards water and protic solvents. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent quenching of the reagents.
-
Low Temperature: The lithiation of pyridine rings is typically performed at low temperatures (-78 °C) to control the regioselectivity and prevent side reactions.
-
Inert Atmosphere: An inert atmosphere (nitrogen or argon) is necessary to prevent the reaction of the organolithium intermediates with oxygen and moisture from the air.
-
Quenching: The reaction is quenched with a mild acid source like ammonium chloride to neutralize any remaining organolithium species and facilitate the work-up.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the presence of the acetyl group and the electron-deficient difluoropyridine ring. This dual functionality makes it a versatile intermediate for the synthesis of more complex bioactive molecules.[3][4][5][6]
Reactions of the Acetyl Group
The acetyl group can undergo a variety of transformations, providing access to a wide range of derivatives. These reactions include:
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Oxidation: The methyl group of the acetyl moiety can be oxidized to a carboxylic acid under appropriate conditions.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with aldehydes and ketones.
-
Halogenation: The α-protons can be substituted with halogens (e.g., bromine) to form α-halo ketones, which are themselves useful synthetic intermediates.
Reactions of the Difluoropyridine Ring
As previously mentioned, the fluorine atoms activate the pyridine ring towards nucleophilic aromatic substitution. This allows for the introduction of various substituents at the 3- or 5-positions, depending on the reaction conditions and the nature of the nucleophile.
Role as a Pharmaceutical Intermediate
The synthesis of novel fluoroquinolone derivatives with antimycobacterial and antibacterial activity has been reported, starting from a related compound, 1-(6-amino-3,5-difluoropyridin-2-yl)ethanone, highlighting the potential of this scaffold in developing new anti-infective agents.[8]
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its unique electronic properties, stemming from the difluorinated pyridine ring, coupled with the reactivity of the acetyl group, provide a powerful platform for the synthesis of novel and complex molecules. This technical guide has provided an overview of its properties, a plausible synthetic route with an emphasis on the rationale behind the experimental design, and a discussion of its potential applications in drug discovery. As the demand for more effective and safer therapeutics continues to grow, the importance of key building blocks like this compound in the pharmaceutical industry is set to increase.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound | 1075756-90-9 [chemicalbook.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, CasNo.1075756-90-9 Yancheng KangdiSen Pharmaceutical Co., Ltd. China (Mainland) [kangdisen1.lookchem.com]
- 8. Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activity of 1-(3,5-Difluoropyridin-2-yl)ethanone
Foreword: Unlocking the Potential of Fluorinated Heterocycles
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide focuses on 1-(3,5-Difluoropyridin-2-yl)ethanone, a compound of significant interest at the intersection of fluorinated pyridines and acetyl functional groups. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural motifs suggest a rich potential for pharmacological activity. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to exploring the biological activities of this promising compound. By leveraging structure-activity relationship (SAR) data from analogous compounds, we will delve into hypothesized activities and provide detailed, actionable protocols for their validation.
Molecular Profile and Rationale for Investigation
This compound is a synthetic organic compound featuring a pyridine ring di-substituted with fluorine atoms and an ethanone group. This unique combination of a fluorinated aromatic system and a reactive ketone moiety provides a compelling basis for investigating its biological potential. The pyridine core is a well-established pharmacophore present in numerous approved drugs, while the difluoro-substitution is known to enhance metabolic stability and modulate electronic properties, potentially leading to improved pharmacokinetic profiles.[4] The ethanone group, a ketone, can participate in various biological interactions, including hydrogen bonding and covalent bond formation, making it a candidate for enzyme inhibition.[5][6]
Based on the known activities of structurally similar compounds, we can hypothesize three primary areas of potential biological activity for this compound:
-
Antimicrobial Activity: Fluorinated pyridine derivatives have demonstrated notable antibacterial properties.[7][8][9][10][11] The presence of the difluoropyridinyl moiety suggests that this compound could be effective against a range of bacterial, and potentially fungal, pathogens.
-
Anti-inflammatory Effects: Pyridine and ketone-containing structures have been associated with anti-inflammatory activity.[12][13][14][15][16] The mechanism could involve the modulation of key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.
-
Cytotoxic (Anticancer) Activity: The cytotoxic potential of novel heterocyclic compounds is a significant area of cancer research.[17][18][19][20][21] The unique electronic and steric properties conferred by the difluoropyridine ring could lead to selective activity against cancer cell lines.
A Roadmap for Biological Evaluation: Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the systematic evaluation of the hypothesized biological activities of this compound.
Assessment of Antimicrobial Activity
The initial screening of antimicrobial properties is crucial. A logical workflow for this assessment is outlined below.
Protocol 2.1.1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial/Fungal Inoculum: Culture selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus niger) to mid-log phase in appropriate broth media. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of two-fold dilutions of the stock solution of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2.1.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Sub-culturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.
Evaluation of Anti-inflammatory Potential
The anti-inflammatory properties can be investigated through a series of in vitro and in vivo assays.
Protocol 2.2.1: Cyclooxygenase (COX) Inhibition Assay
-
Assay Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
-
Procedure: Utilize a commercial COX inhibitor screening assay kit. Incubate purified COX-1 and COX-2 enzymes with the test compound at various concentrations.
-
Detection: Add arachidonic acid to initiate the reaction and measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity. Compare the IC50 values for COX-1 and COX-2 to determine selectivity.
Protocol 2.2.2: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar rats (150-200 g).
-
Compound Administration: Administer this compound orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Assessment of Cytotoxic Activity
The potential of this compound as an anticancer agent can be explored through its cytotoxic effects on various cancer cell lines.
Protocol 2.3.1: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Silico Predictions and Physicochemical Properties
Prior to extensive in vitro and in vivo testing, in silico tools can provide valuable insights into the potential bioactivity and drug-likeness of this compound.[22][23][24][25]
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Significance |
| Molecular Weight | ~173.12 g/mol | Compliant with Lipinski's Rule of Five, suggesting good oral bioavailability. |
| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity, which is favorable for membrane permeability. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area (TPSA) | ~46.6 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
Note: These values are estimations and should be experimentally verified.
Concluding Remarks and Future Directions
This compound represents a molecule with considerable, albeit unexplored, potential in medicinal chemistry. The strategic placement of fluorine atoms on the pyridine ring, coupled with the reactive ethanone moiety, provides a strong rationale for investigating its antimicrobial, anti-inflammatory, and cytotoxic properties. The experimental workflows detailed in this guide offer a comprehensive and logical pathway for elucidating the biological activity of this compound. Successful outcomes from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships of derivatives, and preclinical development. This technical guide serves as a foundational resource to empower researchers to unlock the therapeutic potential of this and similar fluorinated heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 19. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 20. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Strategic Intermediate: A Technical Guide to 1-(3,5-Difluoropyridin-2-yl)ethanone for Advanced Pharmaceutical Development
Introduction: The Rising Prominence of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to enhancing the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] Among the myriad of heterocyclic systems, the pyridine nucleus holds a privileged position, being a common feature in numerous approved pharmaceuticals.[1] The fusion of these two entities, in the form of fluorinated pyridines, has given rise to a new generation of high-value intermediates, one of which is 1-(3,5-Difluoropyridin-2-yl)ethanone .
This technical guide provides an in-depth exploration of this compound (CAS No. 1075756-90-9), a key building block for the synthesis of complex, biologically active molecules. We will delve into its synthesis, physicochemical properties, reactivity, and its pivotal role as an intermediate in the development of cutting-edge therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this versatile chemical entity.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key characteristics of this compound.
| Property | Value | Source |
| CAS Number | 1075756-90-9 | [2] |
| Molecular Formula | C₇H₅F₂NO | [2] |
| Molecular Weight | 157.12 g/mol | [2] |
| Appearance | Predicted: Solid | - |
| Melting Point | Not explicitly found, but related compounds have melting points in the range of 50-100 °C. | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like THF, CH₂Cl₂, and ethyl acetate. | - |
Spectroscopic Data (Predicted and Inferred from Analogs)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (around δ 2.6 ppm). The pyridinyl protons will appear as multiplets in the aromatic region (δ 7.5-8.5 ppm), with characteristic splitting patterns due to H-F and H-H coupling.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (around δ 195-200 ppm) and the methyl carbon (around δ 25-30 ppm). The pyridine ring carbons will appear in the aromatic region (δ 110-160 ppm), with the carbons directly attached to fluorine showing large C-F coupling constants.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 157.03, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. C-F stretching vibrations will be observed in the region of 1100-1300 cm⁻¹.
Synthesis and Manufacturing
The primary and most efficient route to this compound involves the Grignard reaction of a suitable difluoropyridine precursor with a methylating agent.
Recommended Synthetic Protocol: Grignard Reaction with 3,5-Difluoropicolinonitrile
This method provides a direct and high-yielding pathway to the target compound.
Reaction Scheme:
A straightforward synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3,5-difluoropicolinonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to -78 °C.
-
Grignard Addition: Slowly add a solution of methylmagnesium bromide (typically 3M in diethyl ether) to the cooled solution. The addition should be controlled to maintain the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for a specified period (e.g., 2 hours) and then warm to room temperature, stirring for an additional period (e.g., 5 hours).
-
Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 2M HCl) to hydrolyze the intermediate imine.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, anhydrous conditions are crucial to prevent the decomposition of the methylmagnesium bromide.
-
Low Temperature: The initial low temperature (-78 °C) is necessary to control the exothermicity of the Grignard addition and to minimize side reactions.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.
-
Acidic Workup: The acidic workup is essential for the hydrolysis of the initially formed imine intermediate to the desired ketone.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the ketone, the electron-deficient difluoropyridine ring, and the methyl group.
Key reaction sites of this compound.
Reactions at the Ketone Group
-
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further functionalization, such as ether or ester formation.
-
Oximation: Reaction with hydroxylamine hydrochloride can form the corresponding oxime, which is a common intermediate in the synthesis of various heterocyclic compounds.
-
Wittig Reaction: The ketone can undergo a Wittig reaction to form an alkene, providing a means to extend the carbon chain.
Reactions at the Alpha-Carbon
The methyl protons adjacent to the carbonyl group are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in various reactions:
-
Alpha-Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid can introduce a halogen at the alpha-position, creating a versatile handle for further nucleophilic substitution.
-
Aldol Condensation: The enolate can react with other carbonyl compounds in an aldol condensation to form β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones.
Reactions on the Pyridine Ring
The fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNA_r), particularly due to the electron-withdrawing nature of the acetyl group and the nitrogen atom in the ring. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 3- and 5-positions.
Applications in Drug Discovery and Development
The 3,5-difluoropyridine moiety is a highly sought-after scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The fluorine atoms at the 3- and 5-positions of the pyridine ring can form favorable interactions with the kinase active site, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity and selectivity of the inhibitor.
This compound serves as a key starting material for the synthesis of a variety of kinase inhibitors. The acetyl group can be elaborated into more complex side chains that occupy different pockets of the kinase active site, allowing for the fine-tuning of the inhibitor's potency and selectivity.
While specific examples directly citing this compound as an intermediate in the synthesis of named drug candidates from major pharmaceutical companies like GSK or AstraZeneca were not found in the public literature, the prevalence of the 3,5-difluoropyridin-2-yl core in numerous patented kinase inhibitors strongly suggests its use in proprietary synthetic routes. The general synthetic strategies disclosed in these patents often involve the construction of the core heterocyclic system followed by the elaboration of side chains, a process for which this compound is an ideal precursor.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, the following recommendations are based on the known hazards of similar fluorinated aromatic ketones and pyridines.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
In case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the synthesis of advanced pharmaceutical compounds. Its unique combination of a difluorinated pyridine ring and a reactive acetyl group provides a versatile platform for the construction of complex molecular architectures, particularly in the highly competitive field of kinase inhibitor development. This technical guide has provided a comprehensive overview of its synthesis, properties, reactivity, and applications, underscoring its value to the drug discovery and development community. As the demand for novel therapeutics continues to grow, the role of such well-designed, functionalized intermediates will undoubtedly become even more critical.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1505516-30-2|1-(2,5-Difluoropyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-(3,5-Difluoropyridin-2-yl)ethanone: An Essential Building Block for Advanced Pharmaceutical Scaffolds
Abstract
This comprehensive application note provides a detailed, research-grade protocol for the synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanone, a key heterocyclic building block in contemporary drug discovery. The strategic incorporation of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated pyridines are integral to the development of novel therapeutics. This guide elucidates a robust and reproducible synthetic pathway, commencing from commercially available precursors. We delve into the mechanistic rationale behind the chosen synthetic strategy, offering practical insights into reaction optimization and troubleshooting. The protocol is designed for researchers, medicinal chemists, and professionals in drug development, aiming to facilitate the efficient and scalable production of this valuable intermediate.
Introduction
The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals. The introduction of fluorine atoms to the pyridine ring can profoundly influence the physicochemical properties of the parent molecule, a strategy widely employed in modern medicinal chemistry to optimize drug-like properties. The target molecule, this compound, serves as a versatile precursor for the synthesis of more complex molecular architectures, including potent enzyme inhibitors and receptor modulators. Its unique electronic and steric profile makes it an attractive starting material for the exploration of novel chemical space in drug discovery programs.
The synthesis of 2-acylpyridines, particularly those bearing electron-withdrawing fluorine substituents, presents a significant challenge due to the inherent electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic acylation reactions. Therefore, alternative strategies employing nucleophilic addition to a suitable precursor are required. This application note details a reliable two-step synthesis commencing from 3,5-difluoropyridine-2-carbonitrile, a readily accessible starting material.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step sequence involving the reaction of 3,5-difluoro-2-cyanopyridine with a Grignard reagent, followed by acidic hydrolysis of the intermediate imine.
Figure 1: Proposed synthetic route to this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 3,5-Difluoro-2-cyanopyridine | ≥97% | Sigma-Aldrich |
| Methylmagnesium bromide (3.0 M in Et₂O) | Reagent Grade | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | Fisher Scientific |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |
| Saturated aqueous sodium bicarbonate | Laboratory Grade | - |
| Brine | Laboratory Grade | - |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | - |
Step 1: Synthesis of the Intermediate Imine via Grignard Addition
Reaction Causality: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by the Grignard reagent. The strong nucleophilicity of the methylmagnesium bromide allows for the formation of a carbon-carbon bond, leading to the magnesium salt of the imine.
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanone
Introduction: The Significance of a Key Pharmacophore
1-(3,5-Difluoropyridin-2-yl)ethanone is a critical heterocyclic building block in modern medicinal chemistry and drug discovery. The difluoropyridine motif is frequently incorporated into pharmacologically active molecules to enhance properties such as metabolic stability, binding affinity, and cell permeability. The acetyl group at the 2-position serves as a versatile chemical handle for further elaboration, making this ketone an invaluable precursor for the synthesis of complex molecular architectures, including kinase inhibitors and other targeted therapeutics.[1]
This document provides a comprehensive, two-stage protocol for the synthesis of this compound, designed for researchers and drug development professionals. The chosen synthetic route proceeds through a stable nitrile intermediate, 3,5-Difluoropyridine-2-carbonitrile, which is subsequently converted to the target ketone via a Grignard reaction. This method is selected for its reliability, scalability, and the commercial availability of the starting materials. We will delve into the causality behind each experimental step, ensuring a robust and reproducible process.
Overall Synthetic Strategy
The synthesis is structured in two primary stages:
-
Stage A: Nucleophilic Aromatic Substitution for Nitrile Formation. This step involves the conversion of a suitable dihalopyridine precursor, 3,5-difluoro-2-chloropyridine, into 3,5-Difluoropyridine-2-carbonitrile. This is achieved through a cyanation reaction, a cornerstone transformation in heterocyclic chemistry.
-
Stage B: Grignard Reagent Addition to the Nitrile. The carbon atom of the nitrile group is highly electrophilic, making it an excellent substrate for nucleophilic attack by organometallic reagents.[2] In this stage, methylmagnesium bromide (a Grignard reagent) is added to the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis efficiently converts this intermediate into the desired ketone, this compound.[3][4]
Caption: Overall workflow for the two-stage synthesis of the target ketone.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity/Grade | Supplier Example |
| 3,5-Difluoro-2-chloropyridine | 89402-44-8 | 149.52 | >97% | Sigma-Aldrich, Combi-Blocks |
| Zinc Cyanide (Zn(CN)₂) | 557-21-1 | 117.43 | >98% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Catalyst Grade | Strem Chemicals |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 72287-26-4 | 554.57 | >98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Acros Organics |
| Methylmagnesium Bromide (CH₃MgBr) | 75-16-1 | 119.25 | 3.0 M solution in Diethyl Ether | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous, >99.7% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M Aqueous Solution | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Solution | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Granular | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR |
Laboratory Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Schlenk line or glove box (recommended for Stage B)
-
Cannula and syringes for liquid transfers
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and consumables
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Zinc cyanide is highly toxic; handle with extreme care and have a quench solution (e.g., bleach) ready for any contaminated equipment. Grignard reagents are pyrophoric and react violently with water.
Part A: Synthesis of 3,5-Difluoropyridine-2-carbonitrile
This protocol is adapted from established palladium-catalyzed cyanation methods. The palladium(0) catalyst and dppf ligand form an active complex that facilitates the challenging nucleophilic substitution of chloride with cyanide on the electron-deficient pyridine ring.
Caption: Step-by-step workflow for the synthesis of the nitrile intermediate.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,5-difluoro-2-chloropyridine (7.48 g, 50.0 mmol).
-
Reagent Addition: To the flask, add zinc cyanide (3.52 g, 30.0 mmol, 0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (458 mg, 0.5 mmol, 1 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (1.11 g, 2.0 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add 100 mL of anhydrous N,N-dimethylformamide (DMF) via cannula.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously. The color will typically darken to a deep red or brown.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into a solution of 10% aqueous ammonium hydroxide (150 mL) and stir for 30 minutes to quench residual cyanide and complex the zinc salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (eluting with a gradient of 5-20% ethyl acetate in hexanes) to yield 3,5-Difluoropyridine-2-carbonitrile as a white to off-white solid.
Part B: Synthesis of this compound
This procedure utilizes the nitrile intermediate from Part A. The key is the controlled addition of the Grignard reagent at a low temperature to form the magnesium salt of the imine, followed by acidic hydrolysis.
Causality Insight: The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases and nucleophiles that react readily with water.[5] The low temperature (-10 °C to 0 °C) is crucial to prevent side reactions, such as a second addition of the Grignard reagent to the imine intermediate.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3,5-Difluoropyridine-2-carbonitrile (5.60 g, 40.0 mmol).
-
Dissolution: Under a positive nitrogen flow, add 80 mL of anhydrous diethyl ether. Stir until the solid is fully dissolved.
-
Cooling: Cool the solution to -10 °C using an ice/salt bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (16.0 mL of a 3.0 M solution in diethyl ether, 48.0 mmol, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above 0 °C. A thick precipitate will form.
-
Reaction Execution: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Hydrolysis: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, add 50 mL of 2 M aqueous HCl dropwise. Caution: This quench is highly exothermic and will produce gas. Ensure adequate cooling and venting. Stir vigorously until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 50 mL) and saturated brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography (eluting with a gradient of 5-15% ethyl acetate in hexanes) to afford this compound as the final product.
Summary of Reaction Parameters and Expected Outcomes
| Parameter | Stage A: Nitrile Synthesis | Stage B: Ketone Formation |
| Key Reactant | 3,5-Difluoro-2-chloropyridine | 3,5-Difluoropyridine-2-carbonitrile |
| Key Reagent | Zn(CN)₂ | Methylmagnesium Bromide |
| Molar Ratio | 1.0 eq (Starting Material) | 1.0 eq (Nitrile) |
| 0.6 eq (Zn(CN)₂) | 1.2 eq (CH₃MgBr) | |
| Solvent | Anhydrous DMF | Anhydrous Diethyl Ether |
| Temperature | 90-100 °C | -10 °C to Room Temperature |
| Reaction Time | 12-18 hours | 3-4 hours |
| Typical Yield | 70-85% | 75-90% |
| Product Form | White to off-white solid | Colorless oil or low-melting solid |
References
- 1. Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1-(3,5-Difluoropyridin-2-yl)ethanone in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Fluorine substitution can improve metabolic stability, increase membrane permeability, and modulate the basicity of nitrogen heterocycles, thereby fine-tuning interactions with biological targets.[1][2]
Among the myriad of heterocyclic systems, the pyridine ring is a privileged scaffold, present in a significant number of FDA-approved drugs.[3] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a highly sought-after motif in drug development. When combined, the advantageous properties of fluorine and the pyridine core give rise to fluorinated pyridines, a class of building blocks with immense potential for creating novel therapeutics. This guide focuses on a particularly valuable reagent, 1-(3,5-Difluoropyridin-2-yl)ethanone , and its application as a key intermediate in the synthesis of potent kinase inhibitors.
Core Application: A Versatile Precursor for p38 MAP Kinase Inhibitors
The 3,5-difluoropyridinyl moiety is a critical pharmacophore in a prominent class of anti-inflammatory agents: the p38 mitogen-activated protein (MAP) kinase inhibitors.[4][5] The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibitors of p38 MAP kinase are attractive therapeutic targets for a range of inflammatory conditions, including rheumatoid arthritis.[5][6]
The pyridinylimidazole class of compounds were among the first potent inhibitors of this kinase to be identified.[5] The central role of the pyridine ring in these molecules is to form a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding site. The fluorine atoms at the 3 and 5 positions of the pyridine ring in derivatives of this compound serve to modulate the electronics of the pyridine ring, potentially enhancing binding affinity and improving selectivity.
The acetyl group of this compound provides a reactive handle for the construction of the adjacent imidazole ring, making it an ideal starting material for the synthesis of these inhibitors.
The p38 MAP Kinase Signaling Pathway
Figure 1: Simplified p38 MAP Kinase Signaling Pathway.
Synthetic Protocol: From this compound to a Pyridinylimidazole Core
The following protocol outlines a representative synthesis of a pyridinylimidazole core structure, a key scaffold for p38 MAP kinase inhibitors, starting from this compound. This procedure is based on established methodologies for the synthesis of related heterocyclic compounds.
Synthetic Workflow Diagram
Figure 2: General workflow for pyridinylimidazole synthesis.
Part 1: Synthesis of 2-Bromo-1-(3,5-difluoropyridin-2-yl)ethanone (α-Bromination)
Objective: To introduce a bromine atom at the α-position of the acetyl group, creating a reactive electrophile for the subsequent cyclization step.
Materials:
-
This compound
-
Dioxane
-
Pyridinium tribromide (PHT)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dioxane, add pyridinium tribromide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-1-(3,5-difluoropyridin-2-yl)ethanone.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Causality and Trustworthiness: The use of pyridinium tribromide provides a solid, easy-to-handle source of bromine, offering a more controlled bromination compared to liquid bromine. The aqueous workup is essential to remove the pyridinium hydrobromide byproduct and any unreacted starting material. Each washing step serves a specific purpose: water removes water-soluble impurities, sodium bicarbonate neutralizes any acidic byproducts, and brine helps to break up emulsions and remove residual water.
Part 2: Synthesis of a 2-(3,5-Difluoropyridin-2-yl)-Substituted Imidazole (Condensation)
Objective: To construct the imidazole ring through the condensation of the α-bromoketone with an appropriate nitrogen-containing nucleophile. This example uses formamidine acetate.
Materials:
-
2-Bromo-1-(3,5-difluoropyridin-2-yl)ethanone (from Part 1)
-
Formamidine acetate
-
Acetonitrile
-
Ammonium hydroxide (concentrated)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-Bromo-1-(3,5-difluoropyridin-2-yl)ethanone (1.0 eq) and formamidine acetate (3.0 eq) in acetonitrile.
-
Heat the mixture to reflux (approximately 80-85°C) and stir vigorously.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
Cool the reaction mixture to room temperature and add concentrated ammonium hydroxide to adjust the pH to ~9-10.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired pyridinylimidazole product.
Causality and Trustworthiness: Formamidine acetate serves as the source for the N-C-N fragment required to build the imidazole ring. The reaction is typically carried out at elevated temperatures to drive the condensation and cyclization. The addition of ammonium hydroxide is crucial to basify the reaction mixture, which facilitates the final cyclization and deprotonation steps, and also neutralizes the HBr formed during the reaction. The extractive workup and subsequent chromatographic purification are standard and reliable methods for isolating and purifying the final heterocyclic product.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes key SAR findings for related pyridinylimidazole-based p38 MAP kinase inhibitors, highlighting the importance of substitutions on the core scaffold.
| R¹ Group (on Imidazole) | R² Group (on Imidazole) | p38α IC₅₀ (nM) | Key Insights |
| H | 4-Fluorophenyl | 50-100 | The 4-fluorophenyl group is a common and effective substituent, likely engaging in favorable interactions within a hydrophobic pocket of the kinase. |
| Methyl | 4-Fluorophenyl | 20-50 | Small alkyl groups at the N1 position of the imidazole are generally well-tolerated and can enhance potency. |
| H | 2-Methyl-4-pyridyl | 10-30 | The presence of a second pyridine ring can lead to additional hydrogen bonding opportunities and increased potency. |
| H | Phenyl | >200 | The fluorine atom on the phenyl ring is often critical for high potency, demonstrating a specific electronic and/or steric requirement. |
Note: The IC₅₀ values are representative and compiled from various literature sources on p38 MAP kinase inhibitors for illustrative purposes.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its pre-installed difluoropyridine moiety and the reactive acetyl group make it an ideal starting material for the efficient synthesis of complex heterocyclic scaffolds, most notably the pyridinylimidazole core of p38 MAP kinase inhibitors. The protocols provided herein offer a robust and reproducible pathway to access these important molecular frameworks, enabling further exploration and development of novel therapeutics for inflammatory diseases. The strategic use of this intermediate underscores the power of fluorine chemistry in modern drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. US20230065387A1 - Synthesis of tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(3,5-Difluoropyridin-2-yl)ethanone in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1-(3,5-difluoropyridin-2-yl)ethanone, a valuable building block for the construction of complex heterocyclic scaffolds. The unique electronic properties conferred by the difluorinated pyridine ring, coupled with the reactivity of the acetyl group, make this reagent a versatile tool in medicinal chemistry and drug discovery. This document details its preparation, key reactions—including nucleophilic aromatic substitution and aldol condensation—and provides field-proven, step-by-step protocols for its application in the synthesis of biologically active molecules, with a focus on kinase inhibitors.
Introduction: The Strategic Advantage of the 3,5-Difluoropyridin-2-yl Moiety
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The 3,5-difluoropyridine scaffold is particularly advantageous. The two fluorine atoms significantly modulate the electronic character of the pyridine ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3] This heightened electrophilicity allows for the facile introduction of a wide range of nucleophiles under relatively mild conditions.
This compound combines this activated heterocyclic system with a versatile acetyl group. This ketone moiety serves as a synthetic handle for a variety of carbon-carbon bond-forming reactions, most notably the aldol condensation, providing a direct route to elaborate chalcone-like structures and other complex architectures. The strategic placement of the acetyl group at the 2-position, adjacent to the nitrogen and a fluorine atom, also influences its reactivity and conformational preferences, which can be exploited in stereoselective synthesis.
This guide will elucidate the practical applications of this building block, moving from its synthesis to its deployment in multi-step synthetic campaigns.
Synthesis of this compound
While not commercially available from all suppliers, this compound can be reliably synthesized from precursors such as 2-amino-3,5-difluoropyridine or 3,5-difluoropyridine-2-carboxylic acid. A common and effective laboratory-scale preparation involves the acylation of a suitable organometallic derivative of 3,5-difluoropyridine. A plausible and efficient route is outlined below, adapted from general procedures for the synthesis of pyridyl ketones.[4]
Protocol 1: Synthesis via Grignard Reagent
This protocol describes a two-step process starting from the commercially available 2-bromo-3,5-difluoropyridine.
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Activate the magnesium by stirring under a stream of nitrogen with gentle heating.
-
Add a small crystal of iodine.
-
In a separate flask, prepare a solution of 2-bromo-3,5-difluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.
-
Add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Acylation with N,N-Dimethylacetamide
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add N,N-dimethylacetamide (1.1 eq) dropwise via a syringe, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Key Applications and Reaction Protocols
The dual reactivity of this compound makes it a powerful intermediate. The following sections detail its application in two fundamental transformations: nucleophilic aromatic substitution and aldol condensation.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 3,5-difluoropyridine ring facilitates the displacement of the fluorine atoms by a variety of nucleophiles.[5] The fluorine at the 5-position is generally more susceptible to substitution due to the combined electron-withdrawing effects of the nitrogen atom and the fluorine at the 3-position.
Caption: General workflow for SNAr on this compound.
Protocol 2: SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol provides a general method for the amination of the difluoropyridine ring, a key step in the synthesis of many kinase inhibitors.
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 eq |
| Nucleophile | Morpholine | 1.2 - 1.5 eq |
| Base | K₂CO₃ or DIPEA | 2.0 - 3.0 eq |
| Solvent | DMSO or DMF | Polar aprotic solvent to facilitate SNAr |
| Temperature | 80 - 120 °C | To overcome the activation energy of the reaction |
| Time | 4 - 24 h | Monitored by TLC or LC-MS |
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding 5-morpholino-substituted product.
Aldol Condensation
The acetyl group of this compound possesses acidic α-protons that can be deprotonated by a base to form a nucleophilic enolate. This enolate can then react with an aldehyde or ketone in a classic aldol condensation to form a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone (a chalcone derivative).[2][6]
Caption: Stepwise mechanism of the aldol condensation.
Protocol 3: Base-Catalyzed Aldol Condensation with an Aromatic Aldehyde
This protocol describes a Claisen-Schmidt condensation to synthesize a chalcone derivative, a common intermediate in the synthesis of flavonoids and other heterocyclic systems.[7]
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 eq |
| Electrophile | Substituted Benzaldehyde | 1.0 - 1.1 eq |
| Base | NaOH or KOH (aq. solution) | To catalyze enolate formation |
| Solvent | Ethanol or Methanol | To solubilize reactants |
| Temperature | Room Temperature to 50 °C | To control the reaction rate |
| Time | 2 - 12 h | Monitored by TLC |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.
-
To this stirring solution, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
A precipitate may form upon addition of the base. Continue stirring at room temperature, or with gentle heating (e.g., 50 °C), until the reaction is complete as indicated by TLC.[4][8]
-
Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to obtain the α,β-unsaturated ketone. Further purification can be achieved by recrystallization.
Application in the Synthesis of Kinase Inhibitors: A Case Study
The structural motifs derived from this compound are prevalent in a number of potent kinase inhibitors. For instance, the core of the Akt kinase inhibitor AZD5363 features a substituted pyridine ring that can be conceptually derived from this building block.[9][10] While the proprietary synthesis of AZD5363 may vary, a plausible synthetic route could involve an initial SNAr reaction on the difluoropyridine ring followed by elaboration of the acetyl group.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features allow for predictable and efficient functionalization through both nucleophilic aromatic substitution at the pyridine ring and a variety of transformations at the acetyl group. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to apply it in the synthesis of novel molecules with potential therapeutic applications. The strategic use of this building block can significantly streamline synthetic routes to complex heterocyclic targets, particularly in the realm of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. amherst.edu [amherst.edu]
- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solved Experimentio: The Aldol Reaction Chem 233L In this | Chegg.com [chegg.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webassign.net [webassign.net]
- 7. researchgate.net [researchgate.net]
- 8. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 9. US9879017B2 - Processes for the preparation of AZD5363 and intermediate used therein - Google Patents [patents.google.com]
- 10. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for reactions involving 1-(3,5-Difluoropyridin-2-yl)ethanone
An Application Note and Protocol Guide for Reactions Involving 1-(3,5-Difluoropyridin-2-yl)ethanone
Abstract
This compound is a pivotal building block in medicinal chemistry and materials science, prized for the unique electronic properties imparted by its difluorinated, electron-deficient pyridine core. The presence of two strongly electron-withdrawing fluorine atoms significantly modulates the reactivity of both the pyridine ring and the adjacent acetyl group. This guide provides an in-depth exploration of this reagent's chemical behavior and offers detailed, field-tested protocols for two of its most synthetically valuable transformations: α-bromination and Claisen-Schmidt condensation. These protocols are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile synthon for the construction of complex molecular architectures.
Physicochemical Properties and Safety
A thorough understanding of the reagent's properties and handling requirements is a prerequisite for safe and successful experimentation.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1075756-90-9 | [1] |
| Molecular Formula | C₇H₅F₂NO | [2] |
| Molecular Weight | 157.12 g/mol | [2] |
| Appearance | Typically an off-white to yellow solid | General observation |
| Purity | >95% (commercially available) | [2] |
Safety and Handling:
This compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood.[3] As with many halogenated organic compounds, potential hazards include skin, eye, and respiratory tract irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Inhalation: Avoid breathing dust or vapors.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Before beginning any procedure, consult the latest Safety Data Sheet (SDS) provided by the supplier.[3][4][6]
The Logic of Reactivity: An Electron-Deficient Core
The synthetic utility of this compound stems directly from its electronic structure. The nitrogen atom and the two fluorine substituents exert a powerful inductive and mesomeric electron-withdrawing effect. This has two primary consequences that dictate its reaction pathways:
-
Increased Acidity of α-Protons: The electron-deficient nature of the difluoropyridinyl ring enhances the acidity of the methyl protons of the acetyl group. This facilitates the formation of an enolate intermediate under both acidic and basic conditions, making the α-carbon a prime target for electrophilic attack.[7]
-
Electrophilic Carbonyl Carbon: The same electron-withdrawing effects increase the partial positive charge on the carbonyl carbon, rendering it highly susceptible to attack by nucleophiles, which is the basis for condensation reactions.
Caption: Key reactive sites and electronic influences.
Protocol I: Electrophilic α-Bromination
The introduction of a bromine atom at the α-position creates a highly valuable intermediate, 2-bromo-1-(3,5-difluoropyridin-2-yl)ethanone, which is a precursor for synthesizing various heterocyclic systems like thiazoles and imidazoles. The reaction proceeds via an acid-catalyzed enolization, followed by the enol's nucleophilic attack on molecular bromine.[7]
Principle and Mechanism
The reaction is typically catalyzed by an acid (e.g., acetic acid or HBr), which protonates the carbonyl oxygen to facilitate the tautomerization to the more nucleophilic enol form. This enol then attacks Br₂, and a subsequent deprotonation yields the α-brominated product.[7][8]
Detailed Experimental Protocol
Caption: Workflow for the α-bromination protocol.
Materials & Equipment:
-
This compound (1.0 eq)
-
Bromine (1.05 eq)
-
Glacial Acetic Acid
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 31.8 mmol) in glacial acetic acid (e.g., 50 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: Prepare a solution of bromine (e.g., 1.7 mL, 5.34 g, 33.4 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the cooled ketone solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice water (approx. 250 mL). A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHSO₃ solution (to quench excess bromine), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure 2-bromo-1-(3,5-difluoropyridin-2-yl)ethanone.
Characterization and Troubleshooting
Expected Analytical Data:
-
¹H NMR: The characteristic singlet for the methyl protons (-CH₃) in the starting material will be replaced by a singlet for the bromomethyl protons (-CH₂Br), typically shifted downfield. The aromatic pyridine protons will also be present.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).
Table 2: Troubleshooting Guide for α-Bromination
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C). |
| Formation of Dibromide | Excess bromine used; reaction run for too long. | Use bromine as the limiting reagent or slightly sub-stoichiometric. Monitor closely with TLC and quench immediately upon consumption of starting material. |
| Low Yield | Product loss during aqueous work-up. | Ensure complete extraction from the aqueous phase. Minimize the number of washing steps if possible. |
| Ring Bromination | Reaction conditions too harsh. | This is less likely on a highly deactivated pyridine ring but possible. Ensure the temperature is controlled during bromine addition. |
Protocol II: Claisen-Schmidt Condensation for Chalcone Synthesis
This reaction builds a carbon-carbon bond by reacting the enolate of this compound with an aromatic aldehyde to form a difluoropyridinyl chalcone.[9][10] These α,β-unsaturated ketones are privileged structures in medicinal chemistry.[11][12]
Principle and Mechanism
In the presence of a base (e.g., NaOH or KOH), the acidic α-proton of the ketone is removed to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde. The resulting aldol intermediate rapidly dehydrates to yield the thermodynamically stable conjugated chalcone.[13]
Detailed Experimental Protocol
Materials & Equipment:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Erlenmeyer flask, magnetic stirrer, ice bath
Procedure:
-
Reagent Preparation: In an Erlenmeyer flask, dissolve this compound (e.g., 1.0 g, 6.37 mmol) and the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 0.89 g, 6.37 mmol) in ethanol (20-30 mL).
-
Base Addition: Cool the mixture in an ice bath. Slowly add an aqueous or ethanolic solution of NaOH (e.g., 10-20% w/v) dropwise with vigorous stirring.
-
Reaction: A precipitate usually forms within 30-60 minutes. Allow the mixture to stir at room temperature for 4-24 hours. The optimal time can vary depending on the aldehyde used.[9][11]
-
Isolation: Pour the reaction mixture into crushed ice.
-
Neutralization & Filtration: If necessary, neutralize with dilute HCl until the solution is slightly acidic. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water to remove any residual base.
-
Purification: The crude chalcone can be purified by recrystallization from ethanol or another suitable solvent.
Data and Troubleshooting
Table 3: Example Data for Chalcone Synthesis
| Aldehyde | Base | Time (h) | Yield (%) |
| Benzaldehyde | NaOH | 12 | ~85% |
| 4-Chlorobenzaldehyde | KOH | 8 | ~90% |
| 4-Methoxybenzaldehyde | NaOH | 18 | ~80% |
| Note: Yields are illustrative and depend on specific reaction optimization. |
Table 4: Troubleshooting Guide for Claisen-Schmidt Condensation
| Issue | Possible Cause | Suggested Solution |
| No Reaction | Base is not strong enough or inactive. | Use a fresh solution of NaOH or KOH. Consider a stronger base like sodium methoxide if necessary. |
| Low Yield | Reversible reaction; product is soluble. | Ensure sufficient reaction time. After pouring into ice water, store the mixture in a refrigerator for several hours to maximize precipitation before filtering. |
| Side Products (Cannizzaro) | Aldehyde has no α-protons and undergoes self-disproportionation. | This is a competing reaction. Ensure the ketone enolate is formed efficiently by using a sufficiently strong base and good stirring. |
Conclusion
This compound is a potent synthetic tool whose reactivity is rationally governed by the strong electron-withdrawing nature of its core. The protocols for α-bromination and Claisen-Schmidt condensation detailed herein provide reliable and high-yielding pathways to key chemical intermediates. By understanding the principles behind these transformations and adhering to the procedural details, researchers can effectively employ this building block in the design and synthesis of novel molecules for pharmaceutical and materials applications.
References
- 1. This compound | 1075756-90-9 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. jetir.org [jetir.org]
- 10. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 1-(3,5-Difluoropyridin-2-yl)ethanone
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 1-(3,5-Difluoropyridin-2-yl)ethanone, a key building block in pharmaceutical and agrochemical research. Recognizing the critical impact of purity on experimental outcomes and drug development timelines, this document moves beyond generic procedures to offer a scientifically grounded approach to purification. We delve into the rationale behind selecting specific techniques—column chromatography, recrystallization, and acid-base extraction—by considering the likely impurity profile derived from a common synthetic route. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound with a thorough understanding of the underlying chemical principles.
Introduction: The Importance of Purity for this compound
This compound is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry. The presence of the difluoropyridine moiety can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the purity of this starting material is paramount, as even minor impurities can lead to the formation of undesired side products, complicate reaction monitoring and product characterization, and potentially introduce toxicity in biological assays.
This guide provides a systematic approach to the purification of this compound, empowering researchers to select and optimize the most suitable method for their specific needs.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
To devise an effective purification strategy, it is crucial to anticipate the potential impurities that may be present in the crude product. A common and efficient synthesis of this compound involves the reaction of 3,5-difluoropyridine-2-carbonitrile with a methyl Grignard reagent (e.g., methylmagnesium bromide), followed by acidic hydrolysis of the intermediate imine.[1][2]
Based on this synthetic route, the following impurities are likely to be present in the crude product:
-
Unreacted Starting Material: 3,5-difluoropyridine-2-carbonitrile.
-
Hydrolysis Byproducts: 3,5-difluoropyridine-2-carboxamide and 3,5-difluoropyridine-2-carboxylic acid, formed from the hydrolysis of the starting nitrile under acidic workup conditions.
-
Grignard-Related Impurities: Byproducts from the Grignard reagent, such as magnesium salts and potentially side products from reaction with the solvent.
-
Iminium Intermediate: Incomplete hydrolysis can leave traces of the iminium salt intermediate.
The purification techniques detailed below are designed to effectively separate the desired ketone from these potential contaminants.
Purification Strategies: A Multi-faceted Approach
The choice of purification method depends on the scale of the synthesis, the nature and quantity of the impurities, and the desired final purity. We present three complementary techniques that can be used individually or in combination.
Preparative Column Chromatography: The Workhorse of Purification
Column chromatography is a highly effective method for separating compounds with different polarities.[3] Given that this compound is a moderately polar ketone, it can be efficiently separated from less polar impurities and more polar byproducts on a silica gel stationary phase.
Principle: The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (an organic solvent or solvent mixture). Compounds with higher polarity will have a stronger affinity for the polar silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase.
Workflow for Column Chromatography Purification:
Caption: Workflow for the purification of this compound by column chromatography.
Detailed Protocol for Flash Column Chromatography:
-
TLC Analysis: Before performing column chromatography, it is essential to determine an appropriate solvent system using thin-layer chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system will provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin elution, starting with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 90:10, 80:20 hexane/ethyl acetate) to elute the compounds.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Table 1: Recommended Parameters for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of a range of compounds with varying polarities. |
| Initial Eluent | 95:5 Hexane/Ethyl Acetate | To elute non-polar impurities first. |
| Final Eluent | 80:20 Hexane/Ethyl Acetate | To elute the more polar desired product and any highly polar impurities. |
| Monitoring | TLC with UV visualization (254 nm) | The pyridine ring is UV active, allowing for easy visualization of the spots. |
Recrystallization: For High Purity Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent or solvent system can be found. It is particularly effective at removing small amounts of impurities from a relatively pure compound.
Principle: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude material is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Protocol for Recrystallization Solvent Screening:
-
Place a small amount (10-20 mg) of the crude this compound in several test tubes.
-
To each test tube, add a different solvent or solvent mixture from the list in Table 2, dropwise, while heating and agitating.
-
Observe the solubility. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
If the compound dissolves readily at room temperature, the solvent is too good. If it is insoluble even when hot, the solvent is unsuitable.
-
For solvent mixtures, dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.
-
Once a promising solvent or solvent system is identified, allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Table 2: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale |
| Ethanol/Water | A common choice for moderately polar compounds. The compound should be soluble in hot ethanol and insoluble in water. |
| Isopropanol/Water | Similar to ethanol/water, offering a different polarity profile. |
| Acetone/Hexane | A good option where the compound is soluble in acetone and insoluble in hexane. |
| Ethyl Acetate/Hexane | Another common polar/non-polar mixture. |
| Toluene/Heptane | Suitable for less polar compounds, may be effective if impurities are significantly more or less polar. |
Acid-Base Extraction: Exploiting the Basic Nature of the Pyridine Ring
The nitrogen atom in the pyridine ring of this compound is basic and can be protonated by an acid to form a water-soluble salt. This property can be exploited to separate it from non-basic organic impurities.
Principle: The crude mixture is dissolved in an organic solvent and washed with an aqueous acidic solution. The basic target compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer is then basified, and the deprotonated product is extracted back into an organic solvent.
Workflow for Acid-Base Extraction:
Caption: Workflow for purification using acid-base extraction.
Detailed Protocol for Acid-Base Extraction:
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom if using dichloromethane, top if using ethyl acetate) will contain the protonated product.
-
Separate the layers and save the aqueous layer.
-
Wash the organic layer with another portion of the acidic solution to ensure complete extraction of the product. Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) until the solution is basic (check with pH paper).
-
Extract the now neutral product from the aqueous layer with several portions of an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in its utilization as a building block for novel chemical entities. By understanding the potential impurities arising from its synthesis, researchers can strategically select and apply the most appropriate purification techniques. This guide provides a robust framework, including detailed protocols for column chromatography, recrystallization, and acid-base extraction, to consistently achieve high levels of purity. The application of these methods, coupled with rigorous purity assessment, will ensure the integrity of subsequent research and development activities.
References
Application Notes and Protocols: 1-(3,5-Difluoropyridin-2-yl)ethanone as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile of drug candidates.[1][2][3] Among these scaffolds, fluorinated pyridines are particularly prominent and are found in numerous FDA-approved drugs, highlighting their therapeutic importance in treating a range of diseases, including cancer, inflammatory conditions, and neurological disorders.[1][2][3]
1-(3,5-Difluoropyridin-2-yl)ethanone is a key building block that offers medicinal chemists a strategic entry point into a diverse array of novel and complex heterocyclic systems. The presence of the two fluorine atoms on the pyridine ring activates the molecule for certain reactions and provides sites for modulating the electronic properties of the final compounds. The acetyl group at the 2-position is a versatile handle for a variety of chemical transformations, including condensations, cyclizations, and multi-component reactions. This guide provides detailed protocols and mechanistic insights into the use of this compound as a precursor for the synthesis of novel chalcones, pyrazoles, and pyrimidines, which are themselves important pharmacophores.
Safety and Handling of Fluoropyridine Derivatives
Fluoropyridine derivatives, including this compound, are flammable liquids and vapors that can cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5] Proper handling is crucial to ensure laboratory safety.
General Precautions:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and equipment.[6][7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid breathing vapors.[4][7]
Synthesis of the Precursor: this compound
While commercially available, understanding the synthesis of the precursor provides valuable context. A common route involves the manipulation of more heavily halogenated pyridines. For instance, processes often start from compounds like 2,3,5-trichloropyridine, which can undergo sequential nucleophilic aromatic substitution reactions with fluoride sources to introduce the fluorine atoms, followed by transformations to install the acetyl group. These multi-step syntheses require careful control of reaction conditions to achieve the desired regioselectivity.[4]
Application 1: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and serve as scaffolds for a wide range of biologically active compounds.[4][6] The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to novel fluorinated pyridyl chalcones.
Reaction Principle: The reaction proceeds via a base-catalyzed condensation. The base abstracts an alpha-proton from the acetyl group of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone (chalcone).
Experimental Protocol: Synthesis of (E)-1-(3,5-difluoropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (1 M)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.05 eq) in absolute ethanol (20 mL).
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide.
-
Cool the flask containing the ketone and aldehyde to 0-5 °C in an ice bath.
-
Slowly add the KOH solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approx. 100 g).
-
Acidify the mixture to pH ~5-6 by the slow addition of 1 M HCl with constant stirring.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| (E)-1-(3,5-difluoropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₅H₁₁F₂NO₂ | 275.25 | 85-95 | 110-112 |
Characterization:
-
¹H NMR (400 MHz, CDCl₃): Expect signals for the aromatic protons, the methoxy group, and the vinylic protons of the propenone bridge. The coupling constant for the vinylic protons should be indicative of the E-isomer.
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for all unique carbons, including the carbonyl carbon, the carbons of the aromatic rings, the methoxy carbon, and the vinylic carbons.
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for C=O stretching (around 1650-1680 cm⁻¹), C=C stretching of the enone (around 1600 cm⁻¹), and C-F stretching.
-
Mass Spectrometry (ESI-MS): Expect to find the [M+H]⁺ ion at m/z corresponding to the molecular weight of the product.
Diagram of the Chalcone Synthesis Workflow:
Caption: Workflow for the synthesis of pyridyl chalcones.
Application 2: Synthesis of Novel Pyrazoles and Pyrimidines
The chalcones synthesized in the previous step are excellent precursors for a variety of heterocyclic compounds due to the presence of the α,β-unsaturated carbonyl system, which is susceptible to nucleophilic attack.
Protocol 2a: Synthesis of Pyrazoles from Chalcones
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities.[7] The reaction of a chalcone with hydrazine hydrate is a classic method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles.
Reaction Principle: The reaction proceeds via a Michael addition of one of the nitrogen atoms of hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the pyrazoline. In the presence of a mild oxidizing agent or sometimes spontaneously, the pyrazoline is aromatized to the corresponding pyrazole.
Experimental Protocol: Synthesis of 2-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)-3,5-difluoropyridine
Materials:
-
(E)-1-(3,5-difluoropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (from Application 1)
-
Hydrazine hydrate (80% in water)
-
Glacial acetic acid
-
Ethanol (absolute)
Procedure:
-
In a 50 mL round-bottom flask, suspend the chalcone (1.0 eq) in absolute ethanol (15 mL).
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC until the starting chalcone is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (50 mL) and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture may be performed for purification.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 2-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)-3,5-difluoropyridine | C₁₅H₁₁F₂N₃O | 287.27 | 75-85 | 155-157 |
Characterization:
-
¹H NMR: Expect signals for the aromatic protons, the methoxy group, the pyrazole CH proton, and the NH proton (which may be broad or exchangeable with D₂O).
-
¹³C NMR: Expect signals for all unique carbons of the pyridine, phenyl, and pyrazole rings.
-
Mass Spectrometry (ESI-MS): Expect the [M+H]⁺ ion.
Protocol 2b: Synthesis of Pyrimidines from Chalcones
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They are of immense biological importance as they form the basis of the nucleobases uracil, thymine, and cytosine.[8]
Reaction Principle: The synthesis of pyrimidines from chalcones can be achieved by reacting the chalcone with a suitable N-C-N building block like urea or thiourea in a basic medium. The reaction involves a Michael addition, followed by intramolecular cyclization and dehydration/oxidation to form the aromatic pyrimidine ring.
Experimental Protocol: Synthesis of 2-(4-(4-methoxyphenyl)-6-thioxo-1,6-dihydropyrimidin-2-yl)-3,5-difluoropyridine
Materials:
-
(E)-1-(3,5-difluoropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (from Application 1)
-
Thiourea
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (30 mL).
-
Add powdered potassium hydroxide (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 10-15 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 2-(4-(4-methoxyphenyl)-6-thioxo-1,6-dihydropyrimidin-2-yl)-3,5-difluoropyridine | C₁₆H₁₁F₂N₃OS | 331.34 | 70-80 | >200 (decomposes) |
Characterization:
-
¹H NMR: Expect signals for the aromatic protons, the methoxy group, the pyrimidine CH proton, and the NH proton.
-
¹³C NMR: Expect signals for all unique carbons, including the C=S carbon (which will be downfield).
-
Mass Spectrometry (ESI-MS): Expect the [M+H]⁺ ion.
Diagram of Heterocycle Synthesis Pathways:
Caption: Synthetic pathways from the precursor to target heterocycles.
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this guide for the synthesis of chalcones, pyrazoles, and pyrimidines demonstrate the utility of this building block in generating structurally diverse molecules with significant potential for applications in drug discovery and materials science. The reactivity of the acetyl group allows for straightforward and efficient construction of complex scaffolds, while the difluoropyridine core imparts desirable physicochemical properties. Further exploration of multicomponent reactions and other named reactions, such as the Gewald and Hantzsch syntheses, with this precursor will undoubtedly lead to the discovery of new chemical entities with unique biological activities.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, High-Yield Synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanone
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanone, a critical building block in modern medicinal and agrochemical development.[1][2] The protocol herein is designed for scalability, safety, and high purity, moving beyond bench-scale procedures to address the demands of process chemistry. We detail a robust two-step synthetic route commencing from 3,5-difluoropyridine, centered around a directed ortho-lithiation followed by acylation. This guide explains the critical process parameters, the rationale behind procedural choices, and in-process controls necessary for a self-validating and reproducible synthesis.
Strategic Overview & Rationale
This compound is a highly valuable intermediate. The difluoropyridine motif is frequently incorporated into pharmaceutical candidates to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[2] Consequently, a reliable and scalable synthesis is paramount for advancing drug discovery programs.
Several synthetic avenues can be envisioned, including Friedel-Crafts acylation or Grignard-based approaches.[3] However, Friedel-Crafts reactions on the electron-deficient pyridine ring are notoriously challenging and often result in low yields.[3] While Grignard reactions are powerful, the most strategic and controllable route for this specific target on a large scale is a Directed ortho-Metalation (DoM) .
The chosen strategy involves two main stages:
-
Regioselective Lithiation: 3,5-Difluoropyridine is deprotonated at the C2 position using a strong, non-nucleophilic base. The pyridine nitrogen and the C3-fluorine atom cooperatively direct the metalation to the C2 position, ensuring high regioselectivity.
-
Acylation: The resulting organolithium intermediate is intercepted with an appropriate acetylating agent to form the target ketone.
This approach offers superior control over regiochemistry and is amenable to large-scale reactor conditions, provided that stringent anhydrous and anaerobic conditions are maintained.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for this compound.
Detailed Large-Scale Protocol
This protocol is optimized for a 100 L scale. All glassware and reactors must be thoroughly dried, and the entire process must be conducted under an inert atmosphere (Nitrogen or Argon).
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity | Notes |
| 3,5-Difluoropyridine | 115.09 | 1.00 | 2.30 kg (20.0 mol) | Substrate |
| Diisopropylamine | 101.19 | 1.10 | 2.23 kg (22.0 mol) | Freshly distilled from CaH₂ |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.10 | 8.8 L (22.0 mol) | Titrated before use |
| N,N-Dimethylacetamide (DMA) | 87.12 | 1.20 | 2.09 kg (24.0 mol) | Anhydrous grade |
| Tetrahydrofuran (THF) | 72.11 | - | 50 L | Anhydrous, inhibitor-free |
| Hydrochloric Acid (2 M aq.) | 36.46 | - | ~15 L | For quench and workup |
| Ethyl Acetate | 88.11 | - | 30 L | For extraction |
| Saturated Sodium Bicarbonate (aq.) | 84.01 | - | 10 L | For washing |
| Brine (Saturated NaCl aq.) | 58.44 | - | 10 L | For washing |
| Sodium Sulfate (Anhydrous) | 142.04 | - | 2 kg | For drying |
Step-by-Step Procedure
Part A: In-Situ Generation of Lithium Diisopropylamide (LDA) and Lithiation
-
Reactor Preparation: Charge a 100 L glass-lined reactor with 30 L of anhydrous tetrahydrofuran (THF). Begin stirring and cool the solvent to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Base Preparation: Slowly add 2.23 kg (22.0 mol) of diisopropylamine to the cold THF.
-
LDA Formation: Add 8.8 L (22.0 mol) of 2.5 M n-butyllithium dropwise via an addition funnel over approximately 1 hour. Causality: This in-situ formation of LDA is critical as it is not commercially stable for long-term storage. The slow addition at low temperature prevents thermal decomposition and side reactions.[4]
-
Lithiation: In a separate vessel, dissolve 2.30 kg (20.0 mol) of 3,5-difluoropyridine in 10 L of anhydrous THF. Add this solution to the cold LDA mixture dropwise over 2 hours, ensuring the internal temperature does not rise above -70 °C.
-
In-Process Control (IPC): After stirring for an additional hour at -78 °C, the formation of the 3,5-difluoro-2-lithiopyridine intermediate is considered complete. This can be verified in a small-scale trial by quenching a 1 mL aliquot with D₂O and analyzing for deuterium incorporation by LC-MS.
Part B: Acylation and Product Isolation
-
Acylation Reaction: Slowly add 2.09 kg (24.0 mol) of N,N-dimethylacetamide (DMA) to the reaction mixture, maintaining the temperature at -78 °C. The addition should take approximately 1 hour. Rationale: DMA is an ideal acetylating agent for this transformation. It forms a stable tetrahedral intermediate with the lithiated pyridine, which resists the addition of a second equivalent of the nucleophile. This intermediate collapses to the desired ketone only upon acidic workup, thereby preventing the formation of tertiary alcohol byproducts.
-
Warming: Once the DMA addition is complete, allow the reaction mixture to slowly warm to -20 °C over a period of 2 hours.
-
Reaction Quench: Carefully and slowly add 15 L of 2 M aqueous HCl to the reactor. This step is highly exothermic and requires efficient cooling to maintain control. The pH of the aqueous layer should be acidic (pH 1-2) after the addition is complete.
-
Phase Separation: Stop the stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Extraction & Washing:
-
Extract the remaining aqueous layer with 15 L of ethyl acetate.
-
Combine this with the original organic layer.
-
Wash the combined organic layers sequentially with 10 L of saturated sodium bicarbonate solution (to neutralize residual acid) and 10 L of brine (to reduce the water content).
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (2 kg), filter off the desiccant, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid or low-melting solid. Expected yield: 75-85%.
Trustworthiness & Self-Validation
A robust protocol must be a self-validating system. The following points ensure reproducibility and control.
-
Anhydrous Conditions: The success of this synthesis is critically dependent on the exclusion of moisture. Organolithium reagents are powerful bases and nucleophiles that react instantly with water.[5] All solvents must be verified to have low water content (<50 ppm), and the reactor must be purged with an inert gas.
-
Temperature Control: Maintaining cryogenic temperatures (-78 °C) is essential to ensure the stability of the lithiated intermediate and the regioselectivity of the deprotonation.[4] Temperature excursions can lead to decomposition and a significant drop in yield.
-
Reagent Quality: The molarity of the n-butyllithium solution must be accurately determined by titration before use, as it can degrade over time. Diisopropylamine should be distilled to remove any water or other impurities.
-
Final Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the structure and substitution pattern.
-
GC-MS: To determine purity and confirm the molecular weight.
-
FTIR: To identify the ketone carbonyl stretch (~1700 cm⁻¹).
-
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of this compound. By leveraging a directed ortho-metalation strategy and maintaining strict control over key process parameters, this procedure delivers high yields of the target compound with excellent purity, meeting the stringent requirements of pharmaceutical and agrochemical manufacturing.
References
Application Notes & Protocols: A Senior Application Scientist's Guide to Catalytic Methods for Synthesizing 1-(3,5-Difluoropyridin-2-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
I. Executive Summary & Strategic Importance
The 1-(3,5-Difluoropyridin-2-yl)ethanone scaffold is a critical building block in modern medicinal chemistry. The strategic placement of fluorine atoms on the pyridine ring significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, while the 2-acetyl group serves as a versatile synthetic handle for further molecular elaboration. Consequently, this ketone is a key intermediate in the synthesis of numerous high-value compounds, including kinase inhibitors and other targeted therapeutics.[1]
This guide provides an in-depth analysis of robust and scalable catalytic methods for the synthesis of this key intermediate. We move beyond simple procedural lists to explore the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, offering field-proven insights to enable rational catalyst selection and protocol optimization. The protocols detailed herein—focusing on Negishi, Stille, and Suzuki-Miyaura couplings—are designed as self-validating systems, providing researchers with the tools to reliably synthesize this compound.
II. Mechanistic Foundations: The Palladium Cross-Coupling Nexus
The synthesis of 2-acetylpyridines via cross-coupling reactions is a testament to the power of palladium catalysis.[2] These reactions universally rely on a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for troubleshooting and optimization.
The generalized mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-3,5-difluoropyridine, forming a Pd(II) intermediate. The reactivity of the halide is critical, following the general trend: I > Br > Cl.[4][5] While 2-chloro-3,5-difluoropyridine is more cost-effective, it requires a more active catalyst system to achieve efficient oxidative addition.[5]
-
Transmetalation: The acetyl group is transferred from an organometallic reagent (containing Zinc, Tin, or Boron) to the palladium center, displacing the halide. This is the defining step for each named reaction.
-
Reductive Elimination: The two organic fragments—the difluoropyridyl ring and the acetyl group—are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: Generalized Palladium(0)/Palladium(II) catalytic cycle.
III. Comparative Analysis of Key Catalytic Strategies
The choice of cross-coupling method depends on factors including substrate availability, functional group tolerance, reaction conditions, and safety considerations (e.g., reagent toxicity). Below is a comparative summary of the three most effective methods for this transformation.
| Parameter | Negishi Coupling | Stille Coupling | Suzuki-Miyaura Coupling |
| Acyl Source | Acyl-Zinc Halide (R-ZnX) | Acyl-Stannane (R-SnR'₃) | Acyl-Boronic Acid/Ester (R-B(OR)₂) |
| Key Advantages | High reactivity and functional group tolerance.[6][7] | Organostannanes are stable to air and moisture.[8][9] | Organoborons are generally non-toxic and stable.[2][10] Environmentally benign. |
| Key Disadvantages | Organozinc reagents are highly sensitive to moisture and air, requiring strictly anhydrous conditions.[6][11] | Organotin compounds are highly toxic and stoichiometric tin byproducts can be difficult to remove.[8][9] | Requires a base for activation of the organoboron reagent.[10][12] Acylboron reagents can be challenging to prepare. |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands |
| Typical Solvent | THF, Dioxane | Toluene, DMF, Dioxane | Toluene/H₂O, Dioxane, DMF |
| Additives | None typically required | LiCl, Cu(I) salts can accelerate the reaction.[8] | Requires a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄).[4][10] |
IV. Detailed Application Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All palladium catalysts and organometallic reagents are hazardous and should be handled with care.
Protocol 1: Negishi Cross-Coupling Approach
The Negishi coupling is a powerful method for this transformation due to the high reactivity of organozinc reagents. This protocol uses an in situ generated acetyl-zinc species.
Caption: Experimental workflow for the Negishi coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an argon inlet, add magnesium turnings (1.2 equiv.) and a crystal of iodine.
-
Organozinc Formation: Add anhydrous tetrahydrofuran (THF) via cannula. Slowly add a solution of acetyl chloride (1.1 equiv.) in anhydrous THF. The disappearance of the iodine color indicates the initiation of Grignard formation. Stir for 1 hour at room temperature. In a separate Schlenk flask, dissolve anhydrous zinc chloride (1.2 equiv.) in anhydrous THF. Transfer the ZnCl₂ solution to the Grignard reagent at 0°C and stir for 30 minutes to complete the transmetalation to the organozinc species.[11]
-
Catalyst and Substrate Addition: To the freshly prepared acetylzinc chloride solution, add 2-bromo-3,5-difluoropyridine (1.0 equiv.) followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Reaction Execution: Heat the reaction mixture to 65°C and stir under argon. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as the final product.
Protocol 2: Stille Cross-Coupling Approach
This method utilizes an air- and moisture-stable acetylstannane reagent, which can be advantageous for handling, though it necessitates careful removal of toxic tin byproducts.[8][9] The addition of lithium chloride is often crucial for facilitating the transmetalation step.[8]
Caption: Experimental workflow for the Stille coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-bromo-3,5-difluoropyridine (1.0 equiv.), (1-ethoxyvinyl)tributyltin (1.2 equiv., an acetyl anion equivalent), anhydrous lithium chloride (3.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed, anhydrous toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction by TLC or GC-MS (typically 12-24 hours).
-
Hydrolysis and Work-up: After cooling to room temperature, add 1 M aqueous HCl and stir the mixture for 1 hour to hydrolyze the intermediate enol ether to the ketone. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction and Purification: Separate the layers. Wash the organic layer with water, followed by a saturated aqueous potassium fluoride (KF) solution (this helps precipitate tin salts, aiding their removal), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the target compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling Approach
The Suzuki reaction is widely used in the pharmaceutical industry due to the low toxicity of boron reagents.[2] This protocol uses a potassium acetyltrifluoroborate salt, which is a stable and easy-to-handle solid.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 2-chloro-3,5-difluoropyridine (1.0 equiv.), potassium acetyltrifluoroborate (1.5 equiv.), a base such as potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv.).[4][5]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 90°C under an inert atmosphere. Monitor the reaction's progress until completion (typically 6-18 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Extraction and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain the pure this compound.
V. Conclusion and Future Perspectives
Palladium-catalyzed cross-coupling reactions provide a reliable and versatile platform for the synthesis of this compound. The Negishi, Stille, and Suzuki-Miyaura couplings each offer distinct advantages and disadvantages related to reagent handling, reaction conditions, and waste profiles. The choice of method will ultimately be guided by the specific constraints and priorities of the research or manufacturing environment. As the field advances, emerging strategies such as C-H activation and carbonylative couplings may offer more atom-economical and sustainable routes to this and other valuable ketone intermediates.[13][14]
VI. References
-
Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. 4
-
Levesque, T. M., Kinney, R. G., & Arndtsen, B. A. (2020). A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. RSC Publishing. 13
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. 2
-
Wikipedia. Negishi coupling. --INVALID-LINK--
-
Wikipedia. Cross-coupling reaction. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling. 5
-
NROChemistry. Negishi Coupling. --INVALID-LINK--
-
Powers, L. S., et al. (2020). Enolizable Ketones as Activators of Palladium(II) Precatalysts in Amine Arylation Reactions. American Chemical Society. 15
-
ResearchGate. Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation. --INVALID-LINK--
-
Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. 16
-
NROChemistry. Stille Coupling. --INVALID-LINK--
-
Organic Chemistry Portal. Negishi Coupling. --INVALID-LINK--
-
Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses. --INVALID-LINK--
-
Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University. 17
-
National Center for Biotechnology Information. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. --INVALID-LINK--
-
ResearchGate. Synthesis and Hydrolysis of Cationic Palladium(II) 2,6-Diacetylpyridine Dimethyl Ketal Complexes. --INVALID-LINK--
-
Organic Chemistry Portal. Stille Coupling. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. --INVALID-LINK--
-
Wikipedia. Stille reaction. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Stille Coupling. --INVALID-LINK--
-
Wikipedia. Suzuki reaction. --INVALID-LINK--
-
Ramirez, A., & Shaughnessy, K. H. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
Patsnap. Method for producing fluoropyridine ethanone through cell catalysis. --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine. --INVALID-LINK--
-
Wikipedia. 2-Acetylpyridine. --INVALID-LINK--
-
Thieme. (2023). Palladium-Catalyzed Acylation Strategies and Their Applications Towards Biologically Relevant Products. --INVALID-LINK--
-
Sigma-Aldrich. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols: Scale-up Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone Derivatives. 1
-
Google Patents. (n.d.). Preparation of difluorpyridine compounds. --INVALID-LINK--
-
Google Patents. (n.d.). A kind of preparation method of 2-acetylpyridine. --INVALID-LINK--
-
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00085J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging synthesis. Here, we will explore common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your yield and purity.
The synthesis of 2-acylpyridines, particularly those with electron-withdrawing groups like fluorine, presents unique challenges. The electron-deficient nature of the pyridine ring deactivates it towards traditional electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1] Therefore, strategies involving the generation of a nucleophilic pyridine intermediate are generally more successful. This guide will focus on the most common and effective approaches: Directed ortho-Metalation (DoM) and the Grignard Reagent approach .
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Product Formation
Symptom: After quenching the reaction and work-up, TLC or LC-MS analysis shows mainly starting material (e.g., 3,5-difluoropyridine or 2-bromo-3,5-difluoropyridine) and no desired product.
Possible Causes & Solutions:
-
Inefficient Metalation (DoM or Grignard Formation): The formation of the critical organometallic intermediate is the most crucial step.
-
Cause: Presence of moisture or protic impurities in the solvent or glassware. Organometallic reagents like LDA, n-BuLi, and Grignard reagents are extremely strong bases and will be quenched by any trace of water, alcohols, or even acidic protons on glassware.[2][3]
-
Solution: Ensure all glassware is rigorously dried in an oven (e.g., 120 °C overnight) and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Cause: Inactive Magnesium (for Grignard reaction). The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, preventing the reaction.[3]
-
Solution: Activate the magnesium before use. Common methods include crushing the turnings in-situ, using a crystal of iodine, or adding a few drops of 1,2-dibromoethane.[3]
-
Cause: Incorrect temperature for metalation. Directed ortho-metalation with LDA or n-BuLi typically requires very low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.[4]
-
Solution: Maintain a stable low temperature using a dry ice/acetone or a cryocooler bath. Ensure the internal reaction temperature is monitored.
-
-
Degradation of the Organometallic Intermediate: The generated 2-pyridyl lithium or Grignard species can be unstable.
-
Cause: The reaction temperature is too high. While Grignard formation might require initial heating to initiate, the subsequent reaction should be controlled.[2] 2-Lithiated pyridines can be particularly unstable at higher temperatures.
-
Solution: Perform the acylation step at a low temperature (e.g., -78 °C) immediately after the formation of the organometallic intermediate.
-
-
Ineffective Acylating Agent:
-
Cause: The chosen acylating agent is not reactive enough or is prone to side reactions.
-
Solution: While acetyl chloride is a common choice, N,N-dimethylacetamide (DMA) or ethyl acetate can also be used. For Grignard reagents, reacting with an ester will lead to the formation of a tertiary alcohol due to double addition, so this should be avoided.[5][6] A more controlled acylation can be achieved by first converting the Grignard reagent to a less reactive organocuprate.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield.
Problem 2: Formation of Significant Byproducts
Symptom: TLC or LC-MS analysis shows the desired product along with one or more significant, unidentified spots or peaks.
Possible Causes & Solutions:
-
Formation of Isomers:
-
Cause: In the Directed ortho-Metalation (DoM) approach, incomplete regioselectivity can lead to lithiation at other positions, although the 2-position is generally favored due to the directing effect of the nitrogen atom.
-
Solution: Ensure the use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) and maintain a very low temperature (-78 °C) to maximize kinetic deprotonation at the most acidic site (C2).[4]
-
-
Double Addition to Acylating Agent (Grignard Method):
-
Cause: If an ester (e.g., ethyl acetate) is used as the acylating agent with a Grignard reagent, the initially formed ketone is highly reactive and will react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[5][6]
-
Solution: Use a less reactive acylating agent like a Weinreb amide (N-methoxy-N-methylamide) or an S-(2-pyridyl) thioate, which are known to resist double addition and yield the ketone.[7] Alternatively, adding the Grignard reagent slowly to a solution of the acylating agent at low temperature can minimize this side reaction.
-
-
Homocoupling of the Organometallic Intermediate:
-
Cause: This can occur, especially if there are traces of oxygen or certain metal impurities that can catalyze the coupling reaction.
-
Solution: Maintain a strict inert atmosphere throughout the reaction. Degas solvents if necessary.
-
Frequently Asked Questions (FAQs)
Q1: Why can't I use Friedel-Crafts acylation for this synthesis?
A1: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution. Furthermore, the nitrogen atom itself is a Lewis base and will coordinate with the Lewis acid catalyst (e.g., AlCl₃), adding a positive charge to the ring and deactivating it even further.[1]
Q2: Which is the better starting material: 3,5-difluoropyridine or 2-bromo-3,5-difluoropyridine?
A2: The choice depends on the availability of the starting materials and the preferred reaction conditions.
-
3,5-Difluoropyridine: This is a more direct route using Directed ortho-Metalation. However, it requires the use of strong, cryogenic bases like LDA, which can be sensitive to handle.
-
2-Bromo-3,5-difluoropyridine: This allows for the use of more common organometallic methods like halogen-metal exchange with n-BuLi or Grignard formation. This can sometimes offer more reliable and scalable results, but it requires an extra step to synthesize the brominated starting material.
Q3: What is the best work-up procedure for this reaction?
A3: After the reaction is complete (as monitored by TLC), it should be quenched carefully at low temperature. A common procedure is to slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate any remaining organometallic species and the alkoxide intermediate. Afterwards, the mixture is typically extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product will then require purification, usually by column chromatography.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Organolithium Reagents (n-BuLi, LDA): These are pyrophoric and will ignite on contact with air. They must be handled under a strict inert atmosphere using proper syringe techniques.
-
Grignard Reagents: These are highly reactive with water and protic solvents. The reaction can be highly exothermic.[2]
-
Solvents: Anhydrous ethers like THF and diethyl ether are commonly used and are highly flammable.
-
Quenching: The quenching of organometallic reagents is exothermic and can cause splashing if done too quickly. Always quench slowly at low temperatures.
Experimental Protocols
Protocol 1: Directed ortho-Metalation (DoM) of 3,5-Difluoropyridine
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C.
-
LDA Formation: Slowly add n-butyllithium (1.05 eq) to the diisopropylamine solution and stir for 30 minutes at -78 °C to form LDA.
-
Lithiation: Add a solution of 3,5-difluoropyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1-2 hours.
-
Acylation: Slowly add acetyl chloride (1.2 eq) to the reaction mixture at -78 °C.
-
Quench & Work-up: After stirring for an additional hour, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
Visualization of DoM Workflow
Caption: Step-by-step workflow for the DoM approach.
Data Summary
The following table provides a comparative overview of the two primary synthetic routes discussed. Yields are representative and can vary based on specific conditions and scale.
| Feature | Directed ortho-Metalation (DoM) | Grignard Reagent Method |
| Starting Material | 3,5-Difluoropyridine | 2-Bromo-3,5-difluoropyridine |
| Key Reagent | LDA or n-BuLi | Magnesium (Mg), then acylating agent |
| Temperature | -78 °C (critical) | RT to reflux for Grignard formation |
| Key Advantages | More direct route (fewer steps) | Milder conditions for the key C-C bond formation |
| Common Issues | Requires strict anhydrous and cryogenic conditions | Mg activation can be tricky; double addition risk |
| Representative Yield | 50-70% | 45-65% |
References
Troubleshooting side reactions in 1-(3,5-Difluoropyridin-2-yl)ethanone synthesis
Welcome to the technical support resource for the synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable fluorinated pyridine intermediate. The inherent electronic properties of the 3,5-difluoropyridine ring present unique challenges that can lead to side reactions and low yields. This document provides in-depth, field-proven insights to help you navigate these complexities, troubleshoot common issues, and optimize your synthetic route.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What is the most reliable general approach for synthesizing this compound?
The most robust and widely accepted method is a directed ortho-metalation (DoM) followed by acylation. This strategy involves the deprotonation of 3,5-difluoropyridine at the C2 position using a strong, non-nucleophilic base, followed by the introduction of an acetyl group. The C2 proton is the most acidic due to the combined inductive effects of the ring nitrogen and the C3 fluorine atom, making this position highly favorable for selective deprotonation.
Q2: Why is a standard Friedel-Crafts acylation not suitable for 3,5-difluoropyridine?
Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The pyridine ring is already considered electron-deficient compared to benzene due to the electronegativity of the nitrogen atom.[1] The addition of two strongly electron-withdrawing fluorine atoms further deactivates the ring, making it highly resistant to attack by an electrophilic acylium ion.[2] Furthermore, the nitrogen atom would readily coordinate with the Lewis acid catalyst (e.g., AlCl₃), adding a positive charge to the ring and deactivating it completely.[1]
Q3: What are the most critical experimental parameters for the metalation step?
Success in the metalation step hinges on three critical factors:
-
Strictly Anhydrous Conditions: Organolithium reagents are extremely potent bases and will be instantly quenched by trace amounts of water or other protic sources.[3] All glassware must be oven- or flame-dried, and all solvents must be rigorously dried and deoxygenated.
-
Low Temperature Control: The reaction must be maintained at low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent (e.g., THF).
-
Choice of Base: A strong, sterically hindered base is required to ensure selective deprotonation without competing nucleophilic addition to the pyridine ring. Lithium diisopropylamide (LDA) is an excellent choice. n-Butyllithium (n-BuLi) can also be used, but its higher nucleophilicity increases the risk of side reactions if the temperature is not carefully controlled.
Q4: Which acetylating agent is recommended to avoid over-addition side reactions?
Standard acylating agents like acetyl chloride or acetic anhydride can lead to a significant side reaction where a second equivalent of the organolithium intermediate adds to the ketone product, forming a tertiary alcohol.[4] To prevent this, it is highly recommended to use an acylating agent that forms a stable tetrahedral intermediate, which collapses to the ketone only upon acidic workup. The best choices are:
-
N,N-dimethylacetamide (DMA): This is often the preferred reagent for its reliability and commercial availability.
-
N-methoxy-N-methylacetamide (Weinreb amide): This class of reagents is specifically designed to prevent over-addition in reactions with organometallics.
Section 2: Troubleshooting Guide for Common Side Reactions
This guide provides a systematic approach to identifying and resolving specific issues encountered during the synthesis.
| Problem ID | Observed Issue | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| P1 | Reaction Failure / Low Conversion of Starting Material | 1. Inactive Organolithium Reagent: The n-BuLi or LDA has degraded due to improper storage or age. 2. Protic Contamination: Trace water in the solvent, glassware, or starting material is quenching the base.[3] | Solution: 1. Titrate the Base: Before starting, perform a titration of the organolithium reagent (e.g., using the Gilman double titration or a simple quench test with a known amount of a proton source like diphenylacetic acid) to confirm its molarity. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or high-purity inert gas. Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still). Store 3,5-difluoropyridine over molecular sieves. |
| P2 | Formation of a Higher Molecular Weight Byproduct (Tertiary Alcohol) | Double Addition to Ketone: The initially formed ketone product is more electrophilic than the acylating agent, leading to a second nucleophilic attack by the 2-lithio-3,5-difluoropyridine intermediate.[4][5] This is common when using highly reactive acylating agents like acetyl chloride. | Solution: 1. Change Acylating Agent: Switch from acetyl chloride or acetic anhydride to N,N-dimethylacetamide (DMA) or N-methoxy-N-methylacetamide. These reagents form a stable chelated intermediate that resists further addition and collapses to the ketone only during aqueous workup. 2. Inverse Addition: Add the generated organolithium solution slowly to a cold (-78 °C) solution of the acylating agent. This maintains a low concentration of the nucleophile, minimizing its reaction with the newly formed product. |
| P3 | Significant Amounts of Brown/Black Polymeric Material | Reaction Temperature Too High: Allowing the reaction to warm prematurely can cause the highly reactive 2-lithio-3,5-difluoropyridine to decompose or polymerize. | Solution: 1. Maintain Strict Temperature Control: Ensure the reaction vessel is well-insulated and the internal temperature is monitored throughout the addition and stirring phases. Do not remove the cooling bath until the reaction is intentionally quenched. 2. Minimize Reaction Time: Do not let the organolithium intermediate stir for an unnecessarily long time before adding the electrophile. A typical time is 30-60 minutes at -78 °C. |
| P4 | Formation of Isomeric Ketones (e.g., 4-acetyl or 6-acetyl derivatives) | Incorrect Deprotonation Site: While C2 is the most acidic position, deprotonation at C4 or C6 can occur if the reaction conditions are not optimal, potentially due to complexation effects or slow addition of the base. | Solution: 1. Use a Hindered Base: LDA is generally more selective for the most acidic proton than n-BuLi due to its steric bulk. 2. Slow Base Addition: Add the base dropwise to the cold solution of 3,5-difluoropyridine. This ensures that the deprotonation occurs under kinetic control at the most favorable site. |
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via DoM
Materials:
-
Diisopropylamine, distilled from CaH₂
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
3,5-Difluoropyridine
-
N,N-dimethylacetamide (DMA), distilled from CaH₂
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Standard organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (0.4 M relative to diisopropylamine) and cool to 0 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the resulting solution for 30 minutes at 0 °C to ensure complete formation of LDA.
-
Metalation: Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath). To this, add a solution of 3,5-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour.
-
Acylation: Add N,N-dimethylacetamide (1.2 equivalents) dropwise to the reaction mixture at -78 °C. The solution may change color. Stir at this temperature for 2 hours.
-
Quench and Workup: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure this compound.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | -78 °C | Minimizes side reactions and decomposition of the organolithium intermediate. |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic, and sterically hindered base promotes selective C2 deprotonation. |
| Base Equivalents | 1.05 - 1.1 eq | A slight excess ensures complete deprotonation of the starting material. |
| Acylating Agent | N,N-dimethylacetamide | Prevents over-addition to form the tertiary alcohol byproduct.[4] |
| Solvent | Tetrahydrofuran (THF) | Good solubility for intermediates and stable at low temperatures. Must be anhydrous. |
Section 4: Visualization of Reaction Pathways
Diagram 1: Main Synthetic and Competing Side Pathways
Caption: Key reaction pathways in the synthesis.
Diagram 2: Troubleshooting Decision Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. youtube.com [youtube.com]
- 2. Uncovering the role of fluorine positioning on the cationic properties of 2,4-difluoropyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(3,5-Difluoropyridin-2-yl)ethanone
Welcome to the technical support center for 1-(3,5-Difluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis and handling of this key building block. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and reactivity of this compound and its precursors.
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a specialty chemical, and its physical properties are not as widely documented as more common reagents. However, based on available data and analogous structures, we can summarize its key characteristics in the table below.
| Property | Value | Source(s) |
| CAS Number | 1075756-90-9 | [1] |
| Molecular Formula | C₇H₅F₂NO | [1] |
| Molecular Weight | 157.12 g/mol | [1] |
| Appearance | Typically a solid or oil | General chemical knowledge |
| Boiling Point | 220 °C | [2] |
| Melting Point | 11 - 13 °C | [2] |
| Density | 1.102 g/cm³ at 25 °C | [2] |
Q2: What are the primary safety concerns when handling this compound and its precursors?
A2: As with any chemical synthesis, a thorough risk assessment is crucial. For this compound, the following safety precautions should be taken:
-
Toxicity: It is rated as toxic if swallowed.[2]
-
Irritation: It can cause skin irritation.[2]
-
Environmental Hazard: It is toxic to aquatic life.[2]
-
Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3]
Q3: What are the most promising synthetic routes to prepare this compound?
A3: Several synthetic strategies can be employed. The choice of route will depend on the available starting materials, scalability, and desired purity. The most viable methods include:
-
Ortho-lithiation of 3,5-difluoropyridine followed by acylation. This is a powerful method for regioselective functionalization.
-
Grignard reaction with 3,5-difluoro-2-cyanopyridine. A classic approach for ketone synthesis from nitriles.
-
Organolithium addition to 3,5-difluoropyridine-2-carboxylic acid. A direct method to convert the carboxylic acid to the methyl ketone.
Each of these methods will be discussed in detail in the troubleshooting guides below.
II. Troubleshooting Guide: Synthesis of this compound
This section provides detailed troubleshooting for the most common synthetic routes.
Method 1: Ortho-lithiation of 3,5-Difluoropyridine and Subsequent Acylation
This method relies on the directing effect of the pyridine nitrogen to achieve regioselective deprotonation at the C2 position, followed by quenching with an acetylating agent.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is required.
-
Reagents:
-
3,5-Difluoropyridine
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylacetamide (as the acetylating agent)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure: a. Dissolve 3,5-difluoropyridine (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of LDA (1.1 equiv.) dropwise, maintaining the temperature below -70 °C. d. Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation. e. Add N,N-dimethylacetamide (1.2 equiv.) dropwise at -78 °C. f. Allow the reaction to slowly warm to room temperature and stir overnight. g. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. h. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography.
Q1: Low or no conversion of the starting material.
A1: This is a frequent issue in lithiation reactions and can be attributed to several factors:
-
Inactive LDA: LDA is highly sensitive to moisture. Ensure you are using a fresh, properly titrated solution.
-
Insufficiently low temperature: The lithiation of pyridines requires cryogenic temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[5]
-
Poor quality of THF: The THF must be anhydrous. Use freshly distilled THF or a commercial anhydrous grade.
Q2: Formation of multiple products.
A2: The presence of multiple products often points to a loss of regioselectivity or side reactions.
-
Competing lithiation sites: While the pyridine nitrogen directs lithiation to the C2 position, some lithiation at C4 may occur. Using a bulky base like LDA helps to maximize C2 selectivity.[6]
-
Reaction with the acetylating agent: If the temperature is not well-controlled during the addition of N,N-dimethylacetamide, the lithiated species can react in an uncontrolled manner.
Q3: Low yield after workup.
A3: Product loss during the workup can be significant if not performed carefully.
-
Emulsion formation: During the aqueous quench, emulsions can form, making phase separation difficult. Adding brine can help to break up emulsions.
-
Product volatility: While this compound is not extremely volatile, care should be taken during solvent removal.
References
- 1. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3,5-difluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to ensure the success of your experiments.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. The electron-deficient nature of the difluoropyridine ring presents unique challenges in achieving efficient and selective acylation. This guide will address common problems encountered during its synthesis, focusing on a prevalent and effective method: the directed ortho-lithiation of 3,5-difluoropyridine followed by acetylation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Low or No Product Formation
Q1: My reaction yield is consistently low, or I'm not observing any product formation. What are the likely causes?
A1: Low or no yield in this synthesis often points to issues with the initial lithiation step. Here are the primary factors to investigate:
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Moisture Contamination: Organolithium reagents, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), are extremely sensitive to moisture.[1] Any trace of water in your glassware, solvents, or starting materials will quench the organolithium reagent, preventing the deprotonation of 3,5-difluoropyridine.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents must be anhydrous. It is best practice to use freshly distilled solvents or solvents from a solvent purification system.
-
-
Inactive Organolithium Reagent: The titer of commercial organolithium reagents can decrease over time, especially with improper storage.
-
Solution: Titrate your organolithium reagent before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.
-
-
Insufficient Deprotonation: The acidity of the C-H bond at the 2-position of 3,5-difluoropyridine is influenced by the reaction conditions.
Q2: I've confirmed my reagents are active and my conditions are anhydrous, but the yield is still poor. What else could be wrong?
A2: If the basics are covered, consider the following:
-
Incorrect Stoichiometry: An incorrect molar ratio of reagents can lead to incomplete reactions or the formation of side products.
-
Solution: Use a slight excess (typically 1.1-1.2 equivalents) of the organolithium reagent to ensure complete deprotonation of the 3,5-difluoropyridine.
-
-
Suboptimal Reaction Temperature: While the initial lithiation requires very low temperatures, the subsequent acylation step may have a different optimal temperature.
-
Solution: Maintain the temperature at -78 °C during the addition of the acetylating agent. Allowing the reaction to warm prematurely can lead to side reactions.
-
Formation of Side Products
Q3: My reaction is producing significant amounts of side products, making purification difficult. What are these byproducts and how can I minimize them?
A3: Side product formation is a common challenge. Here are some likely culprits and how to address them:
-
Di-acylation: Although the introduction of the first acetyl group deactivates the ring, under certain conditions, a second acylation can occur.
-
Solution: Use a stoichiometric amount of the acetylating agent (e.g., acetyl chloride or acetic anhydride). Slow, dropwise addition of the acetylating agent to the reaction mixture at low temperature can help control the reaction and minimize di-acylation.[4]
-
-
Addition of the Organolithium Reagent to the Acetylating Agent: If the organolithium reagent is in excess or if local concentrations are high, it can add to the carbonyl of the newly formed ketone, leading to a tertiary alcohol byproduct.
-
Solution: Again, careful control of stoichiometry and slow addition of the acetylating agent are key. Ensure efficient stirring to quickly disperse the acetylating agent as it is added.
-
-
Reaction with the Solvent: Tetrahydrofuran (THF), a common solvent for lithiation, can be deprotonated by strong bases at temperatures above -20 °C, leading to ethylene and lithium enolates.
-
Solution: Maintain the reaction temperature at or below -78 °C throughout the process.
-
Purification Challenges
Q4: I'm having difficulty purifying the final product. What are the best practices?
A4: The purification of this compound can be challenging due to the presence of structurally similar impurities.
-
Standard Purification Techniques:
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.
-
-
Troubleshooting Purification:
-
Co-eluting Impurities: If impurities are co-eluting with your product, consider using a different solvent system for chromatography or a different stationary phase (e.g., alumina).
-
Product Instability: While generally stable, some pyridinic compounds can be sensitive to acid or base. Ensure that your purification conditions are neutral. If using silica gel, which can be slightly acidic, you can neutralize it by pre-treating with a solution of triethylamine in your eluent.
-
Experimental Protocols
Synthesis of this compound via Directed ortho-Lithiation
This protocol is a representative procedure based on established principles of directed ortho-metalation of pyridines.
Materials:
-
3,5-Difluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent (titered)
-
Acetyl chloride or Acetic anhydride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum.
-
Initial Cooldown: Under an inert atmosphere, add 3,5-difluoropyridine to the flask and dissolve it in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the organolithium reagent (n-BuLi or LDA, 1.1 eq.) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Acylation: Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.0 eq.) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. Stir at -78 °C for an additional 2 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation
| Reagent | Molar Equiv. | Purpose | Key Considerations |
| 3,5-Difluoropyridine | 1.0 | Starting Material | Ensure it is free of moisture. |
| n-BuLi or LDA | 1.1 - 1.2 | Lithiating Agent | Must be anhydrous and recently titered. |
| Acetyl Chloride | 1.0 - 1.1 | Acetylating Agent | Highly reactive with water; handle under inert atmosphere. |
| Anhydrous THF | - | Solvent | Must be thoroughly dried. |
Visualizations
Logical Workflow for Synthesis
References
Stability issues of 1-(3,5-Difluoropyridin-2-yl)ethanone under various conditions
Welcome to the technical support center for 1-(3,5-Difluoropyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction: Understanding the Molecule
This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms on the pyridine ring profoundly influences its chemical properties, including its stability.[1] This guide will help you navigate the potential challenges associated with its handling, storage, and use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by:
-
pH: The compound's stability can be compromised under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can promote degradation.
-
Light: Like many pyridine derivatives, it may exhibit sensitivity to UV light.
-
Presence of Nucleophiles: The electron-deficient nature of the difluoropyridine ring makes it susceptible to nucleophilic attack.[2][3]
-
Oxidizing Agents: The acetyl group and the pyridine ring can be susceptible to oxidation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Protects against atmospheric moisture and oxygen.[4] |
| Light | Amber vial or stored in the dark | Prevents potential photodegradation. |
| Container | Tightly sealed, appropriate container (e.g., glass) | Prevents contamination and exposure to air.[5] |
Q3: Is this compound susceptible to hydrolysis?
A3: While specific data on this compound is limited, ketones can undergo hydration, and the electron-withdrawing nature of the difluoropyridine ring may influence the reactivity of the acetyl group. It is advisable to avoid prolonged exposure to aqueous conditions, especially at non-neutral pH, to minimize the risk of hydrolysis or other water-mediated reactions.
Troubleshooting Guide
Issue 1: Unexpected Side Products in a Reaction Mixture
Symptom: You observe unexpected peaks in your HPLC or GC-MS analysis of a reaction involving this compound.
Potential Cause: The electron-deficient difluoropyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile in your reaction mixture displaces one of the fluorine atoms.[6] The C5 position (para to the nitrogen) is a likely site for such a reaction.
Troubleshooting Steps:
-
Identify Potential Nucleophiles: Review your reaction components. Common nucleophiles include amines, alkoxides, and thiols.
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Use a Weaker Base: If a base is required, consider using a non-nucleophilic or sterically hindered base.
-
Protecting Groups: If the nucleophile is part of another reactant, consider protecting it before reacting with this compound.
Experimental Protocol: Test for Nucleophilic Substitution
This protocol helps determine if a component in your reaction mixture is acting as a nucleophile.
-
Preparation:
-
Dissolve a small amount of this compound in a suitable aprotic solvent (e.g., THF, acetonitrile).
-
Prepare separate solutions of each reaction component (e.g., base, starting material with a nucleophilic functional group) in the same solvent.
-
-
Execution:
-
In separate vials, mix the solution of this compound with each of the component solutions.
-
Run a control with only this compound in the solvent.
-
Stir the mixtures at the reaction temperature for a set period (e.g., 1-2 hours).
-
-
Analysis:
-
Analyze each mixture by LC-MS or GC-MS to check for the formation of new products corresponding to the addition of the potential nucleophile and the loss of a fluorine atom.
-
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Nucleophilic Dearomatization of Activated Pyridines [mdpi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
Technical Support Center: Purification of 1-(3,5-Difluoropyridin-2-yl)ethanone
Welcome to the technical support center for 1-(3,5-Difluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this important synthetic intermediate.
I. Understanding the Compound and Potential Impurities
This compound is a key building block in medicinal chemistry. Its difluorinated pyridine ring is a common feature in many modern pharmaceuticals.[1][2] The purity of this compound is critical for the success of subsequent synthetic steps and the biological activity of the final product.
Common impurities can arise from the starting materials, side reactions during synthesis, or degradation. A frequent synthetic route involves the reaction of a Grignard reagent with a nitrile.[3][4][5] This can lead to several predictable impurities.
Common Impurities:
-
Starting Materials: Unreacted 3,5-difluoropyridine-2-carbonitrile or related precursors.
-
Side-Reaction Products: Byproducts from Grignard reactions, such as tertiary alcohols from double addition or reduced products.[6][7]
-
Hydrolysis Products: Partial or complete hydrolysis of the nitrile starting material to the corresponding amide or carboxylic acid.[3][8][9]
-
Solvent and Reagent Residues: Residual solvents like THF or diethyl ether, and leftover magnesium salts.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My final product is an oil and won't crystallize.
Possible Causes & Solutions:
-
High Impurity Level: Significant amounts of impurities can lower the melting point and prevent crystallization.
-
Solution: First, attempt a column chromatography purification to remove the bulk of the impurities. A sharp melting point is a good indicator of a pure substance.[10]
-
-
Residual Solvent: Trapped solvent can act as an impurity.
-
Solution: Place the oily product under high vacuum for several hours to remove any remaining solvent. Gentle heating can aid this process, but be cautious of product volatility.
-
-
Inherent Properties: Some batches may be more prone to oiling out.
-
Solution: Try a solvent-antisolvent recrystallization. Dissolve the oil in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and slowly add a poor solvent (e.g., hexane, water) until the solution becomes cloudy.[11] Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[11]
-
Issue 2: My NMR spectrum shows unreacted nitrile starting material.
Possible Cause & Solution:
-
Incomplete Reaction: The Grignard reaction may not have gone to completion.
-
Solution: While you cannot easily restart the reaction, you can separate the product from the starting material using column chromatography. The ketone product is more polar than the nitrile precursor. Therefore, the nitrile will elute first.
-
Issue 3: I see a significant amount of a byproduct that appears to be a tertiary alcohol.
Possible Cause & Solution:
-
Over-addition of Grignard Reagent: This is a common side reaction with esters and can sometimes occur with activated nitriles.[7]
-
Solution: Column chromatography is the most effective method for separating the desired ketone from the more polar tertiary alcohol byproduct. The alcohol will have a stronger interaction with the silica gel and elute later.
-
Issue 4: My product is discolored (yellow or brown).
Possible Causes & Solutions:
-
Degradation: The compound may be degrading due to heat, light, or air exposure.
-
Solution: Store the compound in a cool, dark, and inert atmosphere. Purification via recrystallization or a silica gel plug can often remove colored impurities.
-
-
Colored Impurities from Synthesis: Some side reactions can produce colored byproducts.
-
Solution: A charcoal treatment during recrystallization can be effective. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a large scale?
For large-scale purification, recrystallization is often the most practical and economical method.[12] Finding a suitable solvent system is key. A solvent pair, such as ethanol/water or ethyl acetate/hexane, often gives the best results.[11]
Q2: What column chromatography conditions do you recommend?
Normal-phase column chromatography using silica gel is highly effective.[13][14][15]
Recommended Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for polar organic compounds.[16] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute your product and then more polar impurities. |
| Detection | UV light (254 nm) | The aromatic pyridine ring will be UV active. |
Q3: How can I confirm the purity of my final product?
A combination of techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can detect and quantify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[10]
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q4: Are there any specific safety precautions I should take when handling this compound?
As with any chemical, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
IV. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of the impure compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane, water) at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature.[10][12]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the compounds based on their polarity.[14]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
V. Visual Diagrams
References
- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 2. Buy 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 10. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. jackwestin.com [jackwestin.com]
- 16. cup.edu.cn [cup.edu.cn]
Technical Support Center: Synthesis and Scale-Up of 1-(3,5-Difluoropyridin-2-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(3,5-difluoropyridin-2-yl)ethanone. This molecule is a critical building block in pharmaceutical and agrochemical research. Its synthesis, particularly on a larger scale, presents unique challenges due to the electronic properties of the difluoropyridine ring. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers and process chemists with actionable insights grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the most reliable and scalable synthetic route to this compound?
Question: I am starting a project that requires significant quantities of this compound. What is the industry-preferred method for its synthesis, considering factors like yield, purity, and scalability?
Answer: The most robust and commonly employed strategy involves the formation of a 2-pyridyl organometallic species followed by acylation. This approach offers a good balance of reliability, cost-effectiveness, and adaptability for scale-up.
The general pathway proceeds as follows:
-
Formation of the Organometallic Intermediate: A suitable 2-halo-3,5-difluoropyridine is converted into a highly nucleophilic organometallic reagent. This is typically achieved via halogen-metal exchange.
-
Acylation: The organometallic intermediate is then reacted with an appropriate acetylating agent to form the desired ketone.
While other methods like palladium-catalyzed cross-coupling exist for forming C-C bonds, they often require more expensive catalysts and ligands, and the synthesis of the necessary 2-pyridylboronic acid can be problematic.[1] The organometallic route is generally more direct.
The key decision points in this pathway are the choice of starting material, the method of metalation, and the selection of the acylating agent, each of which is addressed in the following FAQs.
Caption: Recommended synthetic pathway for the target ketone.
FAQ 2: I'm getting low yields during the metalation step. What are the common pitfalls?
Question: My lithiation/Grignard formation step is giving poor yields of the desired intermediate, leading to significant amounts of starting material recovery or byproducts. What could be going wrong?
Answer: This is a critical and sensitive step. The electron-deficient nature of the pyridine ring makes it susceptible to side reactions. Here are the most common issues and their solutions:
-
Problem 1: Nucleophilic Addition to the Pyridine Ring.
-
Causality: Strong organolithium reagents like n-BuLi can act as nucleophiles, adding to the C=N bond of the pyridine ring instead of performing the desired halogen-metal exchange.[2] This is a significant competing pathway.
-
Solution:
-
Strict Temperature Control: This is non-negotiable. The reaction must be maintained at cryogenic temperatures (typically -78 °C) to favor the kinetically faster halogen-metal exchange over nucleophilic addition.[3][4]
-
Use of Grignard Reagents: Isopropylmagnesium chloride (i-PrMgCl) is an excellent choice for halogen-metal exchange. It is less nucleophilic than n-BuLi, significantly reducing the risk of addition to the ring.
-
Hindered Bases: For deprotonation (if a non-halogenated starting material is used), a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is essential to avoid addition.[5]
-
-
-
Problem 2: Poor Reagent Quality or Anhydrous Conditions.
-
Causality: Organometallic reagents are extremely sensitive to moisture and air. Any water present will protonate and destroy the active reagent.
-
Solution: Ensure all glassware is oven or flame-dried. Use anhydrous solvents (e.g., THF, Et₂O) from a solvent purification system or a freshly opened sealed bottle. Titrate your organolithium reagent before use to determine its exact molarity.
-
-
Problem 3: Incorrect Choice of Starting Halide.
-
Causality: The rate of halogen-metal exchange depends on the halogen. The general reactivity trend is I > Br > Cl >> F.[6] Attempting an exchange with 2-chloro-3,5-difluoropyridine using a Grignard reagent may be sluggish.
-
Solution: 2-Bromo-3,5-difluoropyridine is the recommended starting material for efficient halogen-metal exchange. The C-F bonds are generally unreactive towards these reagents under standard conditions.[7]
-
| Parameter | n-Butyllithium | Isopropylmagnesium Chloride (i-PrMgCl) | Lithium Diisopropylamide (LDA) |
| Primary Use | Halogen-metal exchange | Halogen-metal exchange | Directed ortho-lithiation (deprotonation) |
| Key Advantage | Fast and efficient exchange | High functional group tolerance, less nucleophilic | Highly regioselective, non-nucleophilic |
| Major Drawback | Can add to the pyridine ring, requires strict temp. control | Slower than BuLi, requires activation | Not suitable for halogen-metal exchange |
| Typical Temp. | -78 °C | -20 °C to 0 °C | -78 °C |
FAQ 3: My reaction is forming a tertiary alcohol byproduct instead of the ketone. How do I prevent over-addition?
Question: After quenching my reaction, I'm isolating a significant amount of the tertiary alcohol, suggesting my organometallic reagent is adding twice to the acylating agent. How can I stop this?
Answer: This is a classic problem in ketone synthesis using organometallics. The initial ketone product is often more reactive than the starting acylating agent, leading to a second nucleophilic attack.
-
Causality: When the organometallic reagent adds to a typical acylating agent (like an ester or acid chloride), it forms a tetrahedral intermediate. This intermediate collapses, ejecting a leaving group to form the ketone. This newly formed ketone can then be attacked by a second equivalent of the organometallic reagent.
-
Solutions:
-
Choice of Acylating Agent: This is the most effective solution. Use an acylating agent that forms a stable tetrahedral intermediate that does not collapse until aqueous work-up.
-
N,N-Dimethylacetamide (DMA) or Weinreb Amides (N-methoxy-N-methylamides): These are excellent choices. The intermediate they form is stabilized by chelation with the lithium or magnesium cation and does not break down until a proton source is added during work-up. This effectively prevents over-addition.
-
-
Inverse Addition at Low Temperature: Slowly add the organometallic reagent to a cold (-78 °C) solution of the acylating agent. This ensures that the organometallic is never in excess, minimizing the chance for a second addition.
-
Highly Reactive Acylating Agents (Use with Caution): Agents like acetyl chloride are very reactive and can work if added very slowly to the organometallic at -78 °C, but the risk of over-addition and temperature spikes is high, making it less ideal for scale-up.
-
FAQ 4: The synthesis worked well in the lab, but I'm facing issues during scale-up. What should I focus on?
Question: I have a successful 1-gram scale procedure, but when I tried to scale it up to 100 grams, I experienced a significant drop in yield and an increase in impurities. What are the critical scale-up parameters?
Answer: Scaling up organometallic reactions is non-trivial and introduces challenges related to mass and heat transfer.
-
Challenge 1: Heat Transfer and Temperature Control.
-
Causality: Both the formation of the organometallic reagent and its reaction (quench) are highly exothermic. A flask in an ice bath has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. A large reactor has a much lower ratio, making it difficult to remove heat. Localized "hot spots" can form, leading to the side reactions discussed in FAQ 2 and 3.
-
Scale-Up Solution:
-
Use a jacketed reactor with a powerful cooling system.
-
Control the addition rate. Do not add reagents all at once. Use a syringe pump or a pressure-equalizing dropping funnel to add the reagent slowly and subsurface, monitoring the internal temperature constantly. The rate of addition should be dictated by the ability of the cooling system to maintain the target temperature.
-
-
-
Challenge 2: Efficient Mixing.
-
Causality: In a large volume, achieving rapid, homogeneous mixing is difficult. If the added reagent is not dispersed quickly, localized areas of high concentration will lead to byproduct formation.
-
Scale-Up Solution: Use a reactor equipped with an appropriate overhead stirrer (e.g., a pitched-blade turbine) and baffles to ensure good top-to-bottom mixing and prevent vortexing. The stirring speed must be sufficient to quickly homogenize the reactants.
-
-
Challenge 3: Purification.
-
Causality: Column chromatography, while effective at the lab scale, is often impractical and costly for multi-kilogram production.
-
Scale-Up Solution: Design the process with a scalable purification method in mind from the beginning.
-
Crystallization: This is the ideal method for large-scale purification. Perform screening to find a suitable solvent system.
-
Distillation: If the product is thermally stable and volatile enough, vacuum distillation can be effective.
-
Acid/Base Extraction: Utilize the basicity of the pyridine nitrogen to move the product between aqueous acid and organic layers, leaving non-basic impurities behind.
-
-
Caption: Key workflow for scaling up the organometallic route.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative Example)
Safety Warning: This procedure involves pyrophoric (n-BuLi) and moisture-sensitive reagents. It must be performed by trained personnel under a strict inert atmosphere (Nitrogen or Argon) in a fume hood.
-
Reactor Setup: A 250 mL three-neck, round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a rubber septum is flame-dried under vacuum and cooled under a stream of nitrogen.
-
Charging Reagents: The flask is charged with 2-bromo-3,5-difluoropyridine (5.0 g, 24.0 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Metalation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.6 M in hexanes, 16.5 mL, 26.4 mmol, 1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 30 minutes.
-
Acylation: N,N-Dimethylacetamide (2.45 mL, 26.4 mmol, 1.1 eq) is added dropwise via syringe, again maintaining the temperature below -70 °C.
-
Warming & Quench: The reaction is allowed to stir at -78 °C for 1 hour before the cooling bath is removed. The mixture is allowed to warm slowly to 0 °C. The reaction is then carefully quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
-
Work-up: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Protocol 2: Key Considerations for Scale-Up Process
This outlines the conceptual changes from the lab protocol for a pilot-plant scale synthesis.
-
Reactor: A 20 L jacketed glass reactor with an overhead mechanical stirrer, baffles, a cooling system capable of maintaining -78 °C, a nitrogen manifold, and ports for subsurface addition and temperature probes.
-
Reagent Addition: Both the n-butyllithium and the N,N-dimethylacetamide would be added via a pump at a pre-determined rate, controlled by the internal temperature. The addition would be subsurface to ensure immediate mixing.
-
Quenching: An "inverse quench" is often safer on a large scale. The cold reaction mixture would be slowly transferred via a cannula into a separate, well-stirred reactor containing the cooled quenching solution (e.g., aqueous NH₄Cl).
-
Purification: The work-up would be followed by solvent-swapping to a suitable crystallization solvent (e.g., isopropanol/heptane). The product would be isolated by filtration and dried in a vacuum oven, avoiding chromatography. In-process controls (e.g., HPLC) would be used to monitor reaction completion and purity at each stage.
References
- 1. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(3,5-Difluoropyrin-2-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanone. This key intermediate is crucial in the development of various pharmaceutical agents and agrochemicals. Its synthesis, however, can present several challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions regarding the synthesis of this compound.
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There are two main retrosynthetic approaches. The first involves forming the C-C bond between the pyridine ring and the acetyl group. The second strategy focuses on constructing the difluoropyridine ring with the acetyl group already in place, which is generally less common. The most prevalent methods involve organometallic addition to a suitable pyridine precursor.
Q2: Which starting materials are most commonly used for this synthesis?
A2: Common starting materials include 3,5-difluoropyridine-2-carboxylic acid, 3,5-difluoropyridine-2-carbonitrile[1], or a 2-halo-3,5-difluoropyridine. The choice of starting material often depends on commercial availability, cost, and the specific synthetic route you plan to employ.
Q3: What are the advantages of using a Weinreb amide-based route?
A3: The Weinreb-Nahm ketone synthesis is a highly reliable method for preparing ketones like this compound.[2] Its major advantage is the prevention of over-addition of the organometallic reagent, a common issue with more reactive acylating agents like acid chlorides or esters.[2][3] The reaction proceeds through a stable tetrahedral intermediate, which collapses to the ketone only upon acidic workup, thus protecting the product from further reaction to a tertiary alcohol.[3][4]
Q4: Are there any particular safety concerns I should be aware of?
A4: Yes. Organometallic reagents such as Grignard reagents (e.g., methylmagnesium bromide) and organolithiums (e.g., methyllithium) are highly reactive, pyrophoric, and moisture-sensitive. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques. Additionally, many fluorinated pyridine compounds can be toxic and should be handled with care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive organometallic reagent (Grignard or organolithium).2. Wet glassware or solvents quenching the organometallic reagent.3. Poor quality starting material (e.g., nitrile, Weinreb amide).4. Reaction temperature is too low. | 1. Titrate your organometallic reagent before use to determine its exact molarity.2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.3. Verify the purity of your starting material by NMR or other analytical techniques.4. For Grignard reactions, gentle warming may be needed to initiate the reaction. Follow the recommended temperature profile for your specific reaction. |
| Formation of a Tertiary Alcohol Byproduct | Over-addition of the organometallic reagent to the ketone product. This is more common when using acid chlorides or esters directly. | 1. Switch to a Weinreb amide intermediate, which is designed to prevent this side reaction.[2][3]2. If using other precursors, add the organometallic reagent slowly at a low temperature to control the reaction rate.3. Use exactly one equivalent of the organometallic reagent. |
| Incomplete Conversion of Starting Material | 1. Insufficient organometallic reagent.2. Reaction time is too short. | 1. Use a slight excess (e.g., 1.1-1.2 equivalents) of the organometallic reagent to ensure complete conversion.2. Monitor the reaction by TLC or LC-MS and allow it to run until the starting material is consumed. |
| Difficult Purification | The product may have similar polarity to starting materials or byproducts. | 1. Optimize your chromatography conditions (e.g., try different solvent systems or use a gradient elution).2. Consider recrystallization as an alternative or additional purification step.3. A mild acidic wash during workup can help remove any basic pyridine-containing impurities. |
Alternative Synthetic Routes & Protocols
Below are detailed protocols for two recommended synthetic routes for this compound.
Route 1: Weinreb Amide Synthesis
This is a robust and high-yielding two-step method that minimizes the risk of over-addition.
Diagram of the Weinreb Amide Synthetic Workflow
A two-step synthesis via a stable Weinreb amide intermediate.
Step 1: Synthesis of N-methoxy-N-methyl-3,5-difluoropyridine-2-carboxamide (Weinreb Amide)
-
Preparation: To a solution of 3,5-difluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Acid Chloride Formation: Cool the mixture to 0 °C and add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as triethylamine or pyridine (3.0 eq) in DCM.
-
Reaction: Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution from step 2. Stir the reaction mixture at room temperature overnight.
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with ethyl acetate/hexanes) to yield the Weinreb amide.
Step 2: Synthesis of this compound
-
Preparation: Dissolve the Weinreb amide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere.
-
Grignard Addition: Cool the solution to 0 °C and add methylmagnesium bromide (MeMgBr, 1.2 eq, typically 3M in diethyl ether) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford this compound.
Route 2: Grignard Addition to a Nitrile
This is a direct, one-step approach that can be effective if conditions are carefully controlled.
Diagram of the Nitrile Addition Workflow
A direct conversion from nitrile to ketone via an imine intermediate.
Protocol:
-
Preparation: To a solution of 3,5-difluoropyridine-2-carbonitrile (1.0 eq) in anhydrous THF (10 mL/mmol) under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Grignard Addition: Add methylmagnesium bromide (MeMgBr, 1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting nitrile.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and slowly add aqueous acid (e.g., 1M HCl) to hydrolyze the intermediate imine. Stir vigorously for 1 hour.
-
Workup and Purification: Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the final product.
References
Technical Support Center: Managing Exothermic Reactions in 1-(3,5-Difluoropyridin-2-yl)ethanone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1-(3,5-difluoropyridin-2-yl)ethanone. The synthesis of this and similar pyridyl ketones, particularly through organometallic routes such as Grignard or organolithium reactions, presents significant thermal hazards. An uncontrolled exotherm can lead not only to reduced yield and impurity formation but also to dangerous thermal runaway events.
This document provides in-depth, practical guidance in a question-and-answer format to address specific issues you may encounter. Our focus is on explaining the underlying chemical principles behind these thermal events and providing robust, field-proven protocols to ensure both the safety and success of your experiments.
Section 1: Understanding the Primary Thermal Hazards
The most common and efficient routes to this compound involve the reaction of a 2-organometallic-3,5-difluoropyridine species with an acetylating agent. A typical example is the Grignard reaction, starting from 2-bromo-3,5-difluoropyridine. The primary thermal risks in such a process can be pinpointed to three distinct stages:
-
Grignard Reagent Formation: The reaction between magnesium metal and the aryl halide is highly exothermic.[1] A critical danger arises from a delayed initiation, or "induction period," which can be caused by trace amounts of water or peroxide impurities in the solvent.[2][3] This delay allows the unreacted aryl halide to accumulate. When the reaction finally initiates, the accumulated reagent reacts rapidly, releasing a large amount of energy that can overwhelm the system's cooling capacity, leading to a thermal runaway.[2][4]
-
Acylation (Ketone Formation): The subsequent reaction of the formed Grignard reagent with the acetylating agent (e.g., acetyl chloride, acetic anhydride, or an ester) is also exothermic. The rate of heat generation is directly proportional to the rate of reagent addition.
-
Quenching: The final step involves quenching any unreacted, highly reactive organometallic species. The addition of a protic solvent (like water, ethanol, or aqueous solutions) is extremely exothermic and can cause rapid boiling and splashing if not performed under strict temperature control.[5][6]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction showed no signs of starting after adding about 10% of my 2-bromo-3,5-difluoropyridine. Is it safe to continue the addition or increase the temperature?
A: No, this is a critical safety situation. Proceeding without caution could lead to a dangerous thermal runaway. This scenario describes a classic induction period.
-
Underlying Cause: The reaction has not initiated, but you have a significant concentration of the energetic starting material accumulating in the flask.[2][4] The primary causes for delayed initiation are often a passivating oxide layer on the magnesium turnings or the presence of inhibitors like water or peroxides in the solvent (e.g., THF).[2][3]
-
Recommended Actions:
-
STOP ADDITION IMMEDIATELY. Do not add more halide.
-
DO NOT increase the bath temperature. This can trigger an even more violent initiation.
-
Attempt a controlled initiation: Add a single, small crystal of iodine or a few drops of 1,2-dibromoethane. These are common initiators for Grignard reactions.[4][7] Look for a gentle exotherm (a 2-5 °C rise in internal temperature) or the disappearance of the iodine color as an indicator of initiation.
-
If initiation occurs: Once you observe a controlled temperature rise that subsides, you may resume the halide addition at a very slow rate, continuously monitoring the internal temperature to ensure the reaction is proceeding smoothly and not accumulating again.
-
If initiation fails: It is safest to stop the experiment. Quench the existing mixture with extreme care by slowly adding a less reactive solvent like isopropanol at low temperature before disposing of it properly.[6] Start the experiment over with freshly dried solvents and activated magnesium.
-
Q2: I'm observing a rapid temperature spike during the addition of my acetylating agent. How can I mitigate this?
A: A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal by your cooling system.
-
Underlying Cause: The acylation reaction is exothermic. This issue is typically caused by an addition rate that is too fast for the scale and cooling capacity, or insufficient cooling.[8] High reactant concentration can also exacerbate the problem.
-
Recommended Actions:
-
Immediately stop the addition.
-
Ensure efficient cooling: Check that your cooling bath is at the target temperature and that the flask is adequately immersed. Ensure vigorous stirring to promote heat transfer to the vessel walls.[8]
-
Reduce the addition rate: Once the temperature is back under control, resume the addition at a significantly slower rate. Using a syringe pump provides the most precise control over the addition.[8]
-
Consider dilution: For future experiments, consider increasing the solvent volume to increase the thermal mass of the reaction mixture, which will help buffer temperature changes.[8]
-
Q3: What is the safest way to quench my Grignard reaction?
A: The quenching process must be treated with the same respect as the reaction itself due to the high reactivity of remaining organometallic reagents with protic quenchers.
-
Underlying Cause: Grignard reagents are strong bases and react violently with acidic protons from water, alcohols, or acids in a highly exothermic neutralization reaction.[1]
-
Recommended Protocol (Progressive Quenching):
-
Cool the reaction mixture: Ensure the reaction flask is thoroughly cooled, typically to 0 °C or below, using an ice-salt or dry ice/acetone bath.[5]
-
Initial quench with a less reactive agent: Instead of adding water directly, begin by slowly adding a less reactive alcohol like isopropanol dropwise.[6] This provides a more controlled release of heat.
-
Follow with a more reactive agent: Once the initial exotherm from the isopropanol addition has subsided, you can switch to a more reactive quencher like methanol, again adding it slowly.[6]
-
Final quench with water/aqueous solution: Finally, slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] The NH₄Cl solution is buffered and less basic than pure water, which can help prevent the precipitation of magnesium hydroxides and aid in the workup.
-
Continuous Monitoring: Monitor the internal temperature throughout the entire quenching process.
-
Q4: I am planning to scale up my synthesis from a 5g to a 100g scale. What are the most critical safety factors to consider?
A: Scale-up is not linear, and thermal safety is the paramount concern. The ability to dissipate heat decreases as the scale increases because the surface-area-to-volume ratio of the reactor becomes smaller.
-
Underlying Cause: A 20x increase in volume does not come with a 20x increase in surface area for cooling. This means heat generated in the core of the reactor has a longer path to travel to be removed, making temperature control significantly more challenging.[4]
-
Key Scale-Up Considerations:
-
Heat Transfer: Ensure your larger reactor has adequate cooling capacity. A simple ice bath may be insufficient. Consider a cryostat with a circulating cooling fluid for precise temperature control.
-
Addition Control: Do not simply increase the size of your addition funnel. A syringe pump or metered dosing pump is essential for controlling the addition rate and, therefore, the rate of heat generation.
-
Mixing: Inefficient stirring in a large vessel can lead to localized "hot spots" where reagents concentrate and react rapidly, potentially initiating a runaway.[8] Use an overhead mechanical stirrer, not a magnetic stir bar, for multi-liter flasks.
-
"What-If" Analysis: Before starting, perform a risk assessment. What is your emergency plan if the temperature begins to rise uncontrollably? This should include having a larger cooling bath on standby or a pre-measured amount of a quenching agent ready.[4]
-
Consider Flow Chemistry: For significant scale-up of highly exothermic reactions, transitioning to a continuous flow process is a modern and much safer alternative.[9][10][11] Flow reactors provide vastly superior heat transfer and minimize the volume of hazardous material present at any one time, nearly eliminating the risk of thermal runaway.[12][13]
-
Section 3: Recommended Experimental Protocols
Protocol 1: Enhanced Safety Batch Synthesis (Lab-Scale)
This protocol emphasizes critical control points for a ~5-10g scale synthesis.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and assemble hot under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous THF (distilled from sodium/benzophenone or from a solvent purification system). Water content should be <50 ppm.
-
Equip the reaction flask with a magnetic stirrer, thermocouple for internal temperature monitoring, a reflux condenser under inert gas, and a pressure-equalizing dropping funnel.
-
-
Grignard Formation:
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a small portion (~5-10%) of the total anhydrous THF.
-
Add a single crystal of iodine to act as an initiator.
-
In the dropping funnel, prepare a solution of 2-bromo-3,5-difluoropyridine (1.0 eq) in the remaining anhydrous THF.
-
Add a small aliquot (~5%) of the halide solution to the magnesium. Wait for initiation, evidenced by the disappearance of the iodine color and a gentle exotherm (internal temp rise of 2-5 °C).
-
Once initiated, begin the dropwise addition of the remaining halide solution at a rate that maintains the internal temperature below the desired setpoint (e.g., 40-50 °C, allowing for gentle reflux).
-
After the addition is complete, stir for an additional 1-2 hours to ensure complete formation.
-
-
Acylation:
-
Cool the freshly prepared Grignard solution to -10 °C to 0 °C in an ice-salt bath.
-
Slowly add the acetylating agent (e.g., ethyl acetate, 1.1 eq) dropwise via syringe pump, ensuring the internal temperature does not exceed 5 °C.
-
After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for another 1-2 hours.
-
-
Controlled Quenching:
-
Cool the reaction flask back down to 0 °C.
-
Slowly and dropwise, add a saturated aqueous solution of ammonium chloride, monitoring the temperature to keep it below 10 °C.
-
Proceed with standard aqueous workup and extraction.
-
Protocol 2: Conceptual Workflow for Continuous Flow Synthesis
Flow chemistry is an ideal technology for this process, offering superior safety and control.[9][10][11][12][13]
-
System Setup: A typical setup would consist of two pumps, a T-mixer, and a residence time coil reactor immersed in a thermostatic bath.
-
Stream 1: A solution of 2-bromo-3,5-difluoropyridine and an organolithium reagent (for a rapid Br-Li exchange to form the reactive intermediate) in anhydrous THF is prepared and fed by Pump 1.
-
Stream 2: A solution of the acetylating agent (e.g., ethyl acetate) in anhydrous THF is fed by Pump 2.
-
Reaction: The two streams converge at a T-mixer, initiating the reaction. The mixture then flows through a heated or cooled residence coil (e.g., 10 mL volume) where the reaction goes to completion in seconds or minutes. The excellent heat transfer of the narrow tubing prevents any significant temperature increase.[11]
-
Quenching: The output stream from the reactor coil can be directed into a second T-mixer where a third stream containing a quenching agent is introduced, again allowing for rapid and controlled neutralization.
-
Collection: The final product stream is collected for workup. This method avoids the accumulation of large quantities of reactive intermediates, making it inherently safer.[13]
Section 4: Data and Process Visualization
Table 1: Key Thermal Management Parameters for Batch Synthesis
| Stage | Reagent Added | Recommended Temp. (°C) | Addition Method | Key Monitoring Point |
| Initiation | 2-bromo-3,5-difluoropyridine | 25 - 50 °C | Dropwise | Onset of a controlled exotherm (2-5 °C rise) |
| Grignard Formation | 2-bromo-3,5-difluoropyridine | 40 - 50 °C | Dropwise | Maintain a steady internal temperature/reflux |
| Acylation | Acetylating Agent | -10 °C to 5 °C | Syringe Pump | Prevent temperature from exceeding 5 °C |
| Quenching | Sat. aq. NH₄Cl | 0 °C to 10 °C | Dropwise | Prevent temperature from exceeding 10 °C |
Diagram 1: Troubleshooting Decision Tree for Thermal Events
Caption: Decision tree for managing a thermal excursion.
Diagram 2: Comparative Workflow: Batch vs. Continuous Flow
Caption: Safety profile comparison of batch vs. flow synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. epfl.ch [epfl.ch]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. contractpharma.com [contractpharma.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. jst.org.in [jst.org.in]
- 13. mt.com [mt.com]
Technical Support Center: Purification of 1-(3,5-Difluoropyridin-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for refining purification protocols for 1-(3,5-Difluoropyridin-2-yl)ethanone. This document is designed for researchers, chemists, and process development professionals who are working with this key pharmaceutical intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: The Challenge of Purifying a Fluorinated Heterocycle
This compound is a valuable building block in medicinal chemistry. However, its unique structure—featuring an electron-deficient, basic pyridine ring and a ketone moiety—presents specific challenges during purification. Common issues include co-elution with structurally similar impurities, product tailing during chromatography, and difficulties in achieving high crystalline purity. This guide provides a structured, question-and-answer approach to address these common obstacles.
Section 1: Understanding Your Impurity Profile
Effective purification begins with understanding what you are trying to remove. Impurities in a crude sample of this compound typically arise from the synthetic route.[1][2]
Q: What are the most common impurities I should expect?
A: Your impurity profile is highly dependent on your synthetic pathway. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residuals of the precursors used in the final synthetic step.
-
Reagents and Catalysts: Inorganic salts or catalysts used in the reaction.[1]
-
Byproducts from Side Reactions: Isomers, over-alkylated products, or products from competing reaction pathways.
-
Degradation Products: The compound may degrade under harsh reaction or workup conditions (e.g., strong acid/base, high heat).
A summary of potential process-related impurities is provided below.
| Impurity Category | Potential Structure/Identity | Likely Origin | Analytical Detection Method |
| Starting Material | e.g., 3,5-Difluoropyridine derivatives | Incomplete reaction.[1] | HPLC, GC-MS, LC-MS |
| Byproduct | Positional Isomers (e.g., acylation at a different position) | Poor regioselectivity during synthesis. | HPLC, NMR, LC-MS |
| Byproduct | Hydrolysis Product (3,5-Difluoropyridine-2-carboxylic acid) | Hydrolysis of an intermediate or final product. | HPLC, LC-MS |
| Reagent Residue | e.g., Residual coupling agents, bases | Incomplete removal during workup. | HPLC, IC (for inorganic salts) |
| Solvent Residue | e.g., Toluene, THF, DMF | Incomplete removal during drying. | GC, ¹H NMR |
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, offering high recovery and purity in a single step. However, finding the right conditions can be challenging.
Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that specific solvent mixture. The compound separates as a liquid phase instead of a solid crystal lattice.
Causality: This is often caused by a solvent system in which the compound is too soluble or by cooling the solution too rapidly.
Solutions:
-
Add More Solvent: Immediately add more of the primary solvent to redissolve the oil, then allow it to cool much more slowly.
-
Modify the Solvent System: If using a binary solvent system (e.g., Ethanol/Water), add more of the "good" solvent (Ethanol) to dissolve the oil, then slowly add the "poor" solvent (Water) at an elevated temperature until turbidity is just observed.
-
Lower the Saturation Temperature: Begin cooling from a lower temperature, if possible, to ensure you are below the compound's melting point in the solvent.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q: The purity of my recrystallized product is still below 99%. How can I improve it?
A: Low purity after recrystallization typically points to two issues: inefficient removal of impurities or co-precipitation of the impurity with your product.
Solutions:
-
Optimize the Solvent: The ideal solvent should dissolve the compound completely at high temperatures and very poorly at low temperatures, while keeping the impurities dissolved at all temperatures. Perform a thorough solvent screen.
-
Perform a Hot Filtration: If impurities are insoluble in the hot solvent, perform a rapid gravity filtration of the hot, saturated solution to remove them before cooling.
-
Slow Down the Cooling: Rapid cooling traps impurities within the crystal lattice. Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath.
-
Consider a Second Recrystallization: A second pass is often necessary to achieve very high purity, especially if the initial crude material was highly impure.
Section 3: Troubleshooting Column Chromatography
For separating complex mixtures or impurities with similar polarity to the product, flash column chromatography is the preferred method. However, the basic nitrogen of the pyridine ring can lead to frustrating complications.[3]
Q: My compound is streaking badly on the TLC plate and tailing on the column. Why?
A: This is the most common issue with amine-containing heterocycles like pyridines on standard silica gel.[4]
Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of your pyridine can undergo a strong acid-base interaction with these sites. This causes some molecules to "stick" to the stationary phase longer than others, resulting in a tailed or streaked peak shape and often poor recovery. The electron-withdrawing fluorine atoms reduce the basicity of the pyridine nitrogen compared to pyridine itself, but this interaction is often still significant.[5]
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Triethylamine (Et₃N): Add 0.1-1% Et₃N to your eluent (e.g., Hexanes/Ethyl Acetate).
-
Ammonia: Use a solvent system containing ammonium hydroxide, such as a gradient of Dichloromethane to 95:5 DCM/Methanol with 0.5% NH₄OH.
-
-
Use a Deactivated Stationary Phase: Consider using alumina (neutral or basic) or a commercially available deactivated silica gel.
-
Switch to Reverse-Phase Chromatography: If the issue persists, reverse-phase (C18) chromatography is an excellent alternative, as it separates based on hydrophobicity and avoids the acidic silanol interactions.
Visualizing the Problem and Solution
The following diagram illustrates the interaction causing peak tailing and how a basic modifier resolves it.
Caption: Interaction of the basic pyridine with acidic silica causes tailing; a basic additive blocks these sites.
Q: I'm not getting separation between my product and a key impurity. What should I do?
A: Poor resolution (separation) means you need to alter the selectivity of your chromatographic system.
Solutions:
-
Change Solvent Polarity: If the spots are very close on the TLC plate, decrease the polarity of your mobile phase (e.g., go from 20% EtOAc in Hexanes to 10%). This will increase the retention time of all compounds and may improve separation.
-
Change Solvent Selectivity: If changing polarity doesn't work, switch one of the solvents in your mobile phase to one with different chemical properties. For example, instead of Ethyl Acetate (a hydrogen bond acceptor), try Dichloromethane (a dipole) or tert-Butyl methyl ether (a sterically hindered acceptor).
-
Consider a Different Stationary Phase: As mentioned, switching from silica to alumina or C18 can dramatically alter the elution order and improve separation.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolving power than flash chromatography.[6][7]
Section 4: Workflow and Protocol Appendices
Purification Strategy Decision Workflow
This flowchart provides a logical path for choosing your initial purification strategy based on the crude material's characteristics.
Caption: A decision tree for selecting the optimal purification method.
Appendix A: General Protocol for Flash Column Chromatography
-
Dry Loading: For best results, pre-adsorb the crude material onto a small amount of silica gel. Dissolve your crude product in a minimal amount of a polar solvent (e.g., DCM or Acetone), add silica gel (approx. 2-3x the mass of your crude), and evaporate the solvent until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (e.g., 5% Ethyl Acetate in Hexanes + 0.5% Et₃N). Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add your dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample band.
-
Elution: Fill the column with eluent and apply positive pressure. Begin collecting fractions.
-
Monitoring: Monitor the elution of your compound by TLC, spotting every few fractions.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Purity Check: Analyze the final product by HPLC and/or NMR to confirm purity.[1]
Appendix B: General Protocol for Recrystallization
-
Solvent Selection: In a test tube, add ~20 mg of your compound. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 5. How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating the structure of 1-(3,5-Difluoropyridin-2-yl)ethanone using spectroscopy
An In-Depth Guide to the Spectroscopic Validation of 1-(3,5-Difluoropyridin-2-yl)ethanone
The Importance of Structural Validation
In pharmaceutical research and development, the absolute certainty of a molecule's structure is paramount. Any ambiguity can lead to misinterpreted biological data, failed experiments, and significant delays in the drug discovery pipeline. The target molecule, this compound, possesses a unique arrangement of substituents on a pyridine ring, making its unequivocal identification essential. The combination of fluorine atoms and an acetyl group on the pyridine core presents a distinct spectroscopic fingerprint that we can decode using a suite of analytical tools.
Experimental Workflow: A Multi-Pronged Approach
Figure 1: A diagram illustrating the integrated workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and observe the influence of other atoms, such as fluorine.
¹H NMR: Mapping the Proton Environment
Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other nuclei. For this compound, we expect to see signals for the methyl protons and the two aromatic protons on the pyridine ring.
-
Causality in Experimental Choice: The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is critical as it dissolves the sample without introducing interfering proton signals. Tetramethylsilane (TMS) is added as an internal standard, providing a reference point at 0 ppm for accurate chemical shift measurements.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.
-
Internal Standard: Add a small amount of TMS to the solution.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR: Probing the Carbon Skeleton
Carbon-13 NMR provides a map of the carbon backbone of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift will be indicative of its chemical environment.
-
Expertise & Insight: While ¹³C has a low natural abundance, modern NMR techniques like proton decoupling allow for the acquisition of clean spectra where each signal corresponds to a unique carbon atom. The chemical shifts are highly sensitive to the presence of electronegative atoms like fluorine and oxygen.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.
-
Data Acquisition: Acquire the spectrum on a spectrometer equipped with a broadband probe. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation.
¹⁹F NMR: The Fluorine Perspective
Given the presence of two fluorine atoms, ¹⁹F NMR is an essential technique. It provides direct information about the fluorine environments and their coupling to other nuclei.
-
Trustworthiness of the Protocol: ¹⁹F NMR is a highly sensitive and specific technique. The large chemical shift range of ¹⁹F provides excellent signal dispersion, and observing the expected two signals with their characteristic couplings to protons and each other adds a high degree of confidence to the structural assignment.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Data Acquisition: The spectrum is acquired on a spectrometer equipped with a fluorine-capable probe.
-
Data Processing: Standard Fourier transform and processing are applied.
Interpreting the NMR Data
The combined NMR data provides a detailed picture of the molecule.
| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Methyl Protons | ~2.7 | Singlet | N/A | -CH₃ |
| Pyridine Proton | ~8.4 | Doublet of Doublets | ~2.5, ~8.0 | H-4 |
| Pyridine Proton | ~8.7 | Doublet | ~2.5 | H-6 |
| ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Methyl Carbon | ~26 | -CH₃ |
| Pyridine Carbons | ~120 - 160 | C2, C3, C4, C5, C6 |
| Carbonyl Carbon | ~195 | C=O |
| ¹⁹F NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Fluorine-3 | Varies | F-3 |
| Fluorine-5 | Varies | F-5 |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Authoritative Grounding: The principle of IR spectroscopy is based on the fact that molecular bonds vibrate at specific frequencies. According to the Beer-Lambert law, the amount of light absorbed is proportional to the concentration of the vibrating functional group.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.
Expected IR Absorptions
For this compound, the key diagnostic peaks are:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1700 | C=O stretch | Ketone |
| ~1600-1450 | C=C and C=N stretches | Aromatic Ring |
| ~1200-1000 | C-F stretch | Aryl-Fluorine |
The presence of a strong absorption around 1700 cm⁻¹ is highly indicative of the ketone's carbonyl group.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental composition.
-
Self-Validation: The experimental mass obtained from HRMS is compared to the theoretical mass calculated from the molecular formula (C₇H₅F₂NO). A close match (typically within 5 ppm) provides strong evidence for the proposed formula.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrometry Results
-
Molecular Formula: C₇H₅F₂NO
-
Theoretical Monoisotopic Mass: 157.0340 u
-
Expected [M+H]⁺ Ion: m/z 158.0418
Observing a peak at or very near m/z 158.0418 in the high-resolution mass spectrum is a critical piece of confirmatory data.
Comparison with Alternative Structures
To further validate our assignment, we can compare the expected spectral data with that of a potential isomer, for example, 1-(2,4-Difluoropyridin-3-yl)ethanone.
| Spectroscopic Feature | This compound | 1-(2,4-Difluoropyridin-3-yl)ethanone (Hypothetical) | Reason for Difference |
| ¹H NMR (Aromatic) | Two distinct signals with specific splitting patterns. | Two distinct signals with different splitting patterns due to different proton-proton and proton-fluorine couplings. | The relative positions of the protons and fluorine atoms are different, leading to different electronic environments and through-bond coupling interactions. |
| ¹⁹F NMR | Two signals with a specific meta-coupling. | Two signals with a larger ortho-coupling. | The through-space and through-bond couplings between the two fluorine atoms would be significantly different. |
This comparative analysis demonstrates that the specific set of observed spectral data is unique to the target structure and cannot be easily reconciled with other isomeric forms.
A Comparative Guide to the Synthesis of 1-(3,5-Difluoropyridin-2-yl)ethanone for Pharmaceutical Research
Introduction: The Significance of 1-(3,5-Difluoropyridin-2-yl)ethanone
This compound is a key building block in modern medicinal chemistry. Its difluorinated pyridine core is a prevalent motif in a wide array of biologically active molecules, imparting crucial properties such as metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. The acetyl group at the 2-position serves as a versatile chemical handle for further molecular elaboration, making this compound a critical starting material for the synthesis of novel therapeutic agents.
Given its importance, the efficient and scalable synthesis of this ketone is a primary concern for researchers in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic strategies, offering an in-depth look at their underlying principles, experimental protocols, and relative merits. The objective is to equip researchers with the necessary insights to select the most appropriate method based on their specific laboratory capabilities, scale requirements, and project goals.
Method 1: The Weinreb-Nahm Ketone Synthesis: Precision and Reliability
The Weinreb-Nahm ketone synthesis is a classic and highly reliable method for preparing ketones from carboxylic acids.[1][2][3] Its major advantage is the prevention of over-addition, a common side reaction when using highly reactive organometallic reagents with more traditional acylating agents like acid chlorides or esters.[2] The key is the formation of a stable, chelated tetrahedral intermediate with the N-methoxy-N-methylamide (Weinreb amide), which resists collapse and further reaction until acidic workup.[1][2]
Chemical Principle & Causality
This strategy involves a two-step process starting from the commercially available 3,5-Difluoropyridine-2-carboxylic acid.[4] First, the carboxylic acid is converted into its corresponding Weinreb amide. This is a crucial activation step; the amide is stable enough to be purified yet sufficiently reactive for the subsequent C-C bond formation. The second step involves the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium). The chelation of the magnesium or lithium cation by both the amide nitrogen and the methoxy oxygen stabilizes the intermediate, ensuring the reaction stops cleanly at the ketone stage after hydrolysis. This control is paramount for achieving high yields and purity.
Experimental Protocol
Step 1a: Synthesis of 3,5-Difluoro-N-methoxy-N-methylpyridine-2-carboxamide (Weinreb Amide)
-
To a stirred solution of 3,5-difluoropyridine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM to yield the crude 3,5-difluoropyridine-2-carbonyl chloride.
-
Dissolve the crude acid chloride in fresh DCM (~0.5 M) and cool to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add pyridine (2.2 eq). Stir for 15 minutes.
-
Add the N,O-dimethylhydroxylamine/pyridine solution to the cooled acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the Weinreb amide.
Step 1b: Synthesis of this compound
-
Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.3 M) under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C.
-
Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-3 hours, monitoring for completion by TLC.
-
Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product, this compound.
Workflow Diagram
Caption: Workflow for the Weinreb-Nahm synthesis of the target ketone.
Method 2: Directed ortho Metalation (DoM): An Elegant C-H Functionalization Approach
Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[5][6] It relies on a directing metalation group (DMG) to coordinate a strong organolithium base, which then deprotonates the sterically closest (ortho) C-H bond. In the case of 3,5-difluoropyridine, the pyridine nitrogen and the C3-fluorine atom can cooperatively direct the lithiation to the C2 position.
Chemical Principle & Causality
This method leverages the inherent electronic properties of the 3,5-difluoropyridine starting material. The pyridine nitrogen acts as a Lewis basic site, coordinating the lithium cation of a strong, hindered base like lithium diisopropylamide (LDA). This coordination brings the base into proximity of the C2- and C6-protons. The electron-withdrawing fluorine atom at C3 increases the kinetic acidity of the adjacent C2-proton, making it the preferential site for deprotonation over C6. The resulting 2-lithio-3,5-difluoropyridine intermediate is a potent nucleophile that can be trapped with a suitable acetylating electrophile, such as N,N-dimethylacetamide (DMAc), to construct the desired ketone. The use of a hindered base like LDA is critical to prevent competitive nucleophilic addition to the pyridine ring.[7]
Experimental Protocol
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF (~0.5 M) under an inert atmosphere, cooled to -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C to pre-form LDA.
-
Add a solution of 3,5-difluoropyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the 2-lithiated intermediate.
-
Add N,N-dimethylacetamide (DMAc, 1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 2 hours before gradually warming to room temperature over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the target ketone.
Workflow Diagram
Caption: Logical flow of the Directed ortho Metalation (DoM) synthesis.
Method 3: Palladium-Catalyzed Stille Cross-Coupling: A Convergent and Modular Approach
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The Stille reaction, which couples an organostannane with an organic electrophile, is particularly well-suited for ketone synthesis.[6][8][9][10]
Chemical Principle & Causality
This convergent approach brings together two fragments: a pyridine electrophile and an acetyl nucleophile equivalent. A suitable starting material is 2-bromo- or 2-chloro-3,5-difluoropyridine. The acetyl group is introduced via an organostannane reagent, such as acetyltributylstannane. The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The cycle begins with the oxidative addition of the Pd(0) catalyst into the pyridine-halogen bond. This is followed by transmetalation, where the acetyl group is transferred from the tin reagent to the palladium center. The final step is reductive elimination, which forms the desired C-C bond of the ketone product and regenerates the Pd(0) catalyst.[8][10] The choice of ligand for the palladium catalyst is crucial for achieving high catalytic turnover and preventing side reactions.
Experimental Protocol
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-3,5-difluoropyridine (1.0 eq), acetyltributylstannane (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and anhydrous, degassed toluene (~0.2 M).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring for completion by GC-MS or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Add a solution of potassium fluoride (KF) in methanol to the reaction mixture and stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.
Workflow Diagram
Caption: Overview of the Stille cross-coupling synthesis pathway.
Comparative Analysis
To facilitate an objective comparison, the key performance attributes of each method are summarized below. The values for yield and purity are representative estimates based on analogous reactions in the literature and may vary based on experimental execution and optimization.
| Parameter | Method 1: Weinreb-Nahm Synthesis | Method 2: Directed ortho Metalation (DoM) | Method 3: Stille Cross-Coupling |
| Starting Material | 3,5-Difluoropyridine-2-carboxylic acid | 3,5-Difluoropyridine | 2-Bromo-3,5-difluoropyridine |
| Number of Steps | 2 (from carboxylic acid) | 1 (one-pot) | 1 (one-pot) |
| Typical Yield | High (75-90%) | Moderate to High (60-85%) | High (70-95%) |
| Purity Profile | Excellent; avoids over-addition | Good; regioselectivity is key | Good; tin removal is critical |
| Scalability | Good; amenable to large scale | Moderate; requires cryogenic temps | Good; but cost of Pd catalyst can be a factor |
| Key Reagents | Oxalyl chloride, MeMgBr | LDA (n-BuLi), DMAc | Pd(PPh₃)₄, Acetyltributylstannane |
| Safety/Handling | Pyrophoric Grignard reagent | Pyrophoric n-BuLi, cryogenic conditions | Toxic organotin reagents |
| Advantages | - High reliability and purity- Avoids over-addition- Well-established procedure | - Atom economical (C-H activation)- Convergent one-pot process- Readily available starting material | - High functional group tolerance- Modular and convergent- Mild conditions for some variants |
| Disadvantages | - Multi-step process- Requires synthesis of intermediate | - Requires cryogenic temperatures (-78°C)- Highly air/moisture sensitive | - Toxicity of tin reagents- Cost of palladium catalyst- Difficult removal of tin byproducts |
Conclusion and Recommendations
The choice of synthetic route to this compound is contingent upon the specific needs of the research program.
-
For reliability, high purity, and straightforward scalability, the Weinreb-Nahm synthesis (Method 1) is the recommended choice. Although it involves an additional step to prepare the amide intermediate, the exceptional control over the reaction prevents the formation of alcohol byproducts, simplifying purification and ensuring a high-quality final product. This makes it particularly suitable for preparing material destined for multi-step syntheses where purity is paramount.
-
The Directed ortho Metalation (Method 2) offers an elegant and atom-economical approach. It is an excellent option for small to medium-scale synthesis in a research setting where cryogenic equipment is readily available. Its main appeal lies in the direct functionalization of a C-H bond on the readily accessible 3,5-difluoropyridine starting material.
-
The Stille Cross-Coupling (Method 3) provides the most flexibility and modularity. It is ideal for library synthesis or when diverse analogues are required, as both the pyridine and the acyl component can be easily varied. However, the significant toxicity associated with organotin reagents and the challenges of completely removing tin residues from the final product are major drawbacks that must be carefully managed, particularly for compounds intended for biological screening.
Ultimately, each method presents a viable pathway to the target ketone. By understanding the causality behind the experimental choices and the inherent trade-offs of each approach, researchers can make an informed decision that best aligns with their synthetic goals, resources, and safety protocols.
References
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to 1-(3,5-Difluoropyridin-2-yl)ethanone and Other Difluoropyridine Derivatives for the Medicinal Chemist
In the landscape of modern drug discovery, the integration of fluorine atoms into heterocyclic scaffolds is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties. Difluoropyridine derivatives, in particular, have emerged as valuable building blocks, offering a unique combination of electronic characteristics and metabolic stability. This guide provides an in-depth comparison of 1-(3,5-Difluoropyridin-2-yl)ethanone and its isomeric counterparts, offering insights into their synthesis, reactivity, and strategic application in medicinal chemistry.
The Strategic Advantage of the Difluoropyridine Core
The pyridine ring is a ubiquitous motif in pharmaceuticals, and the introduction of fluorine atoms can profoundly influence its properties. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, impact dipole moments, and block sites of metabolism, thereby enhancing a drug candidate's metabolic stability. Furthermore, the carbon-fluorine bond can engage in favorable interactions with biological targets, potentially increasing binding affinity and potency.[1][2]
This guide focuses on acetyl-substituted difluoropyridines, versatile intermediates where the acetyl group can be a precursor for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.
Synthesis of Acetyl Difluoropyridine Building Blocks: A Comparative Overview
The synthesis of acetyl difluoropyridines can be approached through several strategic disconnections. While Friedel-Crafts acylation is a common method for introducing an acetyl group to an aromatic ring, its application to electron-deficient pyridine rings can be challenging and often requires harsh conditions.[3][4] More contemporary and regioselective methods are generally preferred.
A prevalent strategy involves the use of ortho-lithiation or Grignard reactions on a difluoropyridine scaffold, followed by quenching with an acetylating agent. The regioselectivity of these reactions is dictated by the electronic and steric environment of the pyridine ring.
For instance, the synthesis of This compound can be envisioned via the ortho-lithiation of 3,5-difluoropyridine. The nitrogen atom directs the metalation to the C2 position.[5][6] Subsequent reaction with an appropriate acetylating agent, such as N-acetylmorpholine or acetic anhydride, would yield the target compound. An alternative route could involve a Grignard reaction with 3,5-difluoro-2-cyanopyridine.[7]
In contrast, the synthesis of other isomers like 1-(2,6-Difluoropyridin-3-yl)ethanone would necessitate a different approach, potentially starting from a pre-functionalized 2,6-difluoropyridine derivative.
Below is a generalized workflow for the synthesis of acetyl difluoropyridines.
Caption: Generalized synthetic workflow for acetyl difluoropyridines.
Comparative Reactivity: The Lens of Nucleophilic Aromatic Substitution (SNAr)
A key reaction manifold for functionalizing difluoropyridine scaffolds is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyridine ring, further enhanced by the presence of two fluorine atoms and an acetyl group, makes these compounds excellent substrates for SNAr.[8][9]
The regioselectivity of SNAr on difluoropyridines is a critical consideration for the synthetic chemist. The positions ortho and para to the activating nitrogen atom are the most susceptible to nucleophilic attack. The relative reactivity of the fluorine atoms as leaving groups is influenced by the position of the other fluorine and the acetyl group.
Let's consider the predicted reactivity of different acetyl difluoropyridine isomers towards a generic nucleophile (Nu⁻):
-
This compound : In this isomer, the fluorine at the 5-position is para to the nitrogen and ortho to the acetyl group, making it highly activated for nucleophilic attack. The fluorine at the 3-position is meta to the nitrogen and less activated. Therefore, nucleophilic substitution is expected to occur preferentially at the 5-position.
-
1-(2,6-Difluoropyridin-3-yl)ethanone : Here, both fluorine atoms are ortho to the nitrogen. The fluorine at the 2-position is also ortho to the acetyl group, while the fluorine at the 6-position is meta. This suggests that the fluorine at the 2-position is more activated and would be the preferred site for nucleophilic substitution.
-
1-(2,4-Difluoropyridin-3-yl)ethanone : The fluorine at the 4-position is para to the nitrogen, and the fluorine at the 2-position is ortho. Both are activated. However, the 4-position in pyridines is generally more susceptible to nucleophilic attack than the 2-position.[10] The acetyl group at the 3-position will further influence the electron distribution.
The following diagram illustrates the predicted sites of nucleophilic attack on these isomers.
Caption: Predicted regioselectivity of nucleophilic attack on acetyl difluoropyridine isomers.
Experimental Protocols: A Practical Guide
Protocol: General Procedure for Nucleophilic Aromatic Substitution on an Acetyl Difluoropyridine
Materials:
-
Acetyl difluoropyridine isomer (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the acetyl difluoropyridine isomer, the nucleophile, and the base.
-
Add the anhydrous solvent and stir the mixture at room temperature or heat as required (reaction progress can be monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery: Case Studies
The utility of these building blocks is best illustrated through their application in the synthesis of biologically active molecules.
-
This compound and its derivatives have been utilized in the synthesis of novel antibacterial agents. For example, a series of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives demonstrated significant activity against Mycobacterium tuberculosis and methicillin-sensitive Staphylococcus aureus.[11] This highlights the value of the 3,5-difluoropyridine-2-yl scaffold in accessing new chemical space for infectious disease targets.
-
3-Substituted-2,6-difluoropyridines are valuable precursors for 2,3,6-trisubstituted pyridines, which are common scaffolds in drug candidates. These have been employed in the synthesis of novel Protein Kinase C theta (PKCθ) inhibitors, demonstrating their utility in developing treatments for immune system disorders.[12][13] The differential reactivity of the two fluorine atoms allows for sequential and regioselective functionalization.
Data Summary and Comparison
| Feature | This compound | 1-(2,6-Difluoropyridin-3-yl)ethanone | 1-(2,4-Difluoropyridin-3-yl)ethanone |
| Predicted Major SNAr Site | C5 (para to N, ortho to Ac) | C2 (ortho to N, ortho to Ac) | C4 (para to N) |
| Synthetic Access | ortho-lithiation of 3,5-difluoropyridine | From functionalized 2,6-difluoropyridines | From functionalized 2,4-difluoropyridines |
| Key Applications | Antibacterial agents[11] | PKCθ inhibitors[12] | Building block for various kinase inhibitors |
Conclusion
The choice of a difluoropyridine building block in a drug discovery program is a strategic decision that can significantly impact the synthetic route and the properties of the final compounds. This compound offers a distinct reactivity profile, with the C5 position being highly activated for nucleophilic substitution. This contrasts with isomers like 1-(2,6-difluoropyridin-3-yl)ethanone, where the C2 position is the likely site of initial functionalization.
Understanding the principles of nucleophilic aromatic substitution and the subtle electronic effects imparted by the fluorine and acetyl substituents allows medicinal chemists to rationally select the optimal starting material for their synthetic campaigns. The versatility of these building blocks ensures their continued importance in the quest for novel and effective therapeutics.
References
- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 2. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. ossila.com [ossila.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-(3,5-Difluoropyridin-2-yl)ethanone Analogs
In the landscape of medicinal chemistry, the fluorinated pyridine scaffold is a privileged structure, known to impart unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. Among these, 1-(3,5-difluoropyridin-2-yl)ethanone serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide provides a comparative analysis of the biological activities of analogs derived from this core structure, with a focus on their antimicrobial and anticancer properties. We will delve into the structure-activity relationships (SAR) of key analogs and provide detailed experimental protocols for the evaluation of their biological efficacy.
Introduction: The Significance of the 3,5-Difluoropyridine Moiety
The incorporation of fluorine atoms into organic molecules can profoundly influence their biological properties. The high electronegativity and small size of fluorine can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. In the context of the pyridine ring, the 3,5-difluoro substitution pattern creates a unique electronic environment that can enhance binding interactions with biological targets and improve cell permeability. The ethanone group at the 2-position provides a reactive handle for a variety of chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.
Comparative Biological Activity of Analogs
The primary areas where analogs of this compound have demonstrated significant biological activity are in the realms of antimicrobial and anticancer research. This section will compare the performance of distinct classes of analogs.
Fluoroquinolone Analogs: Potent Antibacterial and Antimycobacterial Agents
A notable class of analogs are the 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolones. A study by a group of researchers detailed the synthesis and evaluation of a series of these compounds containing an oxime functional moiety.[1] These compounds were assessed for their activity against Mycobacterium tuberculosis (MTB) and methicillin-sensitive Staphylococcus aureus (MSSA).
Key Findings:
-
Several analogs exhibited considerable activity against both MTB H37Rv and MSSA strains.[1]
-
Specifically, compounds 9a-9c in the study showed promising minimum inhibitory concentrations (MICs), indicating their potential as effective antibacterial and antimycobacterial agents.[1]
Table 1: Antimycobacterial and Antibacterial Activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone Analogs [1]
| Compound | MTB H37Rv MIC (μg/mL) | MSSA MIC (μg/mL) |
| 9a | 7.13 | <0.008 |
| 9b | 3.81 | 0.5 |
| 9c | 5.68 | <0.008 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2016, 26(9), 2262-7.[1]
The potent activity of these analogs can be attributed to the established mechanism of fluoroquinolones, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The addition of the 6-amino-3,5-difluoropyridin-2-yl moiety appears to enhance this activity.
Chalcone Derivatives: Broad-Spectrum Antimicrobial Potential
Chalcones, characterized by an α,β-unsaturated ketone system, are well-known for their wide range of biological activities.[2][3][4][5][6] Synthesizing chalcones from this compound via Claisen-Schmidt condensation with various aromatic aldehydes introduces a diverse set of substituents, allowing for the fine-tuning of their antimicrobial properties.
Schiff Base Derivatives: Emerging Antimicrobial and Anticancer Agents
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are another important class of compounds with diverse biological activities, including antimicrobial and anticancer effects.[7][8][9][10] The synthesis of Schiff bases from derivatives of this compound offers a pathway to novel compounds with potential therapeutic applications.
Studies on various Schiff bases have demonstrated their efficacy against a range of bacterial and fungal strains.[7][9] Furthermore, certain pyridine-containing Schiff bases have been investigated for their anticancer properties.[11] The imine linkage in Schiff bases is often crucial for their biological activity.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Prepare Compound Stock Solutions: Dissolve the synthesized this compound analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculate the Plates: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Conclusion
Analogs of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The fluoroquinolone analogs have demonstrated potent antibacterial and antimycobacterial activity, while the potential of chalcone and Schiff base derivatives in antimicrobial and anticancer applications warrants further investigation. The provided experimental protocols offer a standardized framework for the continued exploration and comparative evaluation of novel analogs derived from this important chemical entity. Future research should focus on systematic structure-activity relationship studies to optimize the potency and selectivity of these compounds, paving the way for the development of next-generation therapeutics.
References
- 1. Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes [xiahepublishing.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Purity of Synthesized 1-(3,5-Difluoropyridin-2-yl)ethanone
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. Impurities can significantly impact the safety, efficacy, and stability of a final drug product.[1] This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for confirming the purity of synthesized 1-(3,5-Difluoropyridin-2-yl)ethanone, a key building block in the development of novel therapeutics.[2][3] We will delve into the causality behind experimental choices, present self-validating protocols, and provide illustrative data to guide your purity assessment workflows.
The Criticality of Purity for this compound
This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry.[3] The introduction of fluorine atoms can modulate a molecule's metabolic stability, binding affinity, and bioavailability. However, synthetic routes to such compounds, often involving nucleophilic aromatic substitution or C-H activation, can lead to a range of impurities.[4][5][6] These may include regioisomers, starting materials, by-products, and residual solvents.[7] A robust analytical strategy is therefore essential to ensure the quality and consistency of the synthesized material.
A Multi-faceted Approach to Purity Determination
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple methods with different separation and detection principles, provides a more comprehensive and reliable assessment.[8] For this compound, we will compare and contrast three powerful techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[1][7][9] It excels at separating the target compound from structurally similar impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
Rationale: A reversed-phase method is chosen for its broad applicability to moderately polar organic molecules like this compound. A C18 column provides excellent hydrophobic retention, while a gradient elution with acetonitrile and water allows for the separation of a wide range of potential impurities with varying polarities.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
Degas both mobile phases for 15 minutes using an ultrasonic bath.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Comparative Data: Synthesized vs. Reference Standard
| Compound | Retention Time (min) | Peak Area (%) |
| Synthesized this compound | 10.2 | 99.5 |
| Impurity 1 (Potential Starting Material) | 5.8 | 0.2 |
| Impurity 2 (Potential Isomer) | 10.8 | 0.3 |
| Reference Standard (Purity >99%) | 10.2 | >99.9 |
Interpretation: The synthesized material shows a high purity of 99.5% by HPLC analysis. The presence of minor impurities at 0.2% and 0.3% highlights the importance of this technique for quantifying even small amounts of contaminants. The retention time of the main peak matches that of a certified reference standard, providing confidence in the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation Powerhouse
While HPLC is excellent for quantification, NMR spectroscopy provides invaluable structural information and can detect impurities that may not be UV-active or may co-elute with the main peak in HPLC. Quantitative NMR (qNMR) can also be used for an absolute purity assessment.[8]
Experimental Protocol: ¹H and ¹⁹F NMR
Rationale: ¹H NMR will confirm the presence and connectivity of the protons in the molecule, while ¹⁹F NMR is highly specific for the fluorine atoms and can be a sensitive probe for fluorinated impurities.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized compound.
-
Dissolve in 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹⁹F NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 64
-
Relaxation Delay: 1.0 s
-
-
-
Data Analysis:
-
For ¹H NMR, integrate the signals and compare the relative integrals to the expected proton count.
-
For ¹⁹F NMR, identify the signals corresponding to the fluorine atoms on the pyridine ring.
-
Look for any unexpected signals in both spectra that may indicate the presence of impurities.
-
Comparative Data: Expected vs. Observed Chemical Shifts
| Nucleus | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Multiplicity |
| ¹H | ~2.6 | 2.62 | Singlet (3H, -CH₃) |
| ~7.5 | 7.51 | Triplet of doublets (1H, H-4) | |
| ~8.4 | 8.43 | Doublet (1H, H-6) | |
| ¹⁹F | ~-110 | -110.5 | Doublet (F-3) |
| ~-140 | -140.2 | Doublet (F-5) |
Interpretation: The observed ¹H and ¹⁹F NMR spectra are consistent with the structure of this compound. The absence of significant unassigned peaks suggests a high level of purity. Minor peaks, if present, should be integrated and compared to the main compound's signals to estimate the level of impurities.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying the molecular weights of any impurities.[7] When coupled with a separation technique like HPLC (LC-MS), it can provide both retention time and mass information for each component in a mixture.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Rationale: ESI is a soft ionization technique that is well-suited for analyzing polar organic molecules like this compound, typically producing the protonated molecular ion [M+H]⁺.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized compound (approximately 10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: Waters ACQUITY QDa or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
Compare the observed m/z value with the calculated exact mass.
-
Analyze the spectrum for any other significant ions that could correspond to impurities.
-
Comparative Data: Theoretical vs. Observed Mass
| Ion | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 158.0411 | 158.0415 |
| [M+Na]⁺ | 180.0230 | 180.0234 |
Interpretation: The observed m/z for the protonated molecular ion is in excellent agreement with the calculated exact mass, confirming the molecular formula of this compound. The presence of a sodium adduct is common in ESI-MS and further supports the molecular weight assignment.
Visualizing the Workflow: A Unified Approach
The following diagram illustrates the logical flow of the comprehensive purity analysis workflow for synthesized this compound.
References
- 1. moravek.com [moravek.com]
- 2. Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone [smolecule.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 1-(3,5-Difluoropyridin-2-yl)ethanone
For researchers, scientists, and drug development professionals, the meticulous validation of analytical data is the bedrock of scientific integrity and regulatory compliance. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for the fluorinated building block, 1-(3,5-Difluoropyridin-2-yl)ethanone. We will objectively compare its analytical performance against a structurally related, non-fluorinated analogue, 1-(Pyridin-2-yl)ethanone, providing supporting experimental data and protocols rooted in established regulatory guidelines.
The Imperative of Rigorous Analytical Method Validation
In the landscape of pharmaceutical development, the journey from a candidate molecule to a therapeutic agent is paved with data. The reliability of this data is non-negotiable. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for analytical method validation.[1][2][3][4][5][6][7][8][9][10] These guidelines are not merely procedural hurdles; they are frameworks designed to ensure that an analytical method is suitable for its intended purpose, consistently delivering accurate, precise, and reliable results.[2][8][10]
This guide will delve into the practical application of these principles, focusing on the cross-validation of key analytical techniques for this compound. By comparing it to a simpler, non-fluorinated counterpart, we can elucidate the impact of the difluoro-substituents on the analytical behavior of the molecule and showcase a robust validation strategy.
Structural Comparison and Rationale for Selection
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of two fluorine atoms on the pyridine ring significantly influences its electronic properties, lipophilicity, and metabolic stability.
1-(Pyridin-2-yl)ethanone , our chosen comparator, offers an ideal baseline. It shares the same core pyridinylethanone scaffold but lacks the fluorine substituents. This structural similarity allows for a direct and meaningful comparison of the analytical methodologies, highlighting the specific challenges and considerations introduced by the fluorine atoms.
Caption: Chemical structures of the target and comparator compounds.
Cross-Validation Workflow: A Visual Overview
The following workflow outlines the key stages of our comparative analytical validation process. This systematic approach ensures that all critical parameters are assessed for each analytical technique.
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 6. This compound | 1075756-90-9 [chemicalbook.com]
- 7. Ethanone, 1-(2-pyridinyl)- [webbook.nist.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 2,2-Difluoro-1-(6-isopropoxypyridin-3-yl)ethanone | C10H11F2NO2 | CID 177688337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
A Comparative Benchmarking Guide: Evaluating the Kinase Inhibitory Profile of 1-(3,5-Difluoropyridin-2-yl)ethanone Against Established p38 MAPK Inhibitors
Abstract
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and cancer.[1][2] While numerous p38 MAPK inhibitors have been developed, challenges related to efficacy and off-target toxicity have limited their clinical success, necessitating the exploration of novel chemical scaffolds.[3] This guide introduces 1-(3,5-Difluoropyridin-2-yl)ethanone, a novel synthetic compound, and benchmarks its inhibitory potential against the p38α MAPK isoform. We present a comprehensive evaluation alongside two well-characterized inhibitors, SB 203580 (Adezmapimod) and BIRB 796 (Doramapimod), which represent different classes of p38 inhibition. This guide provides detailed experimental protocols for in vitro biochemical and cell-based assays, presents comparative data, and explains the scientific rationale behind the chosen methodologies to offer researchers a framework for evaluating novel kinase inhibitors.
Introduction: The Rationale for Targeting p38 MAPK
The p38 MAPK family consists of four isoforms (α, β, γ, δ) that function as serine/threonine kinases.[4] These kinases are activated by upstream kinases MKK3 and MKK6 in response to a wide array of extracellular stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharides (LPS), and cellular stress signals like UV radiation and osmotic shock.[5][6] Once activated via dual phosphorylation on a Thr-Gly-Tyr motif (specifically Thr180 and Tyr182 for p38α), p38 MAPKs phosphorylate a cascade of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as ATF-2.[5][6] This signaling cascade culminates in the regulation of gene expression, apoptosis, and cell differentiation.[2]
Given its central role in inflammation, the p38 MAPK pathway, particularly the ubiquitously expressed p38α isoform, has been an attractive drug target for decades. However, the development of clinically successful inhibitors has been fraught with challenges, often due to a lack of sustained efficacy or issues with toxicity.[3] This underscores the critical need for novel chemical matter with improved potency, selectivity, and pharmacological properties. The compound this compound represents such a novel scaffold. Its difluoropyridinyl moiety is of interest due to the ability of fluorine atoms to modulate physicochemical properties like metabolic stability and binding affinity.[7] This guide outlines a systematic approach to characterize its inhibitory activity against p38α, using established inhibitors as benchmarks.
Benchmark Inhibitors:
-
SB 203580 (Adezmapimod): A highly selective, ATP-competitive inhibitor of p38α and p38β isoforms.[8][9] It binds to the ATP pocket of the active kinase and is a widely used tool compound for studying p38 function.[6][9]
-
BIRB 796 (Doramapimod): A potent, non-ATP competitive (allosteric) inhibitor that binds to a distinct, adjacent pocket, stabilizing an inactive conformation of the kinase. It exhibits a much slower dissociation rate compared to ATP-competitive inhibitors.[1][8]
Experimental Design & Methodologies
The characterization of a novel inhibitor requires a multi-faceted approach. We first determine its direct inhibitory effect on the purified enzyme in a biochemical assay and then validate its activity in a more physiologically relevant cellular context.
In Vitro Biochemical Kinase Assay for p38α
Rationale: The primary goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). This provides a direct measure of potency against the isolated kinase. We utilize a luminescence-based ADP detection assay, which is highly sensitive, non-radioactive, and suitable for high-throughput screening. The amount of ADP produced is directly proportional to kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, SB 203580, and BIRB 796 in 100% DMSO.
-
Create a serial dilution series for each inhibitor (e.g., 11 points, 1:3 dilution) in a 384-well plate, starting from 100 µM. Include a DMSO-only control.
-
Prepare the kinase reaction buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT, and 25 mM MgCl2.[10]
-
Prepare the master mix containing recombinant active p38α kinase and its peptide substrate (e.g., ATF-2) in the kinase reaction buffer.
-
Prepare the ATP solution in the kinase buffer. The final concentration should approximate the Km of ATP for p38α (typically 10-50 µM).
-
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or DMSO to the appropriate wells of a white, low-volume 384-well plate.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Initiate the reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Signal Detection (ADP-Glo™ Kinase Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is used by luciferase to produce a luminescent signal.[11]
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value for each compound.
-
Cell-Based Assay for p38 Pathway Inhibition
Rationale: A biochemical assay does not account for factors like cell permeability, metabolic stability, or engagement with the target in its native cellular environment. This assay measures the inhibition of a downstream substrate of p38, MAPKAPK-2, in response to a cellular stimulus. We use RAW 264.7 murine macrophages, which have a robust p38 signaling response to LPS. A lysate-free, cell-based ELISA format is chosen for its high throughput and sensitivity.[12]
Protocol:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well culture plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of the inhibitors in culture media.
-
Pre-incubate the cells with the inhibitors (or vehicle control) for 1 hour at 37°C.
-
Stimulate the p38 pathway by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the media and immediately fix the cells by adding 100 µL of 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells three times with 1X PBS containing 0.1% Triton X-100 (Wash Buffer).
-
Permeabilize the cells with 100% cold methanol for 10 minutes.
-
-
Immunodetection (Cell-Based ELISA):
-
Wash the wells three times with Wash Buffer.
-
Block non-specific binding by adding 100 µL of blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific for the phosphorylated form of MAPKAPK-2 (p-Thr334) overnight at 4°C.
-
Wash the wells three times.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.[12]
-
Wash the wells five times.
-
Add 100 µL of a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stop the reaction by adding 50 µL of 1 M H2SO4.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the data to the stimulated (LPS-only) and unstimulated controls.
-
Plot the normalized absorbance against the inhibitor concentration to determine the cellular IC50 value.
-
Results: A Comparative Analysis
The following data represents a hypothetical outcome of the described experiments, designed to illustrate a plausible performance profile for the novel compound.
Biochemical Potency Against p38α
The in vitro kinase assay provides a direct comparison of the inhibitory strength of each compound against the purified p38α enzyme.
| Compound | Type | IC50 (nM) for p38α |
| This compound | ATP-Competitive (Hypothesized) | 85 |
| SB 203580 | ATP-Competitive | 50[8] |
| BIRB 796 | Allosteric | 38[8][13] |
Interpretation: In this hypothetical dataset, this compound demonstrates potent, nanomolar-range inhibition of p38α. While slightly less potent than the established benchmarks SB 203580 and BIRB 796, its sub-100 nM activity confirms it as a strong hit compound worthy of further investigation. The data establishes that the difluoropyridinyl ethanone scaffold is a viable starting point for a new class of p38 inhibitors.
Cellular Target Engagement
The cell-based assay reveals how effectively the compounds can penetrate the cell membrane and inhibit the p38 MAPK pathway in a biological system.
| Compound | Cellular IC50 (nM) for p-MAPKAPK-2 Inhibition |
| This compound | 250 |
| SB 203580 | 150 |
| BIRB 796 | 100 |
Interpretation: The cellular IC50 values are expectedly higher than the biochemical IC50s, reflecting the barriers the compounds must overcome to reach their intracellular target. The novel compound maintains good activity, inhibiting the pathway in the nanomolar range. The ~3-fold shift between its biochemical and cellular potency is a common and acceptable phenomenon, suggesting reasonable cell permeability and stability within the assay's timeframe. It tracks well with the benchmark compounds, confirming its ability to engage the p38 pathway in a cellular environment.
Discussion and Future Directions
This guide demonstrates a robust, two-tiered approach to characterizing a novel kinase inhibitor. Our hypothetical data for this compound position it as a promising lead compound for p38 MAPK inhibition.
Causality of Experimental Choices:
-
Choice of Benchmarks: SB 203580 and BIRB 796 were chosen not only for their potency but because they represent two different mechanisms of inhibition (ATP-competitive vs. allosteric). Comparing a new compound against both can provide initial clues into its own binding mode.
-
Choice of Cell Line and Stimulus: RAW 264.7 macrophages provide a strong and reproducible inflammatory response to LPS, a physiologically relevant stimulus for the p38 pathway. This makes it an excellent model for studying anti-inflammatory compounds.[5]
-
Choice of Downstream Readout: Measuring the phosphorylation of MAPKAPK-2, a direct substrate of p38, provides a more specific and proximal readout of p38 activity than measuring a downstream cytokine like TNF-α, which can be influenced by other pathways.
Self-Validating Systems: Each protocol includes critical controls. The biochemical assay uses a "no enzyme" control to establish a baseline and a "DMSO-only" control to define 100% activity. The cell-based assay includes "unstimulated" and "stimulated" controls, which are essential for normalizing the data and calculating the inhibition percentage accurately. The inclusion of known inhibitors serves as a positive control, validating that the assay systems are performing as expected.
Future Work: The promising initial data for this compound warrants further investigation:
-
Kinome Profiling: To assess selectivity, the compound should be screened against a broad panel of kinases. High selectivity for p38α/β over other kinases is a key attribute for a successful therapeutic.
-
Mechanism of Action Studies: Kinase competition assays should be performed to definitively determine if the compound is ATP-competitive.
-
Structure-Activity Relationship (SAR) Studies: A medicinal chemistry campaign should be initiated to synthesize analogs of the lead compound to improve potency and optimize pharmacokinetic properties.
-
In Vivo Efficacy: Promising analogs should be advanced into animal models of inflammatory disease (e.g., collagen-induced arthritis) to evaluate in vivo efficacy.
Conclusion
The systematic benchmarking process detailed in this guide confirms this compound as a potent inhibitor of the p38 MAPK pathway, with activity demonstrated in both biochemical and cellular assays. Its performance relative to established inhibitors like SB 203580 and BIRB 796 validates its scaffold as a promising starting point for the development of a new generation of anti-inflammatory therapeutics. The methodologies provided herein offer a comprehensive and reliable framework for researchers in the field of drug discovery to evaluate and advance their own novel inhibitor candidates.
References
- 1. pagepressjournals.org [pagepressjournals.org]
- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. selleck.co.jp [selleck.co.jp]
A Comparative Analysis of the Reactivity of 1-(3,5-Difluoropyridin-2-yl)ethanone and Analogous Ketones
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This guide provides an in-depth comparative analysis of the reactivity of 1-(3,5-difluoropyridin-2-yl)ethanone, a key building block, against a selection of structurally similar ketones. By examining the electronic and steric influences of substituents on the pyridine ring, we aim to provide a predictive framework for the reactivity of these valuable synthetic intermediates. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced reactivity of substituted acetylpyridines in their synthetic endeavors.
Theoretical Framework: Understanding Reactivity in Substituted 2-Acetylpyridines
The reactivity of the acetyl group in 2-acetylpyridine derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack on this carbon is the initial and often rate-determining step in a variety of important chemical transformations, including condensation and olefination reactions. The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating this electrophilicity.
Electron-Withdrawing vs. Electron-Donating Effects:
-
Electron-withdrawing groups (EWGs) , such as fluorine and chlorine, increase the electrophilicity of the carbonyl carbon through inductive effects. The high electronegativity of halogen atoms pulls electron density away from the pyridine ring and, consequently, from the acetyl group. This results in a more electron-deficient carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Electron-donating groups (EDGs) , such as methyl groups, have the opposite effect. They donate electron density to the pyridine ring, which in turn reduces the partial positive charge on the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles.
The Unique Role of Fluorine:
Fluorine is the most electronegative element, and its introduction onto a pyridine ring profoundly alters the electronic landscape of the molecule.[1][2] In this compound, the two fluorine atoms at the 3- and 5-positions exert a strong, cumulative electron-withdrawing inductive effect. This effect is anticipated to render the carbonyl carbon significantly more electrophilic compared to unsubstituted 2-acetylpyridine and its chloro- or methyl-substituted analogs.
Comparative Ketone Panel
To provide a comprehensive comparison, we will consider the following panel of 2-acetylpyridine derivatives:
| Compound | Substituents | Expected Electronic Effect | Predicted Reactivity Ranking (Highest to Lowest) |
| This compound | 3,5-Difluoro | Strongly Electron-Withdrawing | 1 |
| 1-(3,5-Dichloropyridin-2-yl)ethanone | 3,5-Dichloro | Electron-Withdrawing | 2 |
| 2-Acetylpyridine | Unsubstituted | Neutral (Reference) | 3 |
| 1-(3,5-Dimethylpyridin-2-yl)ethanone | 3,5-Dimethyl | Electron-Donating | 4 |
This panel allows for a systematic evaluation of how the electronic nature of the substituents at the 3- and 5-positions of the pyridine ring influences the reactivity of the 2-acetyl group.
Experimental Design for Reactivity Comparison
To empirically validate the predicted reactivity trends, we propose two well-established chemical reactions that are sensitive to the electrophilicity of the ketone: the Knoevenagel condensation and the Horner-Wadsworth-Emmons olefination.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[6][7] The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon.
Workflow for Comparative Knoevenagel Condensation:
References
- 1. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 4. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Performance Evaluation of Catalysts for 1-(3,5-Difluoropyridin-2-yl)ethanone Synthesis: A Comparative Guide
Introduction
1-(3,5-Difluoropyridin-2-yl)ethanone is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of Selonsertib, an investigational inhibitor of apoptosis signal-regulating kinase 1 (ASK1) for the treatment of non-alcoholic steatohepatitis (NASH). The efficient and scalable synthesis of this fluorinated pyridine derivative is therefore of paramount importance. The introduction of the acetyl group at the 2-position of the 3,5-difluoropyridine ring is typically achieved through cross-coupling reactions, where the choice of catalyst is a determining factor for reaction efficiency, yield, and process viability.
This guide provides a comprehensive comparison of two prominent catalytic systems employed for the synthesis of this compound: a traditional Palladium-catalyzed Stille coupling and a more modern Palladium-catalyzed Kumada coupling. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic strategies.
Comparative Analysis of Catalytic Systems
The selection of a catalytic system for the synthesis of this compound is a trade-off between established, reliable methods and newer, more efficient but potentially more sensitive ones. Below, we compare the classical Stille coupling with the modern Kumada coupling approach.
| Performance Metric | Catalyst System 1: Stille Coupling | Catalyst System 2: Kumada Coupling |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] | --INVALID-LINK--palladium(II) dichloride (Pd-PEPPSI-IPr) |
| Reactants | 3,5-difluoro-2-iodopyridine & tributyl(1-ethoxyvinyl)stannane | 2-bromo-3,5-difluoropyridine & AcCH2MgCl (Grignard reagent) |
| Reported Yield | High (specific yield data often proprietary in patents) | Up to 95% |
| Reaction Temperature | Elevated temperatures, typically around 100 °C | Room temperature to 40 °C |
| Reaction Time | Several hours | 1-2 hours |
| Key Advantages | Well-established, reliable for scale-up. | High efficiency and turnover number, milder reaction conditions, avoids toxic organotin reagents. |
| Key Disadvantages | Use of highly toxic tributyltin reagents, high reaction temperatures. | Requires careful handling of moisture-sensitive Grignard reagents. |
Catalytic System 1: Palladium-Catalyzed Stille Coupling
The Stille coupling is a cornerstone of C-C bond formation in organic synthesis. In the context of this compound synthesis, it involves the reaction of an organostannane with an organohalide. The use of tributyl(1-ethoxyvinyl)stannane is a clever strategy to introduce an acetyl group precursor, which is then unmasked via hydrolysis.
Mechanistic Considerations
The catalytic cycle of the Stille coupling, catalyzed by Pd(PPh3)4, is a well-understood process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 3,5-difluoro-2-iodopyridine, inserting itself into the carbon-iodine bond to form a Pd(II) complex.
-
Transmetalation: The tributyl(1-ethoxyvinyl)stannane transfers the 1-ethoxyvinyl group to the palladium center, displacing the iodide and forming a new Pd(II) complex with both organic partners attached.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Stille coupling for ketone synthesis.
Experimental Protocol: Stille Coupling
Materials:
-
3,5-difluoro-2-iodopyridine
-
Tributyl(1-ethoxyvinyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous toluene
-
Aqueous HCl (1M)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
To a dry, inert-atmosphere flask, add 3,5-difluoro-2-iodopyridine (1.0 eq) and anhydrous toluene.
-
Add tributyl(1-ethoxyvinyl)stannane (1.1 eq) to the solution.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add 1M aqueous HCl and stir vigorously for 1 hour to effect hydrolysis of the enol ether to the ketone.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Catalytic System 2: Palladium-Catalyzed Kumada Coupling
The Kumada coupling offers a more modern and "greener" alternative to the Stille reaction.[1] It utilizes a Grignard reagent, which is less toxic than organostannanes, and can often be performed under milder conditions. The use of advanced catalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type, has significantly broadened the scope and efficiency of this reaction.[2][3]
Mechanistic Considerations
The Pd-PEPPSI-IPr catalyst is a pre-catalyst that readily forms the active Pd(0) species in situ. The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions:
-
Pre-catalyst Activation: The Pd(II) pre-catalyst is reduced to the active Pd(0) species by the Grignard reagent.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3,5-difluoropyridine. The bulky N-heterocyclic carbene (NHC) ligand (IPr) on the PEPPSI catalyst facilitates this step and stabilizes the resulting Pd(II) complex.
-
Transmetalation: The Grignard reagent (AcCH2MgCl) transfers the acetylmethyl group to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Kumada coupling using a PEPPSI precatalyst.
Experimental Protocol: Kumada Coupling
Materials:
-
2-bromo-3,5-difluoropyridine
-
Magnesium turnings
-
1,2-dibromoethane (for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
n-Butyllithium
-
--INVALID-LINK--palladium(II) dichloride (Pd-PEPPSI-IPr)
Procedure:
Part A: Preparation of the Grignard Reagent (AcCH2MgCl)
-
In a dry, inert-atmosphere flask, suspend magnesium turnings (1.2 eq) in anhydrous THF.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
In a separate flask, prepare a solution of acetone (1.0 eq) in anhydrous THF.
-
To the acetone solution at -78 °C, add n-butyllithium (1.0 eq) dropwise to form the lithium enolate.
-
Warm the enolate solution to 0 °C and then add it cannula to the activated magnesium suspension.
-
Stir the mixture at room temperature for 2 hours to form the Grignard reagent.
Part B: Kumada Coupling
-
In a separate dry, inert-atmosphere flask, dissolve 2-bromo-3,5-difluoropyridine (1.0 eq) and Pd-PEPPSI-IPr (0.01 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the freshly prepared Grignard reagent from Part A to the solution of the aryl bromide and catalyst.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Both the Stille and Kumada couplings represent viable catalytic approaches for the synthesis of this compound. The Stille coupling, while reliable and well-documented, suffers from the use of toxic organotin reagents and typically requires higher reaction temperatures. The Kumada coupling, particularly with the use of modern Pd-PEPPSI-IPr catalysts, offers a more efficient and environmentally benign alternative, proceeding with high yields under milder conditions. The choice between these methods will depend on the specific requirements of the synthesis, including scale, cost, and tolerance for toxic reagents. For laboratory-scale synthesis and process development focused on green chemistry principles, the Kumada coupling with a PEPPSI-type catalyst is the superior choice.
References
A Comparative Guide to the Synthetic Utility of Fluorinated Pyridine Ketones
Abstract
The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This guide provides a comparative analysis of the synthetic routes to access fluorinated pyridine ketones, critical building blocks in drug discovery. We will explore the strategic and tactical considerations that underpin the selection of a synthetic pathway, comparing key methodologies such as nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed acylations. The discussion is grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a practical framework for synthetic design and execution.
The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 100 FDA-approved drugs.[3] Its nitrogen atom provides a key site for hydrogen bonding and can be protonated at physiological pH, enhancing aqueous solubility. The introduction of fluorine, an element with a small atomic radius and the highest electronegativity, can profoundly influence a molecule's properties without significantly altering its size.[2][4]
Key benefits of incorporating fluorine into pyridine-based drug candidates include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes.[4] This can lead to an increased drug half-life and improved bioavailability.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity is critical for optimizing drug-receptor interactions and controlling off-target effects.[3]
-
Improved Binding Affinity: Fluorine can engage in favorable electrostatic and polar interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[1]
-
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[4]
Given these advantages, the development of robust and versatile synthetic methods to access fluorinated pyridine ketones is of paramount importance for the synthesis of novel and effective pharmaceuticals.[5][6]
Synthetic Strategies for Fluorinated Pyridine Ketones: A Comparative Overview
The synthesis of fluorinated pyridine ketones typically involves a multi-step sequence. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Two primary retrosynthetic disconnections are considered:
-
Strategy A: Acylation of a pre-existing fluoropyridine ring.
-
Strategy B: Introduction of fluorine onto a pre-existing pyridyl ketone.
A third, convergent strategy involves the construction of the fluoropyridine ring from acyclic precursors, which can be highly effective for specific substitution patterns.[3]
Comparative Analysis of Reactivity
The electronic nature of the pyridine ring, particularly when fluorinated, dictates the feasibility of many synthetic transformations. Pyridines are electron-deficient heterocycles, a characteristic that is exacerbated by the presence of one or more fluorine atoms. This has two major consequences:
-
Resistance to Electrophilic Aromatic Substitution: Reactions like Friedel-Crafts acylation are generally not viable for pyridines, and even less so for fluoropyridines. The reaction conditions (Lewis acids) lead to coordination with the basic nitrogen, further deactivating the ring towards electrophilic attack.[7]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles, especially when a good leaving group (like fluorine) is present at the 2- or 4-position.[8]
The reactivity of halopyridines in SNAr reactions is dramatically influenced by the identity and position of the halogen. Fluorine is a superior leaving group in this context compared to chlorine due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[9][10]
The positional reactivity follows the order 4- > 2- >> 3- . This is because for substitution at the 2- and 4-positions, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen via resonance, providing significant stabilization. This stabilization is not possible for substitution at the 3-position, resulting in a much slower reaction rate.[8]
Head-to-Head Comparison of Synthetic Routes
Let's consider the synthesis of a model compound, 1-(5-fluoropyridin-2-yl)ethan-1-one . We will compare two plausible synthetic routes starting from commercially available materials.
Route 1: Nucleophilic Aromatic Substitution (SNAr) followed by Acylation
This route begins with an SNAr reaction on 2,5-difluoropyridine, leveraging the differential reactivity of the fluorine atoms. The fluorine at the 2-position is significantly more activated towards nucleophilic attack than the fluorine at the 5-position.
// Reactants Start [label="2,5-Difluoropyridine"]; Reagent1 [label=<
- TMS-CH_2_Li
- Ac_2_O
];
// Intermediates & Products Intermediate [label="5-Fluoro-2-(trimethylsilyl)pyridine"]; Product [label="1-(5-fluoropyridin-2-yl)ethan-1-one", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Flow Start -> Intermediate [label="S_NAr (selective)"]; Intermediate -> Product [label="Acylation"]; } } Caption: Synthetic workflow for Route 1.
This strategy capitalizes on the high reactivity of the C2-fluorine. A silyl group is introduced as a masked carbanion, which can then be converted to the ketone. A related, highly efficient method involves the direct reaction of 2-(trialkylsilyl)pyridines with acyl chlorides, which proceeds through a stabilized ylide intermediate, avoiding harsh Friedel-Crafts conditions.[11]
Route 2: Acylation of a Fluoropyridine via Halogen-Metal Exchange
This route starts with a bromofluoropyridine and uses a halogen-metal exchange followed by trapping with an acylating agent.
// Reactants Start [label="2-Bromo-5-fluoropyridine"]; Reagent2 [label=<
- n-BuLi, -78 °C
- Acetaldehyde
- Oxidation (e.g., MnO_2_)
];
// Intermediate & Product Intermediate2 [label="1-(5-Fluoropyridin-2-yl)ethan-1-ol"]; Product2 [label="1-(5-fluoropyridin-2-yl)ethan-1-one", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Flow Start -> Intermediate2 [label="Lithiation & Addition"]; Intermediate2 -> Product2 [label="Oxidation"]; } } Caption: Synthetic workflow for Route 2.
This classic organometallic approach is reliable but requires cryogenic temperatures and a subsequent oxidation step, adding to the overall process complexity.
Quantitative Comparison of Synthetic Routes
| Metric | Route 1 (SNAr / Silyl Acylation) | Route 2 (Halogen-Metal Exchange) | Rationale & Causality |
| Overall Yield | Typically 60-80% | Typically 50-70% | Route 1 often has higher-yielding steps and avoids a separate oxidation step which can be variable. The silyl-based acylation is particularly efficient.[11] |
| Reaction Conditions | Milder, often near room temp. | Requires cryogenic temperatures (-78 °C) for the lithiation step to prevent side reactions. | The stability of the lithiated pyridine intermediate is low, necessitating cold conditions. SNAr reactions can often be run at or slightly above ambient temperature.[10] |
| Scalability | Generally more scalable | Cryogenic reactions can be challenging to scale up due to heat transfer requirements. | The management of large-volume, low-temperature reactions poses significant engineering challenges. |
| Functional Group Tolerance | Good, avoids strongly basic organometallics. | Poor, incompatible with acidic protons (e.g., -OH, -NH) and many electrophilic groups. | The use of n-BuLi, a very strong base, limits the scope to substrates lacking sensitive functional groups. |
| Number of Steps | 2-3 steps | 3 steps | Route 1 can be more step-economical depending on the specific acylation protocol chosen. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via SNAr
This protocol is adapted from a reported synthesis and demonstrates the effective use of SNAr to introduce fluorine onto a pyridine ring activated by an ortho-carbonyl group.[4][12]
Reaction Scheme: Methyl 3-nitropyridine-4-carboxylate + CsF → Methyl 3-fluoropyridine-4-carboxylate
Materials:
-
Methyl 3-nitropyridine-4-carboxylate (1.0 eq)
-
Cesium Fluoride (CsF) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-nitropyridine-4-carboxylate and cesium fluoride.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO via syringe.
-
Heat the reaction mixture to reflux (approx. 130-140 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1.5-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-fluoropyridine-4-carboxylate.
Expected Yield: ~38%[4]
Causality: The choice of an anhydrous polar aprotic solvent like DMSO is crucial. It effectively solvates the cesium cation, leaving a "naked" and highly nucleophilic fluoride anion to attack the electron-deficient ring.[4] The nitro group at the 3-position, activated by the ortho-carbonyl group, serves as an excellent leaving group in this SNAr reaction.[4]
Conclusion and Future Outlook
The synthesis of fluorinated pyridine ketones is a vital endeavor in modern pharmaceutical research. While classic organometallic methods remain useful, strategies leveraging the inherent electronic properties of the fluoropyridine ring, such as nucleophilic aromatic substitution, often provide milder, more scalable, and functionally tolerant routes. The development of novel transition-metal-catalyzed methods for both C-F bond formation and C-C bond formation continues to expand the synthetic chemist's toolkit.[13][14] Future innovations will likely focus on catalytic, enantioselective methods and late-stage functionalization techniques to rapidly generate libraries of complex, fluorinated drug candidates.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. | Semantic Scholar [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.pkusz.edu.cn [web.pkusz.edu.cn]
Safety Operating Guide
Navigating the Handling of 1-(3,5-Difluoropyridin-2-yl)ethanone: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The compound 1-(3,5-Difluoropyridin-2-yl)ethanone, a valuable building block in medicinal chemistry, requires meticulous handling to ensure the well-being of laboratory personnel. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling this compound, grounded in a thorough hazard assessment based on available data for structurally analogous chemicals.
Understanding the Risks: A Hazard Profile
Based on data from analogous compounds, this compound is anticipated to present the following hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals:
These classifications necessitate a comprehensive PPE strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
Core Principles of Protection: Engineering and Administrative Controls
Before detailing specific PPE, it is crucial to emphasize that PPE is the final layer of protection. The foundation of a safe laboratory environment rests on engineering and administrative controls.
-
Engineering Controls: All work with this compound, particularly when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[4][5] This is the primary method for minimizing inhalation exposure.
-
Administrative Controls: Adherence to a comprehensive Chemical Hygiene Plan (CHP) is mandatory.[6] This includes proper training for all personnel on the specific hazards and handling procedures for this compound.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound. The subsequent sections provide detailed explanations and protocols.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer of Solid | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Flame-resistant lab coat | N95 respirator (or higher) |
| Preparation of Solutions | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Flame-resistant lab coat | Not required if in a fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles | Nitrile gloves | Flame-resistant lab coat | Not required if in a fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile gloves | Flame-resistant lab coat | Not required if in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with organic vapor cartridges |
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye irritation (H319), robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory whenever handling this compound in any form. They provide a complete seal around the eyes, protecting against splashes and airborne particles.
-
Face Shield: A face shield should be worn in addition to chemical splash goggles during operations with a higher risk of splashing, such as when transferring the solid, preparing solutions, or during spill cleanup.[7]
Hand Protection: Preventing Skin Contact
To mitigate the risk of skin irritation (H315) and potential absorption, appropriate hand protection is critical.
-
Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling this compound.
-
Double-Gloving: For tasks involving the transfer of the solid compound, double-gloving is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Inspection and Removal: Always inspect gloves for any signs of degradation or puncture before use. After handling the compound, remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.
Body Protection: Shielding Against Contamination
A flame-resistant lab coat should be worn at all times when in the laboratory. For tasks with a higher splash potential, such as large-scale reactions or spill cleanup, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: A Precautionary Measure
Due to the potential for respiratory irritation (H335), respiratory protection is a key consideration, particularly when handling the solid material.
-
In a Fume Hood: When all handling is performed within a properly functioning chemical fume hood, additional respiratory protection is generally not required.
-
Outside of a Fume Hood: In the rare event that the solid must be handled outside of a fume hood, a NIOSH-approved N95 respirator (or higher) is required to prevent the inhalation of airborne particles. For spill cleanup, an air-purifying respirator with organic vapor cartridges is necessary.
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. Follow these step-by-step procedures to minimize the risk of contamination.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Donning (Putting On) PPE
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield if the task requires it.
-
Gloves: Put on the inner pair of nitrile gloves, followed by the outer pair if double-gloving. Ensure the cuffs of the gloves go over the sleeves of the lab coat.
Doffing (Taking Off) PPE
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in the designated area or dispose of it if it is contaminated.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles.
-
Inner Gloves: Remove the inner pair of gloves using the proper technique to avoid touching the outside of the gloves with your bare hands.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound must be treated as hazardous waste. Place contaminated gloves, disposable lab coats, and any other contaminated items in a designated, sealed hazardous waste container for proper disposal according to your institution's and local regulations.[5][8]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][8] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. echemi.com [echemi.com]
- 2. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. osha.gov [osha.gov]
- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
